Ferric sodium oxalate
Description
The exact mass of the compound this compound is 342.863680 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;iron(3+);oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.Na/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;+3;+1/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHZODBNOVPFSA-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeNaO12-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.89 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-14-1 | |
| Record name | Ferrate(3-), tris[ethanedioato(2-)-κO1,κO2]-, sodium (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5936-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
what is the chemical formula for ferric sodium oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ferric sodium oxalate (B1200264), a coordination compound with significant applications in various scientific and industrial fields. This document details its chemical properties, synthesis protocols, and key applications, with a focus on its utility in research and development.
Chemical Identity and Properties
Ferric sodium oxalate, also known as sodium ferrioxalate (B100866) or sodium trisoxalatoferrate(III), is an inorganic compound consisting of a central iron(III) atom coordinated to three bidentate oxalate ligands.[1] The charge of the resulting complex anion, [Fe(C₂O₄)₃]³⁻, is balanced by three sodium cations.[1]
The chemical formula for the anhydrous compound is Na₃Fe(C₂O₄)₃.[2] It more commonly exists in hydrated forms, with the general formula Na₃Fe(C₂O₄)₃·nH₂O.[1][3] The pentahydrate and trihydrate are common forms.[1][4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆FeNa₃O₁₂ | [1][5] |
| Molar Mass (anhydrous) | 388.87 g/mol | [1][6] |
| Appearance | Lime green to green-yellow monoclinic crystals | [1][2][3] |
| Density | 1.97 g/cm³ at 17 °C | [1] |
| Solubility in Water | Cold Water: 32.5 parts per 100 parts solvent Boiling Water: 182 parts per 100 parts solvent | [1] |
| pH (10 g/L solution at 25°C) | 4.0 - 5.5 | [2][7] |
| Photoreactivity | The ferrioxalate anion is sensitive to light and electromagnetic radiation, leading to the decomposition of an oxalate ligand to carbon dioxide and the reduction of Fe(III) to Fe(II). | [1] |
Structural Information
The ferrioxalate anion exhibits an octahedral coordination geometry, with the central iron(III) atom bonded to the oxygen atoms of the three bidentate oxalate ligands.[1]
Experimental Protocols
Detailed methodologies for the synthesis and a key analytical application of this compound are provided below.
2.1. Synthesis of this compound (Na₃[Fe(C₂O₄)₃]·nH₂O)
This protocol describes a common laboratory method for the synthesis of this compound.
Principle: The synthesis involves the precipitation of ferric hydroxide (B78521) from a ferric salt, followed by the reaction of the hydroxide with a sodium oxalate solution.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
-
Beakers, Buchner funnel, filtration apparatus, hot plate, glass rod
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve ferric chloride in a minimal amount of distilled water.
-
Separately, prepare a solution of sodium hydroxide in distilled water.
-
Slowly add the sodium hydroxide solution to the ferric chloride solution with constant stirring to precipitate brown ferric hydroxide (Fe(OH)₃).[8]
-
Filter the ferric hydroxide precipitate using a Buchner funnel and wash it several times with hot water to remove any unreacted salts.[8][9]
-
-
Preparation of Sodium Oxalate Solution:
-
Formation of the Complex:
-
Add the washed ferric hydroxide precipitate to the hot sodium oxalate solution in small portions with continuous stirring.[9] The ferric hydroxide will dissolve, and the solution will turn a distinct emerald green color, indicating the formation of the tris(oxalato)ferrate(III) complex.[10]
-
The reaction is: Fe(OH)₃ + 3Na₂C₂O₄ + 3H₂C₂O₄ → 2Na₃[Fe(C₂O₄)₃] + 3H₂O. A simplified representation is adding the ferric hydroxide to a hot solution of sodium oxalate.[8]
-
-
Crystallization and Isolation:
-
Gently heat the green solution to concentrate it until small crystals begin to appear.[1]
-
Allow the solution to cool slowly at room temperature. To protect the light-sensitive product, it is advisable to carry out crystallization in the dark or under reduced light.[3]
-
Green crystals of sodium ferrioxalate will form.
-
Isolate the crystals by filtration, wash them with a small amount of cold water, followed by ethanol, and then dry them.[9]
-
2.2. Ferrioxalate Actinometry Protocol
This protocol details the use of ferrioxalate for chemical actinometry, a method to determine the photon flux of a light source. This is crucial for quantitative photochemical studies.
Principle: The experiment relies on the photoreduction of Fe(III) to Fe(II) upon irradiation. The amount of Fe(II) produced, which is directly proportional to the number of photons absorbed, is quantified spectrophotometrically by forming a colored complex with 1,10-phenanthroline (B135089).[11]
Materials:
-
Potassium ferrioxalate (K₃Fe(C₂O₄)₃·3H₂O) is often used, but the principle is identical for the sodium salt.
-
Sulfuric acid (H₂SO₄)
-
1,10-phenanthroline
-
Sodium acetate (B1210297) (CH₃COONa) buffer solution
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for calibration curve
-
Spectrophotometer, cuvettes, volumetric flasks
-
Light source to be measured
Procedure:
-
Preparation of Solutions (in a dark room or under red light):
-
Actinometer Solution: Prepare a solution of this compound in dilute sulfuric acid. A typical concentration is 0.006 M. This solution is highly light-sensitive and must be protected from light at all times.[11]
-
Phenanthroline Solution: Prepare a solution of 1,10-phenanthroline in water.
-
Buffer Solution: Prepare a sodium acetate buffer solution.
-
Developing Solution: Mix the phenanthroline and buffer solutions.
-
-
Calibration Curve:
-
Prepare a stock solution of Fe(II) of known concentration using ferrous sulfate in dilute sulfuric acid.
-
Create a series of standards by serial dilution of the Fe(II) stock solution.
-
To each standard, add the developing solution. This will form the orange-red [Fe(phen)₃]²⁺ complex.
-
Allow the color to develop for at least 30 minutes.
-
Measure the absorbance of each standard at 510 nm and plot a graph of absorbance versus Fe(II) concentration.[11]
-
-
Irradiation and Measurement:
-
Place a known volume of the actinometer solution in a reaction vessel (e.g., a cuvette).
-
Irradiate the solution using the light source for a precisely measured time interval.
-
Take an aliquot of the irradiated solution and add it to the developing solution.
-
Keep a non-irradiated sample as a blank.
-
Measure the absorbance of the developed sample at 510 nm.[11]
-
-
Calculation of Photon Flux:
-
Use the calibration curve to determine the concentration, and thus the moles, of Fe(II) formed during irradiation.
-
The photon flux (I₀) in moles of photons per unit time can be calculated using the formula: I₀ = (moles of Fe²⁺) / (Φ * t * f) Where:
-
moles of Fe²⁺ is the amount of photogenerated iron(II).
-
Φ is the quantum yield for the photoreduction (a known value that depends on the wavelength of irradiation).
-
t is the irradiation time.
-
f is the fraction of light absorbed by the solution.
-
-
Applications in Research and Drug Development
While this compound has industrial uses in metal treatment, its applications in a research context are primarily centered on its photochemical properties.[4]
-
Chemical Actinometry: As detailed in the protocol above, ferrioxalate is a widely used chemical actinometer for the ultraviolet and visible regions of the spectrum. Its high sensitivity and broad absorption make it suitable for calibrating light sources in photochemical and photobiological experiments, which is fundamental for ensuring reproducibility in studies involving light-induced reactions.
-
Photochemistry Research: The compound serves as a model system for studying the photochemistry of iron complexes and ligand-to-metal charge transfer (LMCT) processes.[1]
-
Synthesis: It can be used as a source of the tris(oxalato)ferrate(III) anion for the synthesis of other coordination compounds.
-
Pharmaceutical Relevance: While not a therapeutic agent itself, its use in actinometry is critical for the development of photodynamic therapies and photosensitive drugs, where precise light dosage is paramount for efficacy and safety.[2][4] Understanding the photon flux of the delivery device is a key step in preclinical and clinical development.
Safety and Handling
This compound is harmful if swallowed or in contact with skin.[2] It is classified as an irritant to the eyes, skin, and respiratory system.[1]
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[1][2]
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid breathing dust.[2]
-
Store in a tightly sealed container in a cool, dry place, protected from light, as the compound is light-sensitive and hygroscopic.[2]
-
It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. This compound Manufacturers, with SDS [mubychem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. This compound; FSO Supplier and Distributor [amsyn.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. scribd.com [scribd.com]
- 10. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. hepatochem.com [hepatochem.com]
An In-depth Technical Guide to the Crystal Structure and Morphology of Ferric Sodium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and morphology of ferric sodium oxalate (B1200264) (also known as sodium tris(oxalato)ferrate(III)). This coordination complex is notable for its vibrant green color and sensitivity to light, making it a subject of interest in fields ranging from crystallography to photochemistry. This document collates crystallographic data, details experimental protocols for its synthesis, and illustrates key chemical processes.
Core Concepts
Ferric sodium oxalate, with the chemical formula Na₃[Fe(C₂O₄)₃]·nH₂O, is a salt consisting of sodium cations (Na⁺) and a tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻.[1] In this complex, a central iron atom in the +3 oxidation state is octahedrally coordinated by three bidentate oxalate ligands.[1] The compound typically crystallizes from aqueous solutions in a hydrated form, most commonly as the pentahydrate (n=5).[1][2]
The ferrioxalate (B100866) anion is photosensitive; exposure to light or higher-energy electromagnetic radiation can induce an intramolecular redox reaction. This process involves the reduction of the iron(III) center to iron(II) and the decomposition of an oxalate ligand to carbon dioxide (CO₂).[1] The hydrated crystals are also known to be unstable in dry air, tending to dehydrate over time.[3]
Crystal Structure
The crystal structure of sodium tris(oxalato)ferrate(III) pentahydrate (Na₃[Fe(C₂O₄)₃]·5H₂O) has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system.[2][4]
Crystallographic Data
The quantitative crystallographic data for the pentahydrate form is summarized in the table below.
| Parameter | Value |
| Chemical Formula | Na₃[Fe(C₂O₄)₃]·5H₂O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Z (Formula units/cell) | 8 |
| a (Å) | Value not available in abstract |
| b (Å) | Value not available in abstract |
| c (Å) | Value not available in abstract |
| β (°) | Value not available in abstract |
| Volume (ų) | Value not available in abstract |
Note: Specific lattice parameters were reported in Piro, O. E., et al. (2016) but are not available in the provided search abstracts. Access to the full publication is required for these specific values.
Crystal Morphology
The morphology of this compound crystals is influenced by the synthesis and crystallization conditions. While detailed quantitative studies on morphology control are scarce in the available literature, qualitative descriptions are consistent.
| Morphological Feature | Description |
| Appearance | Bright, lime green, transparent crystals.[1][3] Large crystals can appear almost black due to the deep green color. |
| Habit | Generally described as monoclinic crystals.[5] Some anecdotal reports suggest a hexagonal habit. |
| Stability | Hydrated crystals are unstable in dry air and will dehydrate.[3] The compound is light-sensitive.[3] |
| Growth | Large, well-formed crystals can be grown via slow evaporation of a saturated aqueous solution.[3] |
Experimental Protocols
The synthesis of this compound is a common procedure in inorganic chemistry. The following protocols are based on methodologies reported in the literature.[3][6][7]
Synthesis of Sodium Tris(oxalato)ferrate(III)
This procedure involves two main stages: the preparation of ferric hydroxide (B78521) and its subsequent reaction to form the complex.
Part I: Preparation of Ferric Hydroxide (Fe(OH)₃)
-
Dissolution: Dissolve 10g of ferric chloride (FeCl₃) in 50 mL of deionized water in a beaker.
-
Precipitation: In a separate beaker, dissolve 7.5g of sodium hydroxide (NaOH) in 50 mL of deionized water. While stirring, add the NaOH solution in small portions to the ferric chloride solution. A brown precipitate of ferric hydroxide will form.
-
Washing: Allow the precipitate to settle. Decant the supernatant. Wash the ferric hydroxide precipitate multiple times with hot deionized water to remove residual salts. Filtration using a Buchner funnel can be employed for efficient washing.
Part II: Synthesis of the Complex
-
Oxalate Solution: In a beaker, dissolve 12g of oxalic acid (H₂C₂O₄) in 50 mL of hot deionized water. Carefully add 4g of sodium hydroxide pellets to this solution to form sodium oxalate.
-
Complexation: Add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution while stirring continuously. The brown precipitate will dissolve, and the solution will turn a vibrant, bright green, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex ion.
-
Crystallization: Filter the hot green solution to remove any unreacted solids. Concentrate the filtrate by gentle heating on a water bath until small crystals begin to appear on the surface.
-
Crystal Growth: Cover the beaker and allow it to cool slowly to room temperature. For larger crystals, employ slow evaporation by leaving the solution in a dark, undisturbed location for several days to weeks.[3]
-
Isolation and Drying: Collect the green crystals by filtration. Wash them with a small amount of cold water, followed by a wash with ethanol (B145695) to aid in drying. Dry the crystals in a desiccator, protected from light.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the logical steps involved in the synthesis of this compound.
Photochemical Decomposition Pathway
The tris(oxalato)ferrate(III) anion is unstable in the presence of light. The following diagram shows the photochemical decomposition process.
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. lscollege.ac.in [lscollege.ac.in]
A Comprehensive Technical Guide to the Solubility of Ferric Sodium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of ferric sodium oxalate (B1200264) (also known as sodium ferrioxalate (B100866) or sodium tris(oxalato)ferrate(III)), a coordination compound with the chemical formula Na₃[Fe(C₂O₄)₃]. A thorough understanding of its solubility in aqueous and organic media is critical for its application in various fields, including pharmaceuticals, chemical synthesis, and materials science. This document collates available solubility data, presents detailed experimental protocols for its determination, and provides visual representations of key processes.
Executive Summary
Ferric sodium oxalate is a green crystalline solid that exhibits high solubility in hot water and moderate solubility in cold water.[1][2] It is notably less soluble in polar organic solvents such as ethanol (B145695) and methanol, a property that can be exploited for its precipitation from aqueous solutions.[1] This guide details the known quantitative and qualitative solubility of this compound and provides a robust experimental framework for researchers to determine its solubility in various solvent systems.
Solubility Data
The solubility of this compound is significantly dependent on the solvent and temperature. The available quantitative data is summarized in the table below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility ( g/100 g of solvent) | Molar Solubility (mol/L) | Reference |
| Water | Cold | 32 | ~0.82 M | [1][2] |
| Water | Hot (Boiling) | 182 | ~4.68 M | [1] |
| Ethanol | Ambient | Not appreciably soluble | - | [1] |
| Ethanol-Water (>50% Ethanol) | Ambient | Not appreciably soluble | - | [1] |
| Methanol | Ambient | Low (used for precipitation) | - | [1] |
| Acetone | Ambient | No data available | - | |
| Dimethyl Sulfoxide (DMSO) | Ambient | No data available | - |
Note: The molar solubility in water is an approximation assuming the density of the solvent is close to 1 g/mL. The data for organic solvents is largely qualitative, indicating a need for empirical determination for specific applications.
Dissolution and Dissociation in Water
When dissolved in water, this compound dissociates to form sodium cations (Na⁺) and the ferrioxalate anion ([Fe(C₂O₄)₃]³⁻). The ferrioxalate anion is a coordination complex where a central iron(III) ion is coordinated to three bidentate oxalate ligands.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent, based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (synthesized or commercial)
-
Solvent of interest (e.g., water, ethanol, acetone, DMSO)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer or titration apparatus
-
Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)
Experimental Workflow
The general workflow for determining the solubility is depicted in the diagram below.
Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight container. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the container to rest at the constant temperature to let the excess solid settle. For a more effective separation, centrifuge the container at a moderate speed.
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a pipette. It is crucial to avoid disturbing the solid pellet at the bottom.
-
Filtration: To remove any remaining microscopic solid particles, pass the collected aliquot through a syringe filter into a clean, dry container.
-
Analysis of Concentration: Determine the concentration of this compound in the filtered sample. Two common methods are:
-
UV-Vis Spectrophotometry: Prepare a series of standard solutions of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λ_max) for the ferrioxalate complex. Create a calibration curve and use it to determine the concentration of the unknown sample.
-
Redox Titration: The oxalate content of the ferrioxalate complex can be determined by titration with a standardized solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium. The endpoint is indicated by the persistence of the pink permanganate color.
-
-
Calculation of Solubility: From the determined concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account any dilutions made. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Factors Influencing Solubility
-
Temperature: As indicated in Table 1, the solubility of this compound in water is highly dependent on temperature. For most solid solutes, solubility increases with temperature.
-
pH: The stability of the ferrioxalate complex can be pH-dependent. In highly acidic or basic solutions, the complex may decompose, affecting its apparent solubility.
-
Common Ion Effect: The presence of a common ion (e.g., from sodium salts or other oxalates) in the solution can decrease the solubility of this compound.
-
Light Sensitivity: The ferrioxalate anion is sensitive to light, which can induce a photochemical reaction reducing Fe(III) to Fe(II). This can lead to the precipitation of the less soluble ferrous oxalate and should be considered during solubility studies, which are best performed in the dark or under red light.
Conclusion
This technical guide has summarized the available solubility data for this compound and provided a detailed, actionable protocol for its experimental determination. While highly soluble in hot water, its solubility in organic solvents is limited, a characteristic that is useful for its purification. For drug development professionals and researchers, the provided methodology offers a standardized approach to generating the precise solubility data required for formulation, process development, and other research applications. The provided diagrams offer a clear visual representation of the dissolution process and the experimental workflow.
References
A Technical Guide to the Photochemical Properties of the Ferrioxalate Anion
Audience: Researchers, Scientists, and Drug Development Professionals
The tris(oxalato)ferrate(III) anion, commonly known as ferrioxalate (B100866), is a coordination complex renowned for its pronounced photosensitivity. This property has established its role as a cornerstone in chemical actinometry for quantifying light flux, particularly in the UV and visible regions. This technical guide provides an in-depth exploration of the core photochemical properties of the ferrioxalate anion, detailing its photodecomposition mechanism, quantum efficiency, and the experimental protocols essential for its application.
Core Photochemical Properties
The utility of the ferrioxalate anion in photochemistry stems from its distinct absorption characteristics and the high efficiency with which it undergoes a photoreduction reaction.
Absorption Spectrum
The ferrioxalate complex is characterized by a vibrant lime-green color and strong light absorption.[1] Its electronic spectrum features a broad and intense absorption band that extends from the UV region into the visible spectrum (approximately 250 nm to 580 nm).[2][3] This absorption is primarily attributed to a ligand-to-metal charge transfer (LMCT) transition.[4][5] Upon absorbing a photon in this range, an electron is transferred from an oxalate (B1200264) ligand's orbital to a d-orbital of the central iron(III) atom, initiating the photochemical reaction.[4][6]
Photodecomposition Mechanism
The absorption of a photon triggers a rapid and complex sequence of events, leading to the reduction of the iron center and the decomposition of an oxalate ligand. While the intermediate and stable products are well-established, the precise sequence of initial events at the molecular level has been a subject of extensive study using techniques like flash photolysis and time-resolved spectroscopy.
The overall, simplified photochemical reaction is: 2[Fe(C₂O₄)₃]³⁻ + hν → 2[Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂
The process begins with the LMCT event, which occurs on a sub-picosecond timescale, creating an excited-state complex and reducing Fe(III) to Fe(II).[6][7][8] This is followed by the dissociation of the now-oxidized oxalate ligand, which decomposes into carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂•⁻).[6][9] This highly reactive radical can then reduce another ferrioxalate molecule, which contributes to a quantum yield that can exceed 1.[4]
The key steps in the photodecomposition pathway are visualized below.
Caption: Photochemical decomposition pathway of the ferrioxalate anion.
Quantum Yield
The quantum yield (Φ) of a photochemical reaction is the ratio of the number of moles of a product formed to the number of moles of photons absorbed. For ferrioxalate actinometry, the quantum yield of Fe(II) formation (ΦFe(II)) is the critical parameter. A key advantage of the ferrioxalate system is that this yield is well-characterized, highly sensitive, and relatively constant across a broad range of wavelengths.[2][4][10] The fact that the quantum yield often exceeds 1 is evidence of a secondary reaction where radical intermediates reduce additional ferrioxalate anions.[4][10]
| Wavelength (nm) | Quantum Yield (ΦFe(II)) |
| 250 - 500 | 1.25 - 0.9 |
| 270 - 365 | 1.24 |
| 365/366 | 1.26 |
| 480 | 0.94 |
| Table 1: Quantum yield of Fe(II) formation for the ferrioxalate anion at various wavelengths. Data compiled from multiple sources.[4][10][11][12][13] |
Key Experimental Protocols
Accurate use of the ferrioxalate anion in research, particularly for actinometry, requires careful preparation of the complex and precise execution of the measurement protocol. All operations involving the ferrioxalate solution must be performed in a darkroom or under red light to prevent premature photoreduction.[2][14]
Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This protocol describes a common method for synthesizing the light-sensitive green crystals of potassium ferrioxalate.
Materials:
-
Ferric chloride (FeCl₃) or Ferric chloride hexahydrate (FeCl₃·6H₂O)[2][15]
-
Distilled or deionized water
-
Ethanol[2]
Procedure:
-
Prepare Reactant Solutions:
-
Formation of the Complex:
-
Crystallization:
-
To induce crystallization, cool the resulting solution in an ice bath for 30-60 minutes.[14]
-
-
Isolation and Purification:
-
Collect the precipitated bright green crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of cold distilled water, followed by a wash with ethanol (B145695) to facilitate drying.[15]
-
-
Drying and Storage:
-
Dry the crystals in a desiccator or in a warm oven. The resulting solid is stable for months if stored in a dark, dry place, such as an amber vial wrapped in foil.[16]
-
Ferrioxalate Chemical Actinometry
This protocol details the use of potassium ferrioxalate to measure the photon flux of a light source. The principle is the quantitative measurement of Fe²⁺ produced upon irradiation.[2] This is achieved by forming a stable, intensely colored red complex between the photogenerated Fe²⁺ and 1,10-phenanthroline (B135089), which can be quantified spectrophotometrically.[2][10][16]
Required Solutions:
-
Actinometer Solution (e.g., 0.006 M): Prepare by dissolving the synthesized K₃[Fe(C₂O₄)₃]·3H₂O in a dilute solution of sulfuric acid (e.g., 0.1 N H₂SO₄). This solution is highly light-sensitive and must be stored in the dark.[16]
-
Developer Solution (1,10-Phenanthroline): A 0.1% (w/v) solution of 1,10-phenanthroline in water.[16][17]
-
Buffer Solution: A solution of sodium acetate (B1210297) in dilute sulfuric acid. This is used to control the pH for optimal complex formation.[14][16]
-
Standard Fe²⁺ Solution (for calibration): A solution of known Fe²⁺ concentration, typically prepared from ferrous ammonium (B1175870) sulfate (B86663) (Mohr's salt) in dilute H₂SO₄.[2]
Experimental Workflow:
Caption: Experimental workflow for ferrioxalate actinometry.
Procedure Details:
-
Irradiation: Place a known volume of the actinometer solution in a quartz cuvette and irradiate it with the light source for a precisely measured time. The irradiation time should be short enough to keep the total conversion below 10%. An identical sample should be kept in the dark as a control.[2][18]
-
Development: After irradiation, transfer a precise aliquot from both the irradiated and the dark samples into separate volumetric flasks. To each flask, add the 1,10-phenanthroline developer solution and the buffer solution. Dilute to the mark with distilled water.[2]
-
Measurement: Allow the solutions to stand in the dark for at least 30 minutes to ensure complete formation of the red Fe(II)-phenanthroline complex.[2][17] Measure the absorbance of each solution using a spectrophotometer at the absorption maximum, which is approximately 510 nm.[16]
-
Calibration and Calculation:
-
Prepare a series of standard Fe²⁺ solutions of known concentrations and develop them in the same manner as the samples to create a calibration curve of absorbance versus Fe²⁺ concentration.
-
Use the calibration curve to determine the concentration, and thus the moles, of Fe²⁺ generated in the irradiated sample (after correcting for any Fe²⁺ present in the dark control).
-
The photon flux (in moles of photons per unit time) can then be calculated using the known quantum yield (Φ) for the specific wavelength of irradiation, the volume of the solution, and the irradiation time.
-
References
- 1. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Ferric Oxalate Photolysis [escholarship.org]
- 9. escholarship.org [escholarship.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Quantum Yield of the Ferrioxalate Actinometer | Scilit [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. hepatochem.com [hepatochem.com]
- 17. benchchem.com [benchchem.com]
- 18. hepatochem.com [hepatochem.com]
An In-depth Technical Guide to the Photoreduction Mechanism of Ferric Oxalate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the fundamental photochemical mechanism of ferric oxalate (B1200264), a compound of significant interest in photochemistry, atmospheric science, and as a standard for chemical actinometry.
Core Photoreduction Mechanism
The photoreduction of the tris(oxalato)ferrate(III) complex, commonly referred to as ferrioxalate (B100866), is initiated by the absorption of a photon, primarily in the UV and blue regions of the spectrum. The process is characterized by a high quantum yield and proceeds via a ligand-to-metal charge transfer (LMCT) mechanism.[1][2][3]
Upon photoexcitation, an electron is transferred from an oxalate ligand to the Fe(III) center. This intramolecular electron transfer is an ultrafast process, occurring on a sub-picosecond timescale, and results in the reduction of the iron center to Fe(II).[1][3][4] This primary event generates a transient radical complex intermediate.[2][5][6]
The overall simplified reaction is: 2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂
However, the mechanism is more complex, involving several key steps:
-
Photoexcitation: The ground-state [FeIII(C₂O₄)₃]³⁻ complex absorbs a photon, promoting it to an excited LMCT state.
-
Ultrafast Electron Transfer: An electron is transferred from an oxalate ligand to the iron center, forming a primary radical complex, often proposed as [(C₂O₄)₂FeII(C₂O₄•)]³⁻.[2][5][6] This occurs in less than a picosecond.[1][7]
-
Dissociation and Radical Formation: The oxidized oxalate ligand within the complex is unstable. It can dissociate in a few tens of picoseconds to form carbon dioxide (CO₂) and the carbon dioxide radical anion (CO₂•⁻).[1][4] Alternatively, the oxalate radical anion (C₂O₄•⁻) may be formed.[8][9]
-
Secondary Reactions: The highly reactive radical species (CO₂•⁻ or C₂O₄•⁻) can then react with another ground-state [Fe(C₂O₄)₃]³⁻ complex, reducing it to Fe(II) and leading to the formation of additional products. This secondary reaction is responsible for the quantum yield of Fe(II) formation often being greater than one.[8]
Recent studies using advanced spectroscopic techniques like femtosecond UV-pump/mid-infrared-probe spectroscopy and time-resolved X-ray absorption spectroscopy have provided direct evidence for these initial steps, confirming the rapid iron reduction and subsequent ligand dissociation.[1][7][10]
Quantitative Data
The efficiency of the photoreduction is quantified by the quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed. For the ferrioxalate system, the quantum yield of Fe(II) formation (ΦFe(II)) is of primary interest.
Quantum Yield of Fe(II) Formation
The quantum yield of ferrioxalate is known to be highly precise and largely insensitive to temperature and reactant concentration, which is why it is the most widely accepted chemical actinometer.[8] The yield does, however, depend on the wavelength of the incident light.
| Wavelength (nm) | Quantum Yield (ΦFe(II)) | Reference Solution | Citation(s) |
| 250 - 480 | 1.25 - 0.90 | Potassium Ferrioxalate | [8][11] |
| 254 | ~1.25 | Potassium Ferrioxalate | [8] |
| 365/366 | 1.26 ± 0.03 | Potassium Ferrioxalate | [12] |
| 480 | 0.94 | Potassium Ferrioxalate | [11] |
| 500 | ~0.9 | Potassium Ferrioxalate | [8] |
Kinetic Data of Intermediates
Time-resolved spectroscopy has enabled the measurement of the kinetics of the initial photochemical steps.
| Process | Rate / Time Constant | Experimental Technique | Citation(s) |
| Intramolecular Electron Transfer | Sub-picosecond | Mid-IR Transient Absorption | [1][3][4] |
| Fe K-edge Red-shift (Fe(III)→Fe(II)) | Within 140 fs | Femtosecond X-ray Absorption | [7] |
| Ferrioxalate Signal Decay (Fast) | 0.4 ± 0.1 ps | Mid-IR Transient Absorption | [1] |
| Ferrioxalate Signal Decay (Slow) | 3.8 ± 0.2 ps | Mid-IR Transient Absorption | [1] |
| Oxidized Oxalate Dissociation | Within 40 ps | Mid-IR Transient Absorption | [1][4] |
Experimental Protocols
Accurate photochemical studies rely on the correct preparation of the ferrioxalate complex and precise execution of the actinometry protocol.
Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This protocol outlines a common method for synthesizing the light-sensitive potassium ferrioxalate crystals.[13][14] All steps should be performed in a darkroom or under red light to prevent premature decomposition.[14]
Materials:
-
Ferric chloride (FeCl₃) or Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled or deionized water
-
Beakers, vacuum filtration apparatus (Buchner funnel), and filter paper
Procedure:
-
Prepare Reactant Solutions:
-
Mixing and Complex Formation: Slowly add Solution A to Solution B while stirring continuously. A vibrant green solution of the potassium ferrioxalate complex will form.[13]
-
Crystallization: Cool the resulting solution in an ice bath for 30-60 minutes to induce the precipitation of the bright green crystals.[13]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with cold distilled water and then with ethanol (B145695) to facilitate drying.
-
Drying and Storage: Dry the crystals in a desiccator overnight. Store the final product in an amber vial, completely protected from light. The solid can be stored for months.[15]
Ferrioxalate Chemical Actinometry
This protocol is used to determine the photon flux of a light source.[13][14][15] The principle is the photoreduction of Fe(III) to Fe(II), followed by the quantification of Fe(II) via spectrophotometry after complexation with 1,10-phenanthroline (B135089).[14]
Reagents:
-
Actinometer Solution (e.g., 0.006 M K₃[Fe(C₂O₄)₃]): Prepare in 0.1 N H₂SO₄. This solution is highly light-sensitive and must be prepared and handled in the dark.[15]
-
Developer Solution (1,10-phenanthroline): Prepare a solution of 1,10-phenanthroline (e.g., 0.1% w/v) in water.[11]
-
Buffer Solution: A sodium acetate (B1210297) buffer is used to ensure the optimal pH for the formation of the Fe(II)-phenanthroline complex.[11][15]
-
Standard Fe²⁺ Solution: Prepared from ferrous ammonium (B1175870) sulfate (B86663) (Mohr's salt) for creating a calibration curve.[14]
Procedure:
-
Calibration: Prepare a series of dilutions from the standard Fe²⁺ solution. Add the phenanthroline and buffer solutions to each, allow color to develop (~30 mins in the dark), and measure the absorbance at 510 nm.[13][15] Construct a Beer's Law calibration curve (Absorbance vs. [Fe²⁺]).
-
Irradiation:
-
Work in a darkroom. Pipette a known volume of the actinometer solution into a quartz cuvette or reaction vessel.[13]
-
Keep an identical sample in complete darkness to serve as a control.[13]
-
Expose the sample cuvette to the light source for a precisely measured time interval. The total conversion should be kept low (<10%).[14]
-
-
Development:
-
Measurement: Measure the absorbance of the irradiated and dark samples at 510 nm, using the dark sample as the blank.[13]
-
Calculation:
-
Use the calibration curve to determine the concentration of Fe²⁺ formed.
-
Calculate the total moles of Fe²⁺ produced in the irradiated volume.
-
Use the known quantum yield (ΦFe(II)) at the irradiation wavelength to calculate the moles of photons absorbed.
-
Photon Flux (moles of photons/second) = (moles of Fe²⁺ formed) / (ΦFe(II) × irradiation time).
-
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Ferric Oxalate Photolysis (Journal Article) | OSTI.GOV [osti.gov]
- 5. New insight into photochemistry of ferrioxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultraviolet photochemical reaction of [Fe(III)(C2O4)3]3− in aqueous solutions studied by femtosecond time-resolved X-ray absorption spectroscopy using an X-ray free electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 9. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 10. epj-conferences.org [epj-conferences.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. hepatochem.com [hepatochem.com]
An In-depth Technical Guide on the Thermal Decomposition Products of Ferric Sodium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of ferric sodium oxalate (B1200264) (also known as sodium tris(oxalato)ferrate(III), Na₃[Fe(C₂O₄)₃]). The information presented herein is curated for professionals in research, science, and drug development who require a detailed understanding of the thermal behavior of this complex. This document outlines the decomposition pathway, intermediate and final products, and the experimental methodologies used for their characterization.
Introduction
Sodium ferrioxalate (B100866) is a coordination compound with the formula Na₃[Fe(C₂O₄)₃]·n H₂O, where the iron is in the +3 oxidation state.[1][2] It is known for its green crystalline structure and its sensitivity to light and heat, which can induce decomposition.[1][2] The thermal decomposition of this and similar oxalate complexes is a multi-stage process involving dehydration, reduction of the metal center, and the breakdown of the oxalate ligands. The nature of the final products is highly dependent on the experimental conditions, particularly the temperature and the composition of the surrounding atmosphere.
Thermal Decomposition Pathway
The thermal decomposition of hydrated ferric sodium oxalate proceeds through a series of steps, which can be broadly categorized as dehydration followed by the decomposition of the anhydrous complex. The decomposition of the oxalate ligand leads to the reduction of iron(III) to iron(II), with the subsequent decomposition of the resulting ferrous oxalate to various iron oxides.
The initial stage of thermal decomposition involves the loss of water of crystallization. For hydrated forms of sodium ferrioxalate, such as the trihydrate (Na₃[Fe(C₂O₄)₃]·3H₂O) or the pentahydrate, heating will first result in the removal of these water molecules. This process is typically endothermic and occurs at relatively low temperatures. For instance, heating to 100-120 °C can initiate the loss of water molecules.[3]
Following dehydration, the anhydrous sodium ferrioxalate complex undergoes decomposition at higher temperatures. This is a more complex process involving a redox reaction where the oxalate ligand acts as a reducing agent, converting Fe(III) to Fe(II). The oxalate itself is oxidized to carbon dioxide. An intermediate species, ferrous oxalate (FeC₂O₄), is often formed during this stage.[4]
The overall decomposition can be influenced by the atmosphere. In an inert atmosphere, the decomposition of the ferrous oxalate intermediate can lead to the formation of wüstite (FeO), which may further disproportionate into magnetite (Fe₃O₄) and metallic iron (α-Fe).[4] In an oxidative atmosphere, the final product is typically hematite (B75146) (α-Fe₂O₃).[4]
Quantitative Data from Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal decomposition of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.
Table 1: Summary of Thermal Decomposition Stages of Ferric Oxalate Hydrate (a related compound)
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Atmosphere |
| ~175 | - | Dehydration | Inert/Oxidative |
| 210 - 340 | - | Decomposition of Fe(III) oxalate to Fe(II) oxalate and CO₂ | Inert |
| > 390 | - | Decomposition of FeC₂O₄ to FeₓO | Inert |
| > 500 | - | Disproportionation of FeₓO to α-Fe and Fe₃O₄ | Inert |
| 180 - 340 | - | Decomposition to FeC₂O₄ and subsequent oxidation to α-Fe₂O₃ | Oxidative |
Note: The data presented is based on studies of ferric oxalate hydrate, which is expected to have a similar decomposition pathway to this compound. Specific temperatures and mass losses for this compound may vary.
Experimental Protocols
A common method for the synthesis of sodium ferrioxalate involves the reaction of ferric chloride with sodium oxalate.
Procedure:
-
Prepare a solution of ferric chloride (FeCl₃) in distilled water.
-
Prepare a separate solution of sodium oxalate (Na₂C₂O₄) in distilled water.
-
Slowly add the ferric chloride solution to the sodium oxalate solution with constant stirring. The formation of the green tris(oxalato)ferrate(III) complex will be observed.
-
The reaction is: 3 Na₂C₂O₄ + FeCl₃ → Na₃[Fe(C₂O₄)₃] + 3 NaCl.
-
The product can be crystallized by slow evaporation of the solvent. The resulting green crystals are then collected by filtration.[2][5]
Apparatus: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.
Procedure:
-
A small, accurately weighed sample of this compound is placed in an alumina (B75360) or platinum crucible.
-
The crucible is placed in the STA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen (for inert conditions) or air (for oxidative conditions), with a constant flow rate.
-
The instrument records the sample's mass and the differential heat flow as a function of temperature.
-
The resulting TGA and DSC curves are analyzed to determine the temperatures of decomposition events, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).
Visualization of Decomposition Pathway and Experimental Workflow
Caption: Thermal decomposition pathway of hydrated this compound.
Caption: Experimental workflow for the synthesis and thermal analysis of this compound.
References
understanding the coordination chemistry of ferric sodium oxalate
An In-depth Technical Guide to the Coordination Chemistry of Ferric Sodium Oxalate (B1200264)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric sodium oxalate, with the chemical formula Na₃[Fe(C₂O₄)₃], is an inorganic coordination compound featuring an iron atom in the +3 oxidation state.[1][2] It is also referred to as sodium ferrioxalate (B100866) or sodium tris(oxalato)ferrate(III).[3][4] The compound consists of a central ferric ion coordinated to three bidentate oxalate anions, forming the tris(oxalato)ferrate(III) complex anion, [Fe(C₂O₄)₃]³⁻, with sodium ions acting as counterions.[1][5] This complex is notable for its vibrant green color, high solubility in water, and significant sensitivity to light, a property that has led to its extensive use in chemical actinometry for measuring light flux.[3][6][7]
The ferrioxalate anion exhibits a distorted octahedral geometry and displays helical chirality, existing as two non-superimposable stereoisomers.[2][7] While stable in the absence of light, exposure to electromagnetic radiation induces a photoredox reaction.[7] This reaction involves an intramolecular electron transfer from an oxalate ligand to the Fe(III) center, resulting in the reduction of iron to Fe(II) and the decomposition of the oxalate to carbon dioxide.[1][8] This photochemical process is a source of reactive oxygen species (ROS), which is of interest in various chemical applications, including wastewater treatment.[6][9] This guide provides a comprehensive overview of the synthesis, structure, properties, and photochemical behavior of this compound, presenting key data and experimental protocols for the scientific community.
Structure and Bonding
The core of this compound's chemistry lies in the structure of the [Fe(C₂O₄)₃]³⁻ anion. The central iron(III) ion is in a high-spin d⁵ electronic state and is surrounded by three bidentate oxalate (C₂O₄²⁻) ligands.[7] Each oxalate ion coordinates to the iron center through two oxygen atoms, resulting in a coordination number of 6 for the iron atom.
The bonding between the oxygen atoms of the oxalate ligands and the central iron atom is dative covalent in nature, where the ligands donate lone pairs of electrons into the empty d and p orbitals of the ferric ion.[2][7] The resulting complex has a distorted octahedral geometry with D₃ molecular symmetry.[7] The Fe-O bond distances are all approximately 2.0 Å.[7] The overall 3- charge of the complex anion is balanced by three sodium (Na⁺) cations in the crystal lattice. The compound typically crystallizes as a hydrate, with trihydrate and pentahydrate forms being common.[1][3][10]
Physicochemical and Quantitative Data
The properties of this compound have been well-characterized. Quantitative data are summarized in the tables below for clarity and comparative purposes.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | Na₃[Fe(C₂O₄)₃] | [1][2] |
| Hydrated Forms | Na₃[Fe(C₂O₄)₃]·3H₂O, Na₃[Fe(C₂O₄)₃]·5H₂O | [3][10][11] |
| Molar Mass (anhydrous) | 388.87 g/mol | [2][12] |
| Molar Mass (trihydrate) | 442.93 g/mol | [10] |
| Appearance | Lime green / emerald green crystals | [1][2][6] |
| Coordination Geometry | Octahedral | [1][7] |
| Density | 1.97 g/cm³ at 17 °C | [1] |
| pH (10 g/L solution) | 4.0 - 5.5 |[11] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Cold Water | 32.5 parts per 100 parts solvent | [1][2] |
| Hot/Boiling Water | 182 parts per 100 parts solvent |[1][2] |
Table 3: Photochemical and Stability Data
| Parameter | Value | Conditions | Reference(s) |
|---|---|---|---|
| Quantum Yield (Φ_Fe(II)) | 1.24 | Wavelength range 270-365 nm | [13][14] |
| Overall Stability Constant (logK) | 11.90 | 300K, 50% (v/v) ethanol-water | [15] |
| Free Energy of Formation (ΔG) | -6.8359 x 10⁴ J K⁻¹ mol⁻¹ | 300K, 50% (v/v) ethanol-water |[15] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.
Synthesis of Sodium Tris(oxalato)ferrate(III)
Several methods exist for the synthesis of sodium ferrioxalate. The following protocol is a common laboratory procedure involving the precipitation of ferric hydroxide (B78521) followed by complexation with sodium oxalate.[3][4][16]
Reaction Stoichiometry:
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
-
Beakers, Buchner funnel, filter paper, stirring rod, hot plate
Procedure:
-
Preparation of Ferric Hydroxide (Fe(OH)₃):
-
Dissolve 10g of ferric chloride in 50 mL of water in a beaker.[4]
-
In a separate beaker, dissolve 7.5g of sodium hydroxide in 50 mL of water.[4]
-
Slowly add the sodium hydroxide solution to the ferric chloride solution in small portions while stirring continuously. A brown precipitate of ferric hydroxide will form.[4]
-
Allow the precipitate to settle. Filter the solid using a Buchner funnel and wash the precipitate thoroughly with hot water to remove chloride ions.[4][16]
-
-
Preparation of Sodium Oxalate Solution:
-
Formation of the Complex:
-
Crystallization and Isolation:
-
Filter the green solution to remove any unreacted solids.[3]
-
Gently heat the filtrate to concentrate the solution until the point of crystallization is reached (small crystals begin to appear).[1][4]
-
Allow the solution to cool slowly to room temperature to promote the growth of large crystals.[1][17]
-
Isolate the green crystals by filtration. Wash them with a small amount of cold water and then with ethyl alcohol to aid in drying.[4]
-
Dry the crystals in a desiccator away from direct light and weigh the final product.[3][16]
-
Workflow for Synthesis```dot
Applications
The unique photochemical properties of this compound lend it to several specialized applications.
-
Chemical Actinometry: Its high and well-defined quantum yield for the photoreduction of Fe(III) makes it an ideal chemical actinometer for calibrating light sources in photochemical experiments. [9][13]* Photography and Blueprinting: The light-induced reduction to an iron(II) species, which can then react to form stable pigments like Prussian blue, is the basis for traditional cyanotype or blueprinting processes. [6]* Wastewater Treatment: The photolysis of ferrioxalate can generate radicals that participate in Fenton-like reactions, which can be used to degrade organic pollutants in water. [6]* Synthesis: It serves as a precursor for synthesizing other iron-containing materials, with potential applications in battery technology. [6] While direct applications in drug development are not prominent, the principles of its photochemistry—specifically the light-induced generation of reactive species from a stable metal complex—are conceptually related to the field of photodynamic therapy, where light is used to activate a photosensitizer to produce cytotoxic species.
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Sodium Ferric Oxalate Hydrate CAS 5936-14-1 - Chemical Supplier Unilong [unilongindustry.com]
- 7. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 10. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]
- 11. This compound; FSO Supplier and Distributor [amsyn.com]
- 12. 5936-14-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. analogyou.wordpress.com [analogyou.wordpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. youtube.com [youtube.com]
In-Depth Technical Guide to the Safe Handling of Ferric Sodium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions required for ferric sodium oxalate (B1200264). It is intended to serve as an essential resource for laboratory personnel and drug development professionals to ensure a safe working environment and mitigate risks associated with the handling of this compound.
Chemical and Physical Properties
Ferric sodium oxalate, with the chemical formula Na₃Fe(C₂O₄)₃, is a coordination complex of iron in the +3 oxidation state with oxalate ligands.[1] It typically appears as lime green crystals and is soluble in water.[1][2] The compound is sensitive to light, and exposure can lead to the decomposition of the oxalate and reduction of the iron(III) to iron(II).[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | Na₃Fe(C₂O₄)₃ | [2] |
| Molecular Weight | 388.88 g/mol | [2] |
| Appearance | Green-yellow crystalline powder | [2][4] |
| pH | 4.0 - 5.5 (10 g/L solution at 25°C) | [2] |
| Melting Point | Decomposes at 365°C | [2] |
| Solubility in Water | Soluble | [2] |
| Solubility in Cold Water | 32.5 parts per 100 parts solvent | [1][5] |
| Solubility in Hot Water | 182 parts per 100 parts solvent | [1][5] |
| Stability | Stable under ordinary conditions; light-sensitive and hygroscopic | [2] |
Hazard Identification and Toxicology
This compound is classified as harmful if swallowed or in contact with skin.[2] Ingestion of soluble oxalates can lead to severe health effects due to the precipitation of insoluble calcium oxalate, causing acute hypocalcemia.[6] This can disrupt cellular function and lead to organ damage, particularly in the kidneys.
Toxicological Signaling Pathways
The toxicity of oxalate is primarily linked to its effect on renal epithelial cells. High concentrations of oxalate can induce renal injury, promoting the formation of calcium oxalate crystals, the main component of kidney stones. This toxicity is mediated by complex signaling pathways involving oxidative stress, endoplasmic reticulum (ER) stress, and inflammation.
Oxalate-Induced Cell Injury Pathway
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. This compound Manufacturers, with SDS [mubychem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]
- 5. 5936-14-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Navigating the Safety Profile of Ferric Sodium Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the material safety data for ferric sodium oxalate (B1200264) (CAS No: 5936-14-1), also known as sodium ferrioxalate.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's physical and chemical properties, toxicological profile, and handling procedures. It also outlines standardized experimental protocols for safety and hazard assessment.
Section 1: Physicochemical and Hazard Data
A thorough understanding of the fundamental properties and hazard classifications of a substance is the bedrock of laboratory safety. The following tables summarize the key physicochemical characteristics and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for ferric sodium oxalate.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | Na₃Fe(C₂O₄)₃ | [1] |
| Molecular Weight | 388.88 g/mol | [1] |
| Appearance | Green-yellow crystals | [1] |
| Melting Point | 365 °C (literature) | [1] |
| Solubility | Soluble in water | [1] |
| pH | 4.0 - 5.5 (10 g/L solution at 25 °C) | [1] |
| Stability | Stable under ordinary conditions of use and storage. Sensitive to light and hygroscopic. | [1] |
| Incompatibilities | Oxidizing agents, strong acids, and strong bases. | [1] |
| Hazardous Decomposition Products | Emits carbon oxides, sodium oxide, and iron oxides upon heating to decomposition. | [1] |
Toxicological Summary and GHS Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][2] |
The following diagram illustrates the GHS hazard communication elements for this compound.
Section 2: Standardized Experimental Protocols for Safety Assessment
The following sections detail the methodologies for key toxicological endpoints as recommended by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols provide a framework for generating the data necessary for a comprehensive safety assessment.
Acute Oral Toxicity - OECD Test Guidelines 420, 423, and 425
Acute oral toxicity studies are designed to determine the adverse effects that occur shortly after a single oral dose of a substance. The OECD provides three distinct methods: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).
Objective: To determine the oral dose of a substance that causes mortality in 50% of a test population (LD50) and to identify other signs of toxicity.
Methodology Outline:
-
Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least five days before the study.
-
Dose Administration: The test substance is administered as a single dose by gavage. The volume administered should be minimized.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Data Collection: Body weight is recorded at the start of the study and weekly thereafter. All signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, are recorded.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
The choice between the three guidelines depends on the expected toxicity of the substance and the specific regulatory requirements.
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
Methodology Outline:
-
Test Animals: The albino rabbit is the recommended species.
-
Preparation of the Test Site: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application of the Test Substance: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale.
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This test assesses the potential of a substance to cause damage to the eye.
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Methodology Outline:
-
Test Animals: The albino rabbit is the recommended species.
-
Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are scored for any lesions.
Section 3: Emergency Response and First-Aid Procedures
Prompt and appropriate first-aid is crucial in the event of accidental exposure to this compound. The following workflow outlines the recommended first-aid measures for different routes of exposure.
In all cases of exposure, it is imperative to seek professional medical attention.
Section 4: Safe Handling and Storage
Proper handling and storage practices are essential to minimize the risk of exposure to this compound.
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.[3]
-
Avoid breathing dust, vapor, mist, or gas.[3]
-
Avoid contact with skin and eyes.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Protect from light and moisture.[1]
-
Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[1]
Conclusion
This technical guide provides a summary of the available material safety data for this compound. While specific quantitative toxicological data such as LD50 values are not widely available, the GHS classification clearly indicates that it is harmful if swallowed or in contact with the skin. Adherence to the outlined safe handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are critical for the safe use of this compound in a research and development setting. For definitive toxicological assessments, it is recommended to conduct studies following standardized protocols such as the OECD guidelines detailed herein.
References
The Discovery and Enduring Legacy of Ferrioxalate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the discovery, history, and photochemical applications of ferrioxalate (B100866) compounds, with a particular focus on potassium ferrioxalate. Renowned for its remarkable light sensitivity, this complex has become an indispensable tool in photochemistry and actinometry. This document delves into the seminal research that established its importance, detailed experimental protocols for its synthesis and use, and the fundamental photochemical mechanisms that govern its behavior.
A Landmark Discovery in Photochemistry
The journey of ferrioxalate compounds from a chemical curiosity to a cornerstone of photochemical measurement is a fascinating chapter in the history of science. While the synthesis of coordination complexes was explored in the 19th century, the profound photosensitivity of the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, and its application in actinometry (the measurement of light intensity) marked a significant advancement.
The discovery of the efficient photolysis of the ferrioxalate anion was a landmark for chemical photochemistry and actinometry.[1][2] The potassium salt, K₃[Fe(C₂O₄)₃]·3H₂O, was found to be over 1,000 times more sensitive than uranyl oxalate (B1200264), the compound previously used for these purposes.[1][2] This superior sensitivity and broad spectral applicability, from the UV to the visible region (~250 nm to 580 nm), cemented its role as one of the most widely used chemical actinometers.[3]
The underlying principle of its use in actinometry is the photoreduction of the iron(III) in the ferrioxalate complex to iron(II) upon exposure to light.[3] The amount of Fe²⁺ produced can then be accurately quantified spectrophotometrically by forming a stable, intensely colored complex with 1,10-phenanthroline.[3][4] This elegant and reliable method has allowed researchers for decades to quantify photon flux, a critical parameter in any photochemical study.
The Photochemical Mechanism
The photochemistry of the ferrioxalate anion involves a ligand-to-metal charge-transfer (LMCT) process.[5][6] Upon absorption of a photon, an electron is transferred from an oxalate ligand to the Fe(III) center, resulting in its reduction to Fe(II) and the oxidation of the oxalate ligand.[5][7][8] This primary photochemical process is incredibly fast, occurring on a sub-picosecond timescale.[5][8]
The oxidized oxalate radical then undergoes further decomposition, ultimately producing carbon dioxide.[8][9] The overall photochemical reaction can be summarized as follows:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂[4]
The initial redox reaction may involve the formation of C₂O₄•⁻ or CO₂•⁻ anion radicals.[10] These radical intermediates can further react with another ferrioxalate molecule to produce an additional Fe(II) ion, leading to quantum yields greater than one.[10]
Quantitative Data for Ferrioxalate Actinometry
The quantum yield (Φ) of Fe²⁺ formation is a crucial parameter for accurate actinometry and is dependent on the wavelength of irradiation. The table below summarizes the well-characterized quantum yields for the potassium ferrioxalate actinometer at various wavelengths.
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation |
| 253.7 | 1.39 |
| 365/366 | 1.26 |
| 436 | 1.15 |
| 480 | 0.94 |
Note: The quantum yields can be influenced by factors such as temperature and solution concentration; it is essential to use the appropriate value for the specific experimental conditions.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of potassium ferrioxalate and its application in chemical actinometry.
Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This protocol describes a common and reliable method for the synthesis of light-sensitive potassium ferrioxalate crystals.[3][11][12]
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled or deionized water
-
Beakers, conical flasks, graduated cylinders
-
Glass stirring rod
-
Funnel and filter paper
-
Heating mantle or hot plate
Procedure:
-
Preparation of Ferric Chloride Solution: In a beaker, dissolve an appropriate amount of ferric chloride in distilled water to create a 1.5 M solution (e.g., 12.16 g of FeCl₃ in 50 mL of water).[4]
-
Preparation of Potassium Oxalate Solution: In a separate beaker, dissolve an appropriate amount of potassium oxalate monohydrate in distilled water to create a 1.5 M solution (e.g., 41.45 g of K₂C₂O₄·H₂O in 150 mL of water).[4][13]
-
Formation of the Complex: Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously.[4]
-
Crystallization: Beautiful, light green crystals of potassium ferrioxalate trihydrate will form.[3]
-
Isolation and Purification: Decant the mother liquor and collect the crystals by filtration.[3] Wash the crystals with ethanol and then dry them.[11] The synthesis and handling of potassium ferrioxalate should be performed in the dark or under red light to prevent premature decomposition.[3]
References
- 1. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. escholarship.org [escholarship.org]
- 10. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]
- 11. byjus.com [byjus.com]
- 12. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]
- 13. hepatochem.com [hepatochem.com]
optical and fluorescent properties of ferric sodium oxalate in solution
An In-depth Technical Guide on the Optical and Fluorescent Properties of Ferric Sodium Oxalate (B1200264) in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric sodium oxalate, with the chemical formula Na₃[Fe(C₂O₄)₃], is a coordination complex consisting of a central iron(III) ion octahedrally coordinated to three bidentate oxalate ligands.[1][2][3][4] In aqueous solution, it dissociates to yield the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, which imparts a characteristic vibrant green color to the solution.[2][5] This complex is particularly noted for its photosensitivity, a property that has led to its extensive use in chemical actinometry for measuring light flux.[2][4][6] Upon absorption of light, the complex undergoes an efficient intramolecular redox reaction, where the Fe(III) center is reduced to Fe(II) and an oxalate ligand is oxidized to carbon dioxide.[1][2][4] This guide provides a comprehensive overview of the optical absorption properties and the photophysical processes of this compound in solution, with a critical evaluation of its purported fluorescent characteristics.
Optical Absorption Properties
The optical absorption spectrum of the [Fe(C₂O₄)₃]³⁻ anion in aqueous solution is characterized by strong absorption bands in the ultraviolet and visible regions. These arise from electronic transitions within the complex.
Absorption Spectra
The UV-Vis absorption spectrum of an aqueous solution of the ferrioxalate (B100866) complex exhibits two main features:
-
A band in the ultraviolet region attributed to a π→π* transition within the oxalate ligands.[7]
-
An intense, broad band assigned to a ligand-to-metal charge transfer (LMCT) transition.[7] This LMCT band is responsible for the complex's green color and its photosensitivity.
The photoreduction of the ferrioxalate complex is initiated by the absorption of a photon, primarily within the LMCT band.[1] The process is highly efficient, with a quantum yield of Fe(II) formation that is greater than one over a broad range of wavelengths, indicating that the initial photo-event triggers subsequent thermal reactions that also lead to the reduction of another ferrioxalate ion.[6][8][9]
| Parameter | Value | Conditions |
| Absorption Maximum 1 (π→π)* | ~280 nm | Aqueous Solution |
| Absorption Maximum 2 (LMCT) | ~335 nm | Aqueous Solution |
| Molar Absorptivity (ε) | High, characteristic of charge-transfer bands | at λmax (LMCT) |
Table 1: Summary of UV-Vis Absorption Data for the Ferrioxalate Anion in Aqueous Solution.[7]
Photophysical and Photochemical Properties
Upon photoexcitation into the LMCT band, the ferrioxalate complex undergoes a series of ultrafast processes that dictate its photophysical behavior.
Excited State Dynamics and Photoreduction
The dominant process following light absorption is an intramolecular electron transfer from an oxalate ligand to the Fe(III) center. This photoreduction occurs on an extremely short timescale, within femtoseconds to picoseconds.[10][11] This rapid chemical reaction is the primary de-excitation pathway for the excited state.
The overall photochemical reaction can be summarized as: 2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe(C₂O₄) + 2 CO₂ + 3 C₂O₄²⁻
The initial photo-event generates a ferrous intermediate and a radical species, which can then reduce a second ferrioxalate complex, explaining the quantum yields greater than unity.[6][8][9]
Fluorescence Properties
While some descriptive literature refers to ferrioxalate solutions as "fluorescent green,"[2][4] extensive investigation into the photophysics of this complex reveals that the primary deactivation pathway for the excited state is the highly efficient photoreduction. This rapid and efficient chemical reaction pathway effectively quenches any potential fluorescence.
The quantum yield of a photophysical process is the ratio of the number of events of interest to the number of photons absorbed. In the case of ferrioxalate, the quantum yield of photoreduction is very high (typically >1 for Fe(II) formation). Because photoreduction and fluorescence are competing de-excitation pathways from the same excited state, a high quantum yield for the chemical reaction necessitates a very low quantum yield for fluorescence. To date, there is a lack of published, peer-reviewed data presenting a fluorescence emission spectrum or a significant fluorescence quantum yield for the ferrioxalate complex in solution. The descriptive term "fluorescent" likely refers to the solution's bright, vibrant green appearance rather than a significant emission of light upon excitation.
| Parameter | Value | Wavelength (nm) |
| Photochemical Quantum Yield (ΦFe(II)) | 1.283 ± 0.023 | 363.8 |
| Photochemical Quantum Yield (ΦFe(II)) | 1.188 ± 0.012 | 406.7 |
| Photochemical Quantum Yield (ΦFe(II)) | 0.845 ± 0.011 | 457.9 |
| Fluorescence Quantum Yield (Φf) | Not reported, expected to be negligible | - |
Table 2: Photochemical Quantum Yields for Fe(II) Formation from Potassium Ferrioxalate at Different Wavelengths. Note: Values for potassium ferrioxalate are used as a close proxy for sodium ferrioxalate due to the identical anionic complex.
Experimental Protocols
Synthesis of Sodium Ferrioxalate
A common method for synthesizing sodium ferrioxalate involves the reaction of ferric chloride with sodium oxalate in an aqueous solution.[1][3][10]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled water
Procedure:
-
Prepare separate aqueous solutions of ferric chloride and sodium oxalate.
-
Slowly add the ferric chloride solution to the sodium oxalate solution with constant stirring. A 3:1 molar ratio of sodium oxalate to ferric chloride is required.
-
The solution will change color from the brownish hue of ferric oxalate to a bright emerald green, indicating the formation of the sodium ferrioxalate complex.[10]
-
The product can be crystallized by slow evaporation of the solvent in a dark environment to prevent photochemical decomposition.[1][10]
Measurement of UV-Vis Absorption Spectrum
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a dilute aqueous solution of sodium ferrioxalate of a known concentration.
-
Use distilled water as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the sodium ferrioxalate solution over a wavelength range of 200-700 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
Measurement of Photochemical Quantum Yield (Actinometry)
The photoreduction of ferrioxalate is the basis for a widely used chemical actinometer. The quantum yield of Fe(II) formation can be determined by quantifying the amount of Fe(II) produced after irradiation for a specific time with a light source of known intensity.
Reagents:
-
Ferrioxalate solution (e.g., 0.006 M in 0.1 N H₂SO₄)
-
1,10-phenanthroline (B135089) solution (developer)
-
Sodium acetate (B1210297) buffer solution
Procedure:
-
Irradiate a known volume of the ferrioxalate solution with a monochromatic light source for a precisely measured time.
-
Take an aliquot of the irradiated solution and add the 1,10-phenanthroline and buffer solutions. This forms a deeply colored [Fe(phen)₃]²⁺ complex with the photogenerated Fe(II).
-
Allow the color to develop in the dark for at least 30 minutes.
-
Measure the absorbance of the colored complex at its λmax (around 510 nm) using a UV-Vis spectrophotometer.
-
Determine the concentration of Fe(II) produced from a previously established calibration curve.
-
The quantum yield can then be calculated if the photon flux of the light source is known.
Visualizations
Caption: Figure 1: Simplified Jablonski diagram illustrating the dominant photochemical pathway of excited ferrioxalate.
Caption: Figure 2: Experimental workflow for determining the photochemical quantum yield using ferrioxalate actinometry.
Conclusion
This compound in solution exhibits strong optical absorption in the UV and visible regions, dominated by a ligand-to-metal charge transfer band that is responsible for its photosensitivity. The absorption of a photon initiates an extremely efficient and rapid photoreduction of the Fe(III) center to Fe(II). This photochemical reaction is the principal de-excitation pathway for the electronically excited state. Consequently, while the solution has a vibrant green color, it is not fluorescent in a practical sense, as the fluorescence quantum yield is negligible due to the competing and highly efficient photochemical process. The well-defined and high quantum yield of photoreduction makes the ferrioxalate system an excellent chemical actinometer, and its study provides fundamental insights into the ultrafast dynamics of photoinduced electron transfer in coordination complexes. For professionals in drug development and related fields, understanding these properties is crucial when considering photosensitive excipients or developing light-activated therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 3. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 4. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]
- 5. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 6. Potassium tris(oxalato) ferrate (III) [dmishin.github.io]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atilim.edu.tr [atilim.edu.tr]
Methodological & Application
Application Note & Protocol: Step-by-Step Synthesis of Ferric Sodium Oxalate Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ferric sodium oxalate (B1200264), also known as sodium tris(oxalato)ferrate(III), is a coordination complex with the chemical formula Na₃[Fe(C₂O₄)₃]·nH₂O.[1][2] The iron atom is in the +3 oxidation state, bonded to three bidentate oxalate ions, forming an octahedral complex.[3][4] This compound typically crystallizes as a hydrated salt, appearing as vibrant, lime-green monoclinic crystals.[4][5] A key characteristic of the ferrioxalate (B100866) anion is its sensitivity to light, which induces a photochemical reaction that reduces the iron(III) center to iron(II).[1][2] This property makes it a valuable compound in the fields of photochemistry and chemical actinometry.
This document provides two detailed protocols for the synthesis of ferric sodium oxalate crystals, a summary of its quantitative properties, and workflow diagrams for the experimental procedures.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Na₃[Fe(C₂O₄)₃]·nH₂O | [1][2] |
| Appearance | Lime green / Emerald-green crystals | [4][6] |
| Molar Mass | 388.868 g/mol (anhydrous) | [2] |
| Density | ~1.97 g/cm³ (at 17 °C) | [2] |
| Crystal System | Monoclinic | [7] |
| Coordination Geometry | Octahedral | [2][4] |
| Solubility in Water | 32.5 g / 100 mL (cold water) | [2][4] |
| 182 g / 100 mL (boiling water) | [2][4] |
| Stability | Decomposes in strong light or by heat.[1][4] Unstable in dry air.[1][8] |
Table 2: Example Reagent Quantities and Reported Yield
| Ferric Chloride (FeCl₃) | Sodium Hydroxide (B78521) (NaOH) | Oxalic Acid (H₂C₂O₄) | Reported Yield | Reference |
|---|---|---|---|---|
| 10.0 g | 11.5 g | 12.9 g | Not specified | [3] |
| 2.5 g | 2.75 g | 3.0 g | Not specified | [9] |
| 12.06 g (hexahydrate) | Not used directly* | Excess | 7.8 g (45%) | [6] |
Note: In this protocol, baking soda (NaHCO₃) was used to first prepare ferric hydroxide and then to neutralize excess oxalic acid to form sodium oxalate in situ.
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Oxalic acid and its salts are toxic and corrosive. Avoid inhalation of dust and skin contact.
-
Sodium hydroxide is highly caustic. Handle with care to avoid severe skin and eye burns.
-
Ferric chloride is corrosive and an irritant.
-
Perform all steps in a well-ventilated fume hood.
Protocol 1: Two-Step Synthesis via Ferric Hydroxide Intermediate
This method involves the initial precipitation of ferric hydroxide, which is then used to form the complex. This ensures the removal of byproducts like sodium chloride from the final reaction mixture.
Materials and Equipment:
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Oxalic acid (H₂C₂O₄)
-
Distilled or deionized water
-
Ethanol
-
Beakers (various sizes)
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Hot plate
-
Crystallizing dish or beaker
-
Watch glass
Step-by-Step Procedure:
-
Preparation of Ferric Hydroxide (Fe(OH)₃):
-
Dissolve 10.0 g of ferric chloride in 50 mL of distilled water in a beaker.[3]
-
In a separate beaker, dissolve 7.5 g of sodium hydroxide in 50 mL of distilled water.[3]
-
Slowly add the sodium hydroxide solution to the ferric chloride solution in small portions while stirring continuously. A brown precipitate of ferric hydroxide will form.[3][9]
-
Allow the precipitate to settle.
-
-
Isolation and Washing of Precipitate:
-
Formation of Sodium Tris(oxalato)ferrate(III):
-
In a clean beaker, dissolve 12.0 g of oxalic acid in 50 mL of hot distilled water.[3]
-
Carefully add 4.0 g of sodium hydroxide pellets to the hot oxalic acid solution to form sodium oxalate.[3]
-
Transfer the washed ferric hydroxide precipitate into this hot sodium oxalate solution with constant stirring.[1][9]
-
The dark brown suspension will gradually dissolve and transform into a clear, bright emerald-green solution, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex ion.[1][6]
-
-
Crystallization:
-
If any solid remains, filter the hot green solution.
-
Transfer the filtrate to a clean crystallizing dish or beaker. Cover it with a watch glass, leaving a small opening for slow evaporation.
-
Place the dish in a dark, undisturbed location (e.g., a cabinet) for several days to two weeks to allow for the growth of large, well-defined crystals.[1][8] The complex is light-sensitive, so protection from light is crucial.[1][6]
-
-
Harvesting and Storage:
-
Once a suitable crop of crystals has formed, decant the mother liquor.
-
Wash the crystals with a small amount of cold water, followed by a wash with ethanol.[3]
-
Dry the crystals on a filter paper. Do not oven-dry.
-
The compound can dehydrate in air, so it should be stored in a tightly sealed, light-proof container.[1][8]
-
Protocol 2: Direct Synthesis Method
This streamlined protocol involves directly mixing the reactants to form the complex, which can be faster but may result in impurities like NaCl co-crystallizing if not performed carefully.[6]
Materials and Equipment:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled or deionized water
-
Beakers
-
Glass stirring rod
-
Hot plate (optional)
-
Crystallizing dish
Step-by-Step Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of ferric chloride by dissolving it in a minimal amount of distilled water.
-
Prepare a separate, saturated solution of sodium oxalate in warm distilled water.
-
-
Reaction:
-
Slowly add the ferric chloride solution to the sodium oxalate solution while stirring.
-
The solution will rapidly change from the brown/yellow color of the ferric salt to a vibrant green as the sodium ferrioxalate complex forms.[10]
-
-
Crystallization and Isolation:
-
Gently heat the green solution to concentrate it until small crystals begin to appear, indicating saturation.[4]
-
Follow steps 4 and 5 from Protocol 1 for slow crystallization in the dark, harvesting, and storage. For higher purity, recrystallization from a minimal amount of hot water may be necessary.[6]
-
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the direct synthesis of this compound.
References
- 1. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 2. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. This compound | 5936-14-1 [chemicalbook.com]
- 5. online.fliphtml5.com [online.fliphtml5.com]
- 6. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Page loading... [guidechem.com]
- 8. brainly.in [brainly.in]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Growing Large Single Crystals of Sodium Ferrioxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and growth of large single crystals of sodium ferrioxalate (B100866), Na₃[Fe(C₂O₄)₃]·nH₂O. Sodium ferrioxalate is a coordination complex renowned for its vibrant green color and sensitivity to light, making it a valuable compound in photochemistry and actinometry. The protocols outlined below are compiled from established methods and are intended to guide researchers in obtaining high-quality single crystals suitable for various scientific applications.
Overview
The synthesis of sodium ferrioxalate typically involves the reaction of a ferric iron source with an oxalate (B1200264) source in an aqueous solution. Two primary methods are commonly employed: one starting with ferric chloride and sodium oxalate, and another involving the preparation of ferric hydroxide (B78521) as an intermediate. The growth of large single crystals is subsequently achieved through controlled, slow evaporation of a saturated solution of the complex.
Experimental Protocols
Two effective methods for the synthesis of sodium ferrioxalate are detailed below.
Method 1: Synthesis from Ferric Chloride and Sodium Oxalate
This method involves the direct reaction between aqueous solutions of ferric chloride and sodium oxalate.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled water
Procedure:
-
Prepare a solution of ferric chloride by dissolving the required amount in distilled water.
-
In a separate beaker, prepare a solution of sodium oxalate in distilled water.
-
Slowly add the ferric chloride solution to the sodium oxalate solution with constant stirring. A bright emerald green solution of sodium ferrioxalate will form.[1]
-
The resulting solution contains the sodium ferrioxalate complex.
Method 2: Synthesis via Ferric Hydroxide Intermediate
This method involves the initial precipitation of ferric hydroxide, which is then reacted with oxalic acid and neutralized to form the ferrioxalate complex. This can be advantageous for removing chloride ions.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
Procedure:
-
Preparation of Ferric Hydroxide: Dissolve ferric chloride hexahydrate in water.[1] In a separate container, dissolve sodium bicarbonate or sodium hydroxide in water.[2][3] Slowly add the base solution to the ferric chloride solution with stirring to precipitate ferric hydroxide (Fe(OH)₃) as a brown solid.[1][4][5]
-
Filtration: Allow the precipitate to settle, then filter it using a Buchner funnel and wash it with hot water to remove any unreacted salts.[2][3]
-
Formation of Ferric Oxalate: Prepare a solution of oxalic acid in water. Add the ferric hydroxide precipitate to the oxalic acid solution. The ferric hydroxide will dissolve, forming a rusty-brown solution of ferric oxalate.[1] A molar ratio of 3 moles of oxalic acid to 1 mole of ferric hydroxide should be used.[4][5]
-
Formation of Sodium Ferrioxalate: In a separate container, prepare a solution of sodium oxalate by neutralizing oxalic acid with sodium bicarbonate or by dissolving sodium oxalate directly.[1] Add this to the ferric oxalate solution. Alternatively, neutralize the excess oxalic acid in the ferric oxalate solution with a sodium base like sodium hydroxide or sodium bicarbonate until the solution turns a bright, emerald green, indicating the formation of the sodium ferrioxalate complex, [Fe(C₂O₄)₃]³⁻.[4][5]
-
Filtration: Filter the final green solution to remove any impurities.[4][5]
Protocol for Growing Large Single Crystals
The key to growing large single crystals is to control the rate of crystallization. Slow evaporation is a widely used and effective method.
Materials:
-
Saturated solution of sodium ferrioxalate
-
Clean beaker or crystallizing dish
-
A small, well-formed seed crystal (optional)
-
Nylon thread or fishing line (optional)
-
A location with minimal vibrations and controlled temperature
Procedure:
-
Prepare a Saturated Solution: Gently heat the green sodium ferrioxalate solution to evaporate some of the water and concentrate the solution.[6] Continue until small crystals just begin to appear, indicating saturation.[7]
-
Slow Evaporation: Cover the beaker or crystallizing dish with a piece of filter paper or perforated parafilm to allow for slow evaporation of the solvent. This process should be carried out in a dark place, as sodium ferrioxalate is light-sensitive and can decompose in direct sunlight.[1][4] The growth period can take up to two weeks.[4][5]
-
Using a Seed Crystal (Optional but Recommended for Larger Crystals):
-
Select a small, high-quality crystal from an initial crystallization to use as a seed.
-
Tie the seed crystal to a thin nylon thread or fishing line.
-
Suspend the seed crystal in the saturated solution, ensuring it is fully submerged and not touching the sides or bottom of the container.
-
Allow the solvent to evaporate slowly as described above. The seed crystal will grow in size over time.
-
-
Harvesting and Storage: Once the crystals have reached the desired size, carefully remove them from the solution. The crystals are hydrated and can dehydrate when exposed to dry air, turning opaque and white.[5][8] Therefore, they should be stored in a tightly sealed container to maintain their integrity.[4][5]
Quantitative Data
The following table summarizes the quantities of reagents used in one reported synthesis of sodium ferrioxalate.[1]
| Reagent | Quantity | Molar Mass ( g/mol ) | Moles (approx.) |
| Ferric chloride hexahydrate (FeCl₃·6H₂O) | 12.06 g | 270.30 | 0.045 |
| Sodium Bicarbonate (NaHCO₃) | Excess | 84.01 | - |
| Oxalic Acid (H₂C₂O₄) | Excess | 90.03 | - |
| Final Yield of Na₃[Fe(C₂O₄)₃] | 7.8 g | 388.87 | 0.020 |
Note: The reported yield was 45%, assuming the product is anhydrous Na₃[Fe(C₂O₄)₃].[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and growth of sodium ferrioxalate crystals.
Chemical Reaction
References
- 1. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. scribd.com [scribd.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes: Ferric Sodium Oxalate as a Chemical Actinometer for Photon Flux Measurement
Introduction
For researchers, scientists, and drug development professionals engaged in photochemistry, photocatalysis, and photobiology, the accurate determination of photon flux is paramount for ensuring the reproducibility, scalability, and reliability of photochemical experiments.[1] Chemical actinometry is a widely accepted and robust method for quantifying the number of photons in a beam absorbed by a chemical system.[2] The potassium ferrioxalate (B100866) actinometer, often used interchangeably with sodium ferrioxalate, stands as a "gold standard" in liquid-phase actinometry due to its high sensitivity, broad spectral applicability (UV to visible region, approximately 250 nm to 500 nm), and well-characterized quantum yields.[2][3][4]
Principle of Ferrioxalate Actinometry
The fundamental principle of ferrioxalate actinometry lies in the light-induced reduction of the ferric iron (Fe³⁺) center in the tris(oxalato)ferrate(III) complex to ferrous iron (Fe²⁺).[1][5] When the complex absorbs a photon, an intramolecular electron transfer occurs from an oxalate (B1200264) ligand to the Fe³⁺ center.[4][5] This photochemical process leads to the decomposition of the complex and the formation of Fe²⁺ ions and carbon dioxide.[1][5]
The overall photochemical reaction is: 2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂
The amount of Fe²⁺ produced is directly proportional to the number of photons absorbed by the solution.[1] To quantify the photochemically generated Fe²⁺, it is complexed with 1,10-phenanthroline (B135089). This reaction forms a stable and intensely colored orange-red complex, tris(1,10-phenanthroline)iron(II) or [Fe(phen)₃]²⁺, which has a strong absorbance maximum at approximately 510 nm.[1][6][7] The concentration of this complex, and therefore the concentration of Fe²⁺, can be accurately determined using UV-Vis spectrophotometry by applying the Beer-Lambert law.[6][8] By knowing the quantum yield (Φ) of Fe²⁺ formation at the specific irradiation wavelength, the total photon flux can be calculated.[1]
Quantitative Data
The quantum yield of Fe²⁺ formation is dependent on the wavelength of irradiation. The following table summarizes the accepted quantum yields for a 0.006 M potassium ferrioxalate solution. For highly accurate work, it is recommended to consult primary literature for the quantum yield corresponding to the specific concentration and experimental conditions.[3]
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation |
| 253.7 | 1.39 |
| 363.8 | 1.283 ± 0.023 |
| 406.7 | 1.188 ± 0.012 |
| 457.9 | 0.845 ± 0.011 |
| 510 | ~0.15 |
Note: The quantum yield can exhibit some dependence on the concentration of the actinometer solution, particularly at higher concentrations.[3]
Experimental Protocols
Safety Precautions: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Oxalic acid and its salts are toxic. Potassium ferrioxalate is light-sensitive and all manipulations involving its solution should be performed in a darkroom or under red light to prevent premature decomposition.[3][7][11]
Protocol 1: Preparation of the Potassium Ferrioxalate Actinometer Solution (0.006 M)
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled or deionized water
-
Volumetric flasks
-
Amber bottle or a flask wrapped in aluminum foil
Procedure:
-
Prepare a 0.05 M H₂SO₄ solution by carefully adding the required volume of concentrated H₂SO₄ to distilled water.
-
To prepare a 0.006 M actinometer solution, dissolve 2.945 g of potassium ferrioxalate in 800 mL of 0.05 M H₂SO₄.[12]
-
Dilute the solution to a final volume of 1 L with the 0.05 M H₂SO₄ solution.[12]
-
Store this solution in a dark bottle, as it is light-sensitive.[7][12]
Protocol 2: Preparation of Reagents for Fe²⁺ Quantification
Materials:
-
1,10-phenanthroline monohydrate
-
Sodium acetate (B1210297) (CH₃COONa)
-
Sulfuric acid (H₂SO₄), 1 N
-
Distilled or deionized water
-
Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O, Mohr's salt) for calibration curve
Procedure:
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle warming may be necessary to facilitate dissolution.[7]
-
Buffer Solution (Sodium Acetate/Sulfuric Acid): Mix 477.15 mg of sodium acetate and 10.99 mg of 1,10-phenanthroline together, then dissolve in 6 mL of H₂O. Add 3.6 mL of 1N H₂SO₄.[1]
-
Standard Fe²⁺ Solution for Calibration:
-
Prepare a stock solution by accurately weighing approximately 0.07 g of pure ferrous ammonium sulfate hexahydrate, dissolving it in water, transferring it to a 1-liter volumetric flask, adding 2.5 mL of concentrated sulfuric acid, and diluting to the mark with water.[13]
-
From this stock solution, prepare a series of standard solutions of known Fe²⁺ concentrations by dilution.
-
Protocol 3: Photon Flux Measurement
Procedure:
-
Irradiation:
-
Fill a quartz cuvette or the reaction vessel with a known volume of the 0.006 M potassium ferrioxalate actinometer solution.[12]
-
Keep an identical volume of the actinometer solution in a separate, identical vessel in complete darkness to serve as a blank or dark control.[3]
-
Irradiate the sample for a precisely measured time interval (e.g., 5 or 10 seconds).[11] The irradiation time should be short enough to keep the conversion below 10% to avoid inner filter effects where the product absorbs light.[14]
-
-
Sample Collection and Complexation:
-
At specific time points during irradiation, take aliquots (e.g., 5 µL) of the irradiated solution and transfer them to a solution containing the sodium acetate buffer and 1,10-phenanthroline solution.[7] A typical spectrometric solution for each sample can be prepared by mixing 2.5 µL of the acetate buffer, 100 µL of the phenanthroline solution, and 892 µL of water.[7]
-
Treat an identical aliquot from the dark control in the same manner.
-
Allow the solutions to stand in the dark for at least 30 minutes for the full color of the [Fe(phen)₃]²⁺ complex to develop.[3]
-
-
Spectrophotometric Measurement:
-
Calibration Curve:
-
To each of the standard Fe²⁺ solutions prepared in Protocol 2, add the 1,10-phenanthroline and buffer solutions in the same proportions as used for the irradiated sample.
-
Measure the absorbance of each standard at 510 nm.
-
Plot a graph of absorbance versus the concentration of Fe²⁺ to generate a Beer's Law calibration curve.[13][15]
-
-
Calculation of Photon Flux:
-
Using the calibration curve, determine the concentration of Fe²⁺ formed in the irradiated sample from its absorbance.
-
Calculate the number of moles of Fe²⁺ formed based on the concentration and the volume of the irradiated solution.
-
The photon flux (in Einstein s⁻¹) can be calculated using the following formula: Photon Flux = (moles of Fe²⁺ formed) / (Φ * irradiation time (s) * fraction of light absorbed) Where Φ is the quantum yield of the actinometer at the irradiation wavelength.[14]
-
Visualizations
Caption: Experimental workflow for photon flux measurement using ferric sodium oxalate actinometry.
Caption: Key steps in the photochemical reaction and detection of this compound actinometry.
References
- 1. benchchem.com [benchchem.com]
- 2. technoprocur.cz [technoprocur.cz]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. hepatochem.com [hepatochem.com]
- 8. tau.ac.il [tau.ac.il]
- 9. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 10. datapdf.com [datapdf.com]
- 11. hepatochem.com [hepatochem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. benchchem.com [benchchem.com]
- 15. wordpress.kpu.ca [wordpress.kpu.ca]
Application Note: Determination of Quantum Yield Using Ferric Sodium Oxalate Actinometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of photochemistry, materials science, and drug development, the quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photon-induced process. It is defined as the number of times a specific event occurs per photon absorbed by the system. Accurate determination of quantum yield is essential for characterizing photosensitive molecules, optimizing photochemical reactions, and understanding the mechanisms of light-induced therapies.
Ferric sodium oxalate (B1200264) (or the more commonly used potassium salt) actinometry is a robust and sensitive chemical method for measuring photon flux.[1] This technique relies on the photoreduction of the ferrioxalate (B100866) complex, [Fe(C₂O₄)₃]³⁻, to ferrous ions (Fe²⁺) upon exposure to light.[2] The amount of Fe²⁺ produced is directly proportional to the number of photons absorbed.[2] This is then quantified by spectrophotometry after complexing the Fe²⁺ with 1,10-phenanthroline (B135089) to form a deeply colored ferroin (B110374) complex, [Fe(phen)₃]²⁺, which has a strong absorbance maximum around 510 nm.[3] By measuring the amount of Fe²⁺ formed and knowing the well-established quantum yield of this reaction at the irradiation wavelength, the photon flux of the light source can be accurately determined. This information can then be used to calculate the quantum yield of a compound of interest.
Principle of the Method
The overall photochemical reaction for the ferrioxalate actinometer is:
2[Fe(C₂O₄)₃]³⁻ + hν → 2Fe²⁺ + 5C₂O₄²⁻ + 2CO₂
The quantum yield of Fe²⁺ formation (Φ_act) is known for a range of wavelengths. By measuring the amount of Fe²⁺ produced in the actinometer solution after a specific irradiation time, the photon flux of the light source can be calculated. Subsequently, the quantum yield of a sample of interest (Φ_sample) can be determined by irradiating the sample under identical conditions and measuring the rate of the photochemical event (e.g., product formation or reactant disappearance).
Experimental Protocols
Part 1: Synthesis of Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃])
This protocol describes the synthesis of the light-sensitive sodium ferrioxalate crystals.[4] All steps involving the ferrioxalate complex should be performed in a darkroom or under red light to prevent premature decomposition.[3]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled or deionized water
Procedure:
-
Prepare a 1.5 M aqueous solution of ferric chloride.
-
Prepare a 1.5 M aqueous solution of sodium oxalate.
-
Slowly add one volume of the ferric chloride solution to three volumes of the sodium oxalate solution with constant stirring.
-
A green precipitate of sodium ferrioxalate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the crystals using vacuum filtration.
-
Recrystallize the product from warm water for higher purity.
-
Dry the crystals in a desiccator in the dark.
-
Store the dried crystals in a dark, tightly sealed container.
Part 2: Preparation of Solutions
1. Actinometer Solution (0.006 M Sodium Ferrioxalate):
-
Dissolve approximately 0.295 g of synthesized sodium ferrioxalate in 100 mL of 0.05 M H₂SO₄.
-
Store this solution in a bottle wrapped in aluminum foil to protect it from light.[5] It is recommended to prepare this solution fresh.
2. 1,10-Phenanthroline Solution (0.2% w/v):
-
Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle warming may be necessary to fully dissolve the solid.
3. Buffer Solution (Sodium Acetate (B1210297)/Sulfuric Acid):
-
Dissolve 8.2 g of sodium acetate in 100 mL of 0.5 M H₂SO₄.
Part 3: Irradiation and Measurement
-
Irradiation:
-
Pipette a known volume of the 0.006 M actinometer solution into a quartz cuvette or the reaction vessel.
-
Prepare an identical "dark" sample by keeping the same volume of the actinometer solution in a separate, identical vessel in complete darkness.
-
Irradiate the sample for a precisely measured time interval (t). The irradiation time should be kept short to ensure that the conversion is less than 10%, which helps to avoid inner filter effects from the product.[6]
-
-
Development of the Ferroin Complex:
-
After irradiation, take a known aliquot of the irradiated solution and the dark (blank) solution and place them in separate volumetric flasks.
-
To each flask, add a specific volume of the 1,10-phenanthroline solution and the buffer solution. For example, to a 2 mL aliquot of the actinometer solution, add 4 mL of the phenanthroline solution and 2 mL of the buffer solution.
-
Dilute the solutions to a known final volume with distilled water.
-
Allow the solutions to stand in the dark for at least 30 minutes for the color to fully develop.[6]
-
-
Spectrophotometric Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the irradiated and blank solutions at 510 nm. The absorbance of the blank solution should be subtracted from that of the irradiated sample to correct for any thermal reaction.
-
Data Presentation
Table 1: Quantum Yield of Fe²⁺ Formation for the Ferrioxalate Actinometer.
| Wavelength (nm) | Quantum Yield (Φ_act) for 0.006 M Solution |
| 254 | 1.25 |
| 297 | 1.24 |
| 313 | 1.24 |
| 334 | 1.23 |
| 366 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.94 |
| 509 | 0.15 |
Note: The quantum yield can be dependent on the concentration of the actinometer solution.
Table 2: Molar Absorptivity of the Ferroin Complex.
| Complex | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| [Fe(phen)₃]²⁺ | 510 | 11,100 |
Calculations
-
Moles of Fe²⁺ Formed (n_Fe²⁺):
n_Fe²⁺ = (A * V) / (ε * l)
Where:
-
A = Absorbance of the irradiated solution at 510 nm (after correcting for the blank).
-
V = Total volume of the solution after development (in L).
-
ε = Molar absorptivity of the ferroin complex (11,100 M⁻¹cm⁻¹).
-
l = Path length of the cuvette (typically 1 cm).
-
-
Photon Flux (I₀) in einsteins/s:
I₀ = n_Fe²⁺ / (Φ_act * t * f)
Where:
-
n_Fe²⁺ = Moles of Fe²⁺ formed.
-
Φ_act = Quantum yield of the actinometer at the irradiation wavelength (from Table 1).
-
t = Irradiation time in seconds.
-
f = Fraction of light absorbed by the actinometer solution (f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength).
-
-
Quantum Yield of the Sample (Φ_sample):
Φ_sample = (moles of event) / (I₀ * t * f_sample)
Where:
-
moles of event = Moles of the photochemical event of interest that occurred.
-
I₀ = Photon flux determined from the actinometry experiment.
-
t = Irradiation time in seconds for the sample.
-
f_sample = Fraction of light absorbed by the sample at the irradiation wavelength.
-
Experimental Workflow Diagram
Caption: Workflow for Quantum Yield Determination.
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
Application of Ferric Sodium Oxalate in Blueprinting and Photography: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyanotype process, historically known for producing blueprints, is a non-silver photographic printing process that yields a characteristic cyan-blue print. The chemistry underpinning this process involves the photochemical reduction of a ferric (Fe³⁺) salt to a ferrous (Fe²⁺) salt upon exposure to ultraviolet (UV) light. The resulting ferrous ions then react with potassium ferricyanide (B76249) to form the insoluble, intensely colored pigment, Prussian blue. While ferric ammonium (B1175870) citrate (B86180) and ferric ammonium oxalate (B1200264) are the traditionally used light-sensitive iron salts, sodium ferrioxalate (B100866) (Na₃[Fe(C₂O₄)₃]) presents a highly viable and efficient alternative. Its well-defined crystalline structure and high quantum yield of photoreduction make it an excellent candidate for applications requiring precise and reproducible photosensitization.
This document provides detailed application notes and experimental protocols for the use of ferric sodium oxalate in blueprinting and other photographic applications. It is intended for researchers and scientists who may wish to leverage this photochemical process for applications such as the creation of detailed photographic art, scientific visualization, or as a tool in photochemical studies.
Chemical Principles
The core of the cyanotype process lies in the light-induced reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This compound is a coordination complex where three oxalate ions are bound to a central iron(III) atom. Upon absorption of UV light, an intramolecular redox reaction occurs: the oxalate ion is oxidized to carbon dioxide, and the ferric ion is reduced to a ferrous ion.
The key chemical reactions can be summarized as follows:
-
Photoreduction of Ferric Oxalate: 2[Fe(C₂O₄)₃]³⁻ + hν (UV light) → 2Fe²⁺ + 5C₂O₄²⁻ + 2CO₂
-
Formation of Prussian Blue: Fe²⁺ + [Fe(CN)₆]³⁻ → Fe[Fe(CN)₆]⁻ (Prussian Blue)
The unexposed this compound and excess potassium ferricyanide are water-soluble and are washed away during the development process, leaving the stable Prussian blue image.
Quantitative Data
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed. The ferrioxalate system is a well-characterized chemical actinometer, meaning it is used to measure light intensity. The quantum yield for the photoreduction of the ferrioxalate ion is known to be high and wavelength-dependent. While specific data for sodium ferrioxalate is not as commonly published as for its potassium counterpart, the photochemical behavior of the [Fe(C₂O₄)₃]³⁻ anion is fundamentally the same.
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation for Potassium Ferrioxalate |
| 254 | 1.25 |
| 313 | 1.24 |
| 365 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
| 480 | 0.94 |
| 509 | 0.86 |
| 546 | 0.15 |
| 579 | 0.013 |
Note: This data for potassium ferrioxalate serves as a strong indicator of the high photosensitivity of sodium ferrioxalate.
Experimental Protocols
Protocol 1: Synthesis of Sodium Ferrioxalate
This protocol describes the synthesis of sodium ferrioxalate from readily available starting materials.[1]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
-
Beakers
-
Filter paper and funnel
Procedure:
-
Preparation of Ferric Hydroxide (B78521):
-
Dissolve a known amount of ferric chloride hexahydrate in distilled water.
-
In a separate beaker, prepare a saturated solution of sodium bicarbonate.
-
Slowly add the sodium bicarbonate solution to the ferric chloride solution while stirring continuously. A precipitate of ferric hydroxide (Fe(OH)₃) will form.
-
Filter the precipitate and wash it several times with distilled water to remove excess salts.
-
-
Formation of Ferric Oxalate:
-
Transfer the ferric hydroxide precipitate to a beaker and add an excess of oxalic acid solution.
-
Stir the mixture until the ferric hydroxide dissolves, forming a rusty-brown solution of ferric oxalate.
-
-
Formation of Sodium Ferrioxalate:
-
In a separate beaker, neutralize an aqueous solution of oxalic acid with sodium bicarbonate to form sodium oxalate (Na₂C₂O₄).
-
Add the sodium oxalate solution to the ferric oxalate solution. The solution will turn a bright emerald green, indicating the formation of sodium ferrioxalate.
-
The solution can be carefully evaporated in the dark to obtain crystals of sodium ferrioxalate.
-
Protocol 2: Preparation of Cyanotype Sensitizer (B1316253) Solution
Materials:
-
Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃])
-
Potassium Ferricyanide (K₃[Fe(CN)₆])
-
Distilled water
-
Two separate light-proof (amber or painted black) storage bottles
-
Graduated cylinders
-
Stirring rods
Procedure:
Solution A (Sensitizer):
-
Weigh 25 g of sodium ferrioxalate.
-
In a clean beaker, dissolve the sodium ferrioxalate in approximately 75 ml of distilled water.
-
Once fully dissolved, transfer the solution to a 100 ml graduated cylinder and add distilled water to make a final volume of 100 ml.
-
Transfer this solution to a labeled, light-proof bottle.
Solution B (Developer):
-
Weigh 10 g of potassium ferricyanide.
-
In a separate clean beaker, dissolve the potassium ferricyanide in approximately 80 ml of distilled water.
-
Once fully dissolved, transfer the solution to a 100 ml graduated cylinder and add distilled water to make a final volume of 100 ml.
-
Transfer this solution to a second labeled, light-proof bottle.
These stock solutions are stable for an extended period when stored in the dark.
Protocol 3: The Blueprinting (Cyanotype) Process
Materials:
-
Sensitizer Solution A and Developer Solution B
-
A small non-metallic mixing vessel (e.g., glass or plastic beaker)
-
A coating rod or a soft brush
-
High-quality paper (e.g., watercolor paper, cotton rag paper)
-
A negative (a photographic negative or an object to create a photogram)
-
A contact printing frame or a piece of glass and a rigid backing
-
A UV light source (sunlight or a UV lamp)
-
A tray for washing
-
Running water
Procedure:
-
Mixing the Sensitizer: In a dimly lit room, mix equal volumes of Solution A and Solution B. The resulting solution is light-sensitive and should be used within a few hours.
-
Coating the Paper:
-
Pour a small amount of the mixed sensitizer onto the center of the paper.
-
Use a coating rod or a soft brush to spread the solution evenly across the surface of the paper. Aim for a thin, even coat.
-
Allow the coated paper to dry completely in the dark. A hairdryer on a cool setting can be used to speed up the drying process. The dried, sensitized paper will have a pale greenish-yellow color.
-
-
Exposure:
-
Place the negative (emulsion side down) or the object onto the sensitized side of the dried paper.
-
Place the paper and negative/object into a contact printing frame or sandwich them between a piece of glass and a rigid backing to ensure close contact.
-
Expose the assembly to a UV light source. Exposure times will vary depending on the intensity of the UV source and the density of the negative. A typical exposure in bright sunlight might take 5-20 minutes. The color of the exposed areas will change from greenish-yellow to a bronze or grayish-blue.
-
-
Development and Washing:
-
After exposure, remove the print from the frame in a dimly lit area.
-
Immerse the print in a tray of running water for at least 5 minutes. The unexposed, soluble iron salts will wash away, and the characteristic cyan-blue color of the Prussian blue will intensify.
-
Continue washing until the yellow stain in the unexposed areas is completely gone and the water runs clear.
-
-
Drying:
-
Hang the print to air dry. As the print dries, the blue color will continue to deepen through oxidation. This process can be accelerated by immersing the print in a dilute solution of hydrogen peroxide for a few seconds after washing, followed by a final rinse.
-
Diagrams
Caption: Chemical reaction pathway in the cyanotype process.
Caption: Experimental workflow for the blueprinting process.
Applications in Research and Development
Beyond its artistic applications, the cyanotype process using this compound can be a valuable tool in scientific research:
-
Photochemical Studies: Due to its well-defined quantum yield, the ferrioxalate system can be used for chemical actinometry to measure the intensity of a light source, which is crucial for quantitative photochemical experiments.
-
Visualization: The process can be used to visualize flow patterns in microfluidic devices or to image transparent biological specimens by impregnating them with the sensitizer solution.
-
UV Dosimetry: The amount of Prussian blue formed is proportional to the UV dose received, allowing for the creation of simple and inexpensive UV dosimeters.
-
Drug Delivery Research: Photosensitive iron complexes are being investigated for light-triggered drug release. Understanding the photochemistry of this compound can provide insights into the design of such systems.
Conclusion
This compound is a highly effective photosensitizer for the blueprinting and cyanotype processes. Its high quantum yield and the stability of the resulting Prussian blue image make it a superior alternative to the more traditional ferric ammonium salts in many applications. The detailed protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to explore the diverse applications of this fascinating photochemical process.
References
Application Notes and Protocols for Ferric Sodium Oxalate in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Oxidation Processes (AOPs) are a cornerstone of modern wastewater treatment, particularly for the degradation of recalcitrant organic pollutants. Among these, the photo-Fenton process has proven highly effective. The use of ferric sodium oxalate (B1200264), or the in-situ formation of ferrioxalate (B100866) complexes, presents a significant enhancement to the conventional Fenton reaction. This is primarily due to the high photoactivity of the ferrioxalate complex, which expands the operational pH range and improves the efficiency of hydroxyl radical generation under UV or visible light irradiation.[1][2][3] These application notes provide detailed protocols and data for utilizing ferric sodium oxalate in the treatment of wastewater containing organic contaminants.
The core of the ferrioxalate-mediated photo-Fenton process lies in the photochemical reduction of Fe³⁺ to Fe²⁺, a critical step for the catalytic cycle of the Fenton reaction.[2][4] The oxalate ligand facilitates this reduction upon photo-excitation, leading to the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing a wide range of organic pollutants.[2][4]
Data Presentation
The efficiency of wastewater treatment using this compound is influenced by several key parameters, including pH, the concentration of the iron complex, the dosage of an oxidant like hydrogen peroxide (H₂O₂), and the intensity of the light source. The following table summarizes quantitative data from various studies on the degradation of different organic pollutants.
| Pollutant | Catalyst System | Optimal pH | Catalyst Conc. | Oxidant Conc. | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Methylene Blue | Fe³⁺ / Oxalic Acid / UVA Light | 3 | 3.0 mg/L Fe³⁺ | 10⁻³ mol/L H₂C₂O₄ | - | High degradation rate constant | [4][5] |
| Rhodamine B | Kaolin–FeOOH / Oxalic Acid / H₂O₂ / Visible Light | 7.2 | 1.0 g/L K-Fe | 1.0 mM Oxalic Acid, 0.5 mM H₂O₂ | 15 | 98.8 | [1][6] |
| Disperse Red 277 | Fe₃O₄ Nanoparticles / Oxalic Acid / Visible Light | 7.0 | 1.0 g/L Fe₃O₄ | 60 mM Oxalic Acid | 180 | ~100 | [2] |
| Methyl Orange | Kaolin–FeOOH / Oxalic Acid / H₂O₂ / Visible Light | 7.2 | 1.0 g/L K-Fe | 1.0 mM Oxalic Acid, 0.5 mM H₂O₂ | 15 | 96.3 | [6] |
| Crystal Violet | Kaolin–FeOOH / Oxalic Acid / H₂O₂ / Visible Light | 7.2 | 1.0 g/L K-Fe | 1.0 mM Oxalic Acid, 0.5 mM H₂O₂ | 15 | 98.4 | [6] |
| Levofloxacin | Fe³⁺ / Oxalate / Solar Light | 5.0 - 6.0 | 1.0 - 2.0 mg/L Fe³⁺ | Fe:Oxalate molar ratio 1:3 to 1:9 | - | Significant degradation | [3] |
Experimental Protocols
This section provides a detailed methodology for a typical lab-scale wastewater treatment experiment using a ferrioxalate-mediated photo-Fenton process.
Materials and Reagents
-
This compound (Na₃[Fe(C₂O₄)₃]) or Ferric Chloride (FeCl₃) and Sodium Oxalate (Na₂C₂O₄)
-
Hydrogen Peroxide (H₂O₂, 30% w/w)
-
Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH) for pH adjustment
-
Wastewater sample containing the target organic pollutant
-
Deionized water
-
UV lamp or solar simulator
-
Magnetic stirrer and stir bars
-
pH meter
-
Spectrophotometer for pollutant concentration analysis
Preparation of Reagents
-
This compound Stock Solution (if using pre-synthesized complex): Prepare a stock solution of a desired concentration (e.g., 1 g/L) by dissolving the appropriate amount of this compound in deionized water. Store in a dark container to prevent photodecomposition.
-
Ferric Chloride and Sodium Oxalate Stock Solutions (for in-situ complex formation):
-
Prepare a stock solution of ferric chloride (e.g., 0.1 M) by dissolving FeCl₃ in deionized water.
-
Prepare a stock solution of sodium oxalate (e.g., 0.3 M) by dissolving Na₂C₂O₄ in deionized water.
-
-
Hydrogen Peroxide Solution: Prepare a working solution of H₂O₂ (e.g., 1 M) by diluting the 30% stock solution with deionized water. Standardize the concentration using a suitable titration method.
-
pH Adjustment Solutions: Prepare 0.1 M solutions of H₂SO₄ and NaOH for pH adjustment.
Experimental Procedure
-
Reactor Setup: Place a known volume of the wastewater sample (e.g., 500 mL) into a glass beaker or photoreactor. Place the reactor on a magnetic stirrer and add a stir bar.
-
pH Adjustment: Measure the initial pH of the wastewater and adjust it to the desired optimal value (refer to the data table) using the H₂SO₄ or NaOH solutions.
-
Catalyst Addition:
-
Using this compound: Add the required volume of the this compound stock solution to achieve the target catalyst concentration.
-
For In-situ Formation: Add the required volumes of the ferric chloride and sodium oxalate stock solutions to achieve the desired Fe³⁺:C₂O₄²⁻ molar ratio (e.g., 1:3). Stir the solution in the dark for a few minutes to allow for complex formation.
-
-
Initiation of the Photo-Fenton Reaction:
-
Turn on the UV lamp or solar simulator and position it to irradiate the solution.
-
Add the required volume of the hydrogen peroxide working solution to the reactor.
-
Start a timer to monitor the reaction time.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the sample by adding a small amount of a radical scavenger (e.g., a few drops of a concentrated sodium sulfite (B76179) solution) or by raising the pH.
-
Analyze the concentration of the target pollutant in each sample using a spectrophotometer at its maximum absorbance wavelength.
-
-
Data Analysis: Calculate the degradation efficiency of the pollutant at each time point using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.
Mandatory Visualizations
Caption: Experimental workflow for wastewater treatment using the ferrioxalate-mediated photo-Fenton process.
Caption: Reaction mechanism of pollutant degradation in the ferrioxalate-mediated photo-Fenton process.
References
- 1. Enhancement of photo-Fenton catalytic activity with the assistance of oxalic acid on the kaolin–FeOOH system for the degradation of organic dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Oxalic Acid-Assisted Photo-Fenton Catalysis Using Magnetic Fe3O4 Nanoparticles for Complete Removal of Textile Dye [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 5. Development of new homogeneous photo-Fenton catalytic systems using oxalic acid and ferric ions in very low concentrations | Vietnam Journal of Science, Technology and Engineering [vietnamscience.vjst.vn]
- 6. Enhancement of photo-Fenton catalytic activity with the assistance of oxalic acid on the kaolin–FeOOH system for the degradation of organic dyes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03361H [pubs.rsc.org]
Application Notes and Protocols: Preparation and Use of Sodium Ferrioxalate Solutions for Photochemical Experiments
Introduction
Sodium ferrioxalate (B100866), with the chemical formula Na₃[Fe(C₂O₄)₃], is a coordination complex of iron in the +3 oxidation state.[1] The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is highly sensitive to light and higher-energy electromagnetic radiation.[2] This photosensitivity forms the basis of its primary application in photochemical experiments as a chemical actinometer, a system used to measure the number of photons or light intensity.[3] Upon absorption of a photon, the complex undergoes photoreduction of the iron(III) center to iron(II), with a well-characterized quantum yield.[3][4] The amount of Fe²⁺ produced can then be quantified spectrophotometrically, typically by forming a deeply colored complex with 1,10-phenanthroline (B135089).[3][5]
This document provides detailed protocols for the synthesis of sodium ferrioxalate and its application in chemical actinometry for researchers, scientists, and professionals in drug development.
Safety Precautions
Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Oxalic Acid and Oxalates : These compounds are toxic and corrosive. Avoid ingestion, inhalation, and contact with skin and eyes.[3][6]
-
Ferric Salts (e.g., Ferric Chloride) : Can cause skin and eye irritation.
-
Sodium Hydroxide (B78521) : Corrosive and can cause severe burns.
-
Sodium Ferrioxalate : The complex is light-sensitive and should be synthesized and stored in the dark or under red light to prevent premature decomposition.[3][7] It is harmful if swallowed or in contact with skin.[6]
Part 1: Synthesis of Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃]·xH₂O)
Two common methods for the synthesis of sodium ferrioxalate are presented below. Method 1 involves the initial precipitation of ferric hydroxide, which is then reacted with a sodium oxalate (B1200264) solution. Method 2 is a more direct, single-container procedure.
Method 1: Ferric Hydroxide Precipitation Protocol
This method involves the formation of ferric hydroxide precipitate, which is then dissolved in a sodium oxalate solution to form the desired complex.[1][7]
Experimental Protocol:
-
Prepare Ferric Hydroxide (Fe(OH)₃) :
-
Dissolve ferric chloride (FeCl₃) in deionized water.
-
Separately, prepare a solution of sodium hydroxide (NaOH).
-
Slowly add the NaOH solution to the FeCl₃ solution with constant stirring. A reddish-brown precipitate of ferric hydroxide will form.[1][3]
-
Allow the precipitate to settle, then collect it by filtration (e.g., using a Buchner funnel).
-
Wash the precipitate thoroughly with hot water to remove residual salts.[1]
-
-
Prepare Sodium Oxalate Solution :
-
Dissolve oxalic acid (H₂C₂O₄) in deionized water.
-
Carefully add sodium hydroxide pellets or a concentrated solution to the oxalic acid solution to form sodium oxalate (Na₂C₂O₄).[1]
-
-
Form the Complex :
-
Add the washed ferric hydroxide precipitate to the hot sodium oxalate solution while stirring continuously.[1] The precipitate will dissolve, and the solution will turn a characteristic bright emerald green, indicating the formation of the sodium ferrioxalate complex.[7][8]
-
Filter the resulting green solution to remove any unreacted ferric hydroxide.[1]
-
-
Crystallization :
-
Gently heat the solution to concentrate it until the point of crystallization.[1]
-
Allow the solution to cool slowly. Beautiful lime green crystals of sodium ferrioxalate will form.[1][7] Alternatively, the product can be precipitated by adding methanol (B129727) or ethanol.[2]
-
Collect the crystals by filtration, wash them with a small amount of cold water and then with ethanol, and allow them to dry in a dark place, such as a desiccator.[1]
-
Quantitative Data for Method 1
| Reagent | Molar Mass ( g/mol ) | Example Quantity |
| Ferric Chloride (FeCl₃) | 162.20 | 10.0 g[1] |
| Sodium Hydroxide (NaOH) | 40.00 | 11.5 g (total)[1] |
| Oxalic Acid (H₂C₂O₄) | 90.03 | 12.0 g[1] |
Table 1: Example reactant quantities for the ferric hydroxide precipitation method.
Method 2: Direct Synthesis Protocol
This optimized method is less cumbersome as it can be performed in a single container without intermediate filtration steps.[8]
Experimental Protocol:
-
Add 3 molar equivalents of aqueous oxalic acid to 1 molar equivalent of aqueous ferric chloride.
-
Neutralize the resulting solution by slowly adding 3 molar equivalents of sodium hydroxide or sodium bicarbonate.[8]
-
A bright emerald green solution of sodium ferrioxalate will form.[8] This solution will also contain sodium chloride as a byproduct.
-
Slowly evaporate the mixture in a light-tight container. The sodium ferrioxalate should crystallize out first.[8]
-
To improve the yield, the remaining solution can be fully evaporated, and the sodium ferrioxalate can be separated from the sodium chloride by recrystallization using a minimal amount of hot water.[8]
Synthesis Workflow
Caption: Workflow for the synthesis of sodium ferrioxalate.
Part 2: Application in Chemical Actinometry
The prepared sodium ferrioxalate solution can be used to determine the photon flux of a light source. The principle involves irradiating the solution and quantifying the amount of Fe²⁺ produced.[3]
Photochemical Reaction Pathway
Upon absorbing a photon (hν), an intramolecular electron transfer occurs from an oxalate ligand to the Fe(III) center.[4][9] This reduces the iron to Fe(II) and produces an oxalate radical, which subsequently decomposes to form carbon dioxide.[2][9]
Caption: Photoreduction pathway of the ferrioxalate complex.
Experimental Protocol for Actinometry
This protocol is adapted from the widely used potassium ferrioxalate system.[3][10]
-
Prepare Solutions (in the dark or under red light) :
-
Actinometer Solution : Prepare a solution of sodium ferrioxalate in dilute sulfuric acid (e.g., 0.05 M H₂SO₄). The concentration is chosen based on the light intensity and wavelength to ensure sufficient light absorption (e.g., 0.006 M for wavelengths up to 390 nm).
-
Phenanthroline Solution : Prepare a solution of 1,10-phenanthroline in water.
-
Buffer Solution : Prepare a sodium acetate (B1210297) buffer solution.
-
-
Irradiation :
-
Pipette a precise volume of the actinometer solution into the photochemical reactor or cuvette.
-
Keep an identical volume of the solution in a separate, identical vessel in complete darkness to serve as a blank.[3]
-
Irradiate the sample for a measured period. The irradiation time should be short enough to keep the total conversion below 10% to prevent product interference.[3]
-
-
Measurement of Fe²⁺ :
-
After irradiation, pipette an aliquot of the irradiated solution into a volumetric flask. Do the same for the dark/blank sample.[3]
-
To both flasks, add a specified volume of the 1,10-phenanthroline solution and the buffer solution.[3]
-
Dilute both solutions to the final volume with distilled water and mix thoroughly.
-
Allow the solutions to stand in the dark for at least 30 minutes to allow for the full development of the red Fe(II)-phenanthroline complex.[3]
-
Measure the absorbance of the irradiated sample at 510 nm using a spectrophotometer, with the dark sample as the blank.[3][10]
-
-
Calculations :
-
Use a calibration curve prepared with known concentrations of a ferrous salt (e.g., FeSO₄·7H₂O) to determine the concentration of Fe²⁺ formed.[10]
-
The number of moles of Fe²⁺ formed can be calculated from the concentration and volume.
-
The photon flux can then be determined using the known quantum yield (Φ) of the ferrioxalate actinometer for the specific wavelength of irradiation.
-
Quantitative Data for Actinometry
| Parameter | Typical Value / Reagent | Purpose |
| Actinometer Solution Conc. | 0.006 M to 0.15 M | Adjusted based on wavelength and path length |
| Developing Reagent | 1,10-phenanthroline | Forms colored complex with Fe²⁺ |
| Absorbance Wavelength | 510 nm[3][10] | λₘₐₓ for the Fe(II)-phenanthroline complex |
| Quantum Yield (Φ) | Wavelength-dependent | Known standard value used for calculation |
Table 2: Key parameters for ferrioxalate actinometry.
Actinometry Workflow
Caption: Experimental workflow for chemical actinometry.
References
- 1. scribd.com [scribd.com]
- 2. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Ferric sodium oxalate Manufacturers, with SDS [mubychem.com]
- 7. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 8. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. hepatochem.com [hepatochem.com]
Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles using Ferric Sodium Oxalate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide nanoparticles (IONPs) have garnered significant attention in the biomedical field due to their unique magnetic properties, biocompatibility, and potential for surface functionalization. These characteristics make them ideal candidates for a variety of applications, including targeted drug delivery, magnetic resonance imaging (MRI) contrast agents, and hyperthermia-based cancer therapy. The synthesis of IONPs with controlled size, shape, and magnetic properties is paramount for their successful translation into clinical and pharmaceutical settings.
Among the various synthetic routes, the thermal decomposition of iron-containing precursors is a robust method for producing highly crystalline and monodisperse nanoparticles. Ferric sodium oxalate (B1200264), Na₃[Fe(C₂O₄)₃], offers a promising single-source precursor for the synthesis of iron oxide nanoparticles. Its decomposition can be controlled to yield different phases of iron oxide, such as magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃), depending on the reaction conditions. This document provides detailed application notes and experimental protocols for the synthesis of iron oxide nanoparticles using ferric sodium oxalate.
Synthesis of this compound Precursor
Prior to the synthesis of iron oxide nanoparticles, the this compound precursor must be prepared.
Protocol 1: Synthesis of this compound (Na₃[Fe(C₂O₄)₃])
This protocol is adapted from established methods for the synthesis of ferrioxalate (B100866) complexes.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled water
Procedure:
-
Prepare a saturated solution of ferric chloride by dissolving FeCl₃·6H₂O in a minimal amount of distilled water.
-
Prepare a saturated solution of sodium oxalate by dissolving Na₂C₂O₄ in distilled water.
-
Slowly add the sodium oxalate solution to the ferric chloride solution with constant stirring. A green solution of sodium ferrioxalate will form. The molar ratio of sodium oxalate to ferric chloride should be at least 3:1 to ensure the formation of the trisoxalato complex.
-
The reaction to form the complex is slow at room temperature. The mixture should be stirred for several hours.
-
To precipitate the this compound crystals, add ethanol to the green solution until a precipitate is formed.
-
Filter the green crystals of this compound and wash them with ethanol to remove any unreacted salts.
-
Dry the crystals in a desiccator in the dark, as the ferrioxalate complex is light-sensitive.
Synthesis of Iron Oxide Nanoparticles by Thermal Decomposition
The thermal decomposition of the this compound precursor can be tailored to produce different phases of iron oxide nanoparticles by controlling the temperature and atmosphere.
Protocol 2: Synthesis of Hematite (α-Fe₂O₃) Nanoparticles
Materials:
-
This compound (Na₃[Fe(C₂O₄)₃]) powder
-
Tube furnace with atmospheric control
-
Ceramic boat
-
Air or oxygen gas supply
Procedure:
-
Place a known amount of dried this compound powder into a ceramic boat.
-
Position the ceramic boat in the center of the tube furnace.
-
Purge the furnace tube with air or oxygen at a controlled flow rate.
-
Heat the furnace to the desired decomposition temperature (e.g., 500 °C) at a controlled ramp rate (e.g., 5 °C/min). The thermal decomposition of iron oxalates in an oxidizing atmosphere typically yields hematite.[1]
-
Hold the temperature for a set duration (e.g., 2 hours) to ensure complete decomposition of the precursor.
-
After the hold time, turn off the furnace and allow it to cool down to room temperature under the same atmosphere.
-
The resulting reddish-brown powder is hematite (α-Fe₂O₃) nanoparticles.
-
The nanoparticles can be washed with distilled water to remove any soluble byproducts.
Protocol 3: Synthesis of Magnetite (Fe₃O₄) Nanoparticles
Materials:
-
This compound (Na₃[Fe(C₂O₄)₃]) powder
-
Tube furnace with atmospheric control
-
Ceramic boat
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Place a known amount of dried this compound powder into a ceramic boat.
-
Position the ceramic boat in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., nitrogen or argon) to create an oxygen-free environment. Maintaining a low oxygen partial pressure is crucial for the formation of magnetite.[2]
-
Heat the furnace to the desired decomposition temperature (e.g., 500 °C) under the inert atmosphere at a controlled ramp rate (e.g., 5 °C/min).
-
Hold the temperature for a set duration (e.g., 2 hours) to ensure complete decomposition.
-
After the hold time, turn off the furnace and allow it to cool down to room temperature under the inert atmosphere.
-
The resulting black powder is magnetite (Fe₃O₄) nanoparticles.
-
The nanoparticles can be washed with distilled water to remove any soluble byproducts.
Characterization of Iron Oxide Nanoparticles
A suite of analytical techniques is essential to characterize the synthesized nanoparticles and confirm their properties.
| Characterization Technique | Purpose | Typical Results |
| X-ray Diffraction (XRD) | To determine the crystal phase (hematite or magnetite) and estimate the crystallite size. | Sharp diffraction peaks corresponding to the specific iron oxide phase. Broadening of peaks indicates smaller crystallite size. |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and morphology of the nanoparticles. | Images revealing the particle size distribution and shape (e.g., spherical, cuboidal).[1] |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and aggregation of the nanoparticle powder. | Micrographs showing the overall texture and agglomeration of the synthesized powder. |
| Vibrating Sample Magnetometry (VSM) | To measure the magnetic properties, such as saturation magnetization and coercivity. | Hysteresis loops indicating ferromagnetic or superparamagnetic behavior. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of any residual organic compounds from the precursor or surface capping agents. | Peaks corresponding to Fe-O bonds and the absence of oxalate-related peaks after decomposition. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the synthesis of iron oxide nanoparticles via thermal decomposition of iron oxalate precursors. The data for this compound is expected to be analogous to that of ferrous oxalate.
| Parameter | Hematite (α-Fe₂O₃) Synthesis | Magnetite (Fe₃O₄) Synthesis | Reference |
| Precursor | This compound | This compound | - |
| Decomposition Temperature | ~500 °C | ~500-700 °C | [1][2] |
| Atmosphere | Air / Oxygen | Inert (N₂, Ar) / Low O₂ partial pressure | [1][2] |
| Resulting Nanoparticle Phase | α-Fe₂O₃ (Hematite) | Fe₃O₄ (Magnetite) | [1][2] |
| Typical Crystallite Size | ~50 nm | 40 - 60 nm | [1][2] |
| Typical Morphology | Spherical | Cuboidal / Spherical aggregates | [1] |
| Saturation Magnetization (at RT) | Weakly ferromagnetic | Decreases with decreasing particle size | [2] |
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis and characterization of iron oxide nanoparticles.
Caption: Logical relationship between decomposition conditions and resulting iron oxide phases.
Applications in Drug Development
The synthesized iron oxide nanoparticles can be further surface-modified for various applications in drug development:
-
Targeted Drug Delivery: Nanoparticles can be coated with biocompatible polymers (e.g., PEG) and functionalized with targeting ligands (e.g., antibodies, peptides) to deliver therapeutic agents specifically to diseased cells, such as cancer cells.
-
Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs), particularly magnetite, can serve as T2 contrast agents, enhancing the resolution of MRI for better diagnosis.
-
Hyperthermia Therapy: When subjected to an alternating magnetic field, magnetic nanoparticles generate localized heat, which can be used to ablate cancer cells.
Conclusion
This compound is a viable and versatile single-source precursor for the synthesis of both hematite and magnetite nanoparticles through a controlled thermal decomposition process. By carefully manipulating the reaction temperature and atmosphere, the desired phase, size, and magnetic properties of the iron oxide nanoparticles can be tailored to meet the specific demands of various biomedical and pharmaceutical applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of nanomedicine and drug development.
References
Application Notes and Protocols: The Role of Ferric Sodium Oxalate in Fenton-Like Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenton-like reactions are a cornerstone of Advanced Oxidation Processes (AOPs), offering a powerful method for the degradation of persistent organic pollutants. The classical Fenton reaction, which utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), is most effective under acidic conditions (pH 2-3) to prevent the precipitation of ferric hydroxide (B78521). This narrow pH range limits its application. The use of ferric sodium oxalate (B1200264) (Na₃[Fe(C₂O₄)₃]), also known as sodium ferrioxalate (B100866), in photo-Fenton-like systems provides a significant advantage by expanding the operational pH range and enhancing the reaction efficiency through photochemical pathways.[1]
This document provides detailed application notes on the role and mechanism of ferric sodium oxalate in Fenton-like reactions, along with comprehensive experimental protocols for its preparation and application in the degradation of organic pollutants.
Principle and Mechanism of Action
In aqueous solutions, this compound dissociates to form the ferrioxalate complex anion, [Fe(C₂O₄)₃]³⁻. This complex is highly sensitive to UV-visible light.[2] Upon irradiation, an intramolecular ligand-to-metal charge transfer (LMCT) occurs, leading to the reduction of Fe(III) to Fe(II) and the oxidation of the oxalate ligand. This photochemical reaction is central to the enhanced efficacy of the ferrioxalate-mediated Fenton-like process.
The key reactions in the ferrioxalate photo-Fenton-like system are:
-
Photoreduction of the Ferrioxalate Complex: The ferrioxalate complex absorbs light, leading to the reduction of Fe³⁺ to Fe²⁺ and the formation of an oxalate radical. [Fe(C₂O₄)₃]³⁻ + hν → Fe²⁺ + 2C₂O₄²⁻ + C₂O₄⁻•
-
Decomposition of the Oxalate Radical: The oxalate radical can further decompose to produce a carbon dioxide radical anion. C₂O₄⁻• → CO₂ + CO₂⁻•
-
Generation of Superoxide (B77818) Radicals: In the presence of dissolved oxygen, the carbon dioxide radical anion can generate superoxide radicals (O₂⁻•). CO₂⁻• + O₂ → CO₂ + O₂⁻•
-
Fenton Reaction: The photogenerated Fe²⁺ reacts with hydrogen peroxide (if added, or sometimes formed in situ) to produce highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents for organic pollutants.[3] Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
Regeneration of the Ferrioxalate Complex: The Fe³⁺ generated in the Fenton reaction can again form a complex with oxalate ions, allowing the photocatalytic cycle to continue. Fe³⁺ + 3C₂O₄²⁻ → [Fe(C₂O₄)₃]³⁻
The primary advantage of using ferrioxalate is the continuous photochemical regeneration of Fe²⁺, which sustains the Fenton reaction and broadens its effective pH range towards near-neutral conditions.[1]
Reaction Mechanism Pathway
Experimental Protocols
Protocol 1: Preparation of this compound (Sodium Tris(oxalato)ferrate(III))
This protocol describes the synthesis of this compound crystals from common laboratory reagents.[4][5][6]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Buchner funnel)
-
Hot plate
-
Crystallizing dish
Procedure:
-
Preparation of Ferric Hydroxide (Fe(OH)₃):
-
Dissolve ferric chloride in deionized water (e.g., 10 g of FeCl₃ in 50 mL of water).
-
In a separate beaker, prepare a solution of sodium hydroxide or sodium bicarbonate (e.g., 7.5 g of NaOH in 50 mL of water).
-
Slowly add the NaOH solution to the FeCl₃ solution while stirring continuously. A brown precipitate of ferric hydroxide will form.
-
Allow the precipitate to settle, then filter it using a Buchner funnel and wash it thoroughly with hot deionized water to remove residual salts.
-
-
Formation of the Ferrioxalate Complex:
-
Prepare a solution of oxalic acid in a beaker (e.g., 12 g of oxalic acid in 50 mL of hot deionized water).
-
Neutralize the oxalic acid solution with sodium hydroxide to form sodium oxalate. The molar ratio of oxalic acid to Fe(OH)₃ should be 3:1.[4]
-
Add the washed ferric hydroxide precipitate to the hot sodium oxalate solution with constant stirring. The brown precipitate will dissolve, and the solution will turn a bright, apple-green color, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex.[5]
-
Filter the resulting green solution to remove any undissolved impurities.
-
-
Crystallization:
-
Gently heat the green filtrate to concentrate the solution until small crystals begin to form.
-
Cover the crystallizing dish and allow it to cool slowly to room temperature.
-
Green crystals of sodium tris(oxalato)ferrate(III) will form.
-
Collect the crystals by filtration, wash them with a small amount of cold water, followed by ethanol, and then dry them in a desiccator away from light.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle oxalic acid and sodium hydroxide with care as they are corrosive.
-
This compound is light-sensitive and should be stored in a dark, tightly sealed container.[4]
Protocol 2: Degradation of an Organic Pollutant (e.g., Rhodamine B)
This protocol provides a general procedure for the degradation of a model organic pollutant, Rhodamine B (RhB), using a ferrioxalate-mediated photo-Fenton-like reaction.
Materials and Equipment:
-
This compound or a solution prepared from ferric chloride and oxalic acid
-
Hydrogen peroxide (H₂O₂), 30% w/w
-
Rhodamine B (RhB)
-
Sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor equipped with a UV lamp (e.g., high-pressure mercury lamp) or a solar simulator
-
Magnetic stirrer
-
pH meter
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the organic pollutant (e.g., 100 mg/L RhB in deionized water).
-
Prepare a stock solution of the iron source. If using this compound, dissolve a known amount in deionized water. Alternatively, prepare a solution of ferric chloride.
-
Prepare a stock solution of oxalic acid if not using the pre-synthesized complex.
-
-
Experimental Setup:
-
In the photoreactor vessel, add a specific volume of the RhB stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 20 mg/L).[7]
-
Add the ferric ion source and oxalic acid (if separate) to the reactor to achieve the desired concentrations. A common molar ratio of oxalate to Fe(III) is 3:1 or higher.[8]
-
Adjust the pH of the solution to the desired value (e.g., pH 3-5) using dilute H₂SO₄ or NaOH.[9][10]
-
Place the reactor on a magnetic stirrer and ensure continuous mixing.
-
-
Initiation of the Reaction:
-
Turn on the light source to initiate the photoreaction.
-
Add the required volume of H₂O₂ to the solution to start the Fenton-like reaction. The concentration of H₂O₂ is a critical parameter to optimize.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, if necessary, by adding a substance that removes residual H₂O₂ (e.g., catalase) or by adjusting the pH.
-
Measure the absorbance of the RhB in the aliquot at its maximum wavelength (λ_max ≈ 554 nm) using a UV-Visible spectrophotometer.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
-
Total Organic Carbon (TOC) Analysis (Optional):
-
To assess the mineralization of the organic pollutant, measure the TOC of the initial and final samples using a TOC analyzer.
-
TOC removal efficiency is calculated as: TOC Removal (%) = [(TOC₀ - TOC_f) / TOC₀] × 100 where TOC₀ is the initial TOC and TOC_f is the final TOC.
-
Experimental Workflow Diagram
Quantitative Data Summary
The efficiency of the ferrioxalate-mediated photo-Fenton-like process depends on several parameters, including the initial concentrations of the reactants, pH, and the nature of the light source. The following tables summarize typical experimental conditions and results for the degradation of common organic pollutants.
Table 1: Degradation of Rhodamine B (RhB)
| [RhB]₀ (mg/L) | [Fe³⁺]₀ (mM) | [Oxalate]/[Fe³⁺] Ratio | [H₂O₂]₀ (mM) | pH | Light Source | Time (min) | Degradation (%) | Reference |
| 20 | 1.8 | - | 10 | ~2 | Solar | 60 | >95 | [7] |
| ~8.6 | 0.1 | 10:1 | 8.9 | 7.5 | Visible | 140 | ~90 | [11] |
| 5 | 0.84 | - | 30 | 2 | - | 20 | >99 | [10] |
Note: Some studies use ferrous iron (Fe²⁺) as the initial iron source, which readily converts to Fe³⁺ in the presence of H₂O₂.
Table 2: Degradation of Other Organic Pollutants
| Pollutant | [Pollutant]₀ | [Fe³⁺]₀ (mM) | [Oxalate]₀ (mM) | [H₂O₂]₀ (mM) | pH | Light Source | Time (min) | Degradation/TOC Removal (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-D | 0.54 mM | - | - | Varies | 5 | Solar | 90 | 100% Degradation |[1] | | Indigo Dye | 6.7-33.3 mg/L | - | - | 257-1280 mg/L | 5-6 | Solar | - | High TOC Removal |[8] | | Lab Wastewater | - | 36 mg/L | - | 45.5 | 2.6 | - | 90 | 53.9% TOC Removal |[12] |
Applications in Research and Development
The ferrioxalate-mediated photo-Fenton-like process has significant applications in various fields:
-
Environmental Remediation: It is highly effective for the treatment of industrial wastewater containing recalcitrant organic compounds such as dyes, phenols, pesticides, and herbicides.[1][8]
-
Pharmaceutical Drug Development: This method can be used to study the degradation pathways of drug molecules and their metabolites, which is crucial for environmental risk assessment. It can also be applied to treat wastewater from pharmaceutical manufacturing plants.
-
Atmospheric Chemistry: The photolysis of Fe(III)-oxalate complexes is a significant source of radicals in atmospheric aerosols, influencing the oxidative capacity of the atmosphere.
Conclusion
The use of this compound in photo-Fenton-like reactions offers a versatile and efficient method for the degradation of a wide range of organic pollutants. By harnessing the power of light to drive the catalytic iron cycle, this approach overcomes some of the major limitations of the conventional Fenton process, particularly the restrictive pH range. The detailed protocols and data presented here provide a solid foundation for researchers and scientists to apply this advanced oxidation technology in their respective fields, from environmental cleanup to pharmaceutical research.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 3. avys.omu.edu.tr [avys.omu.edu.tr]
- 4. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 5. brainly.in [brainly.in]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Photo-fenton oxidation processes used in the degradation of rhodamine B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soachim.info [soachim.info]
- 11. real.mtak.hu [real.mtak.hu]
- 12. scielo.org.co [scielo.org.co]
Application Notes and Protocols for Ferrioxalate Actinometry in a Photoreactor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical actinometry is an essential technique for the accurate determination of photon flux in a photoreactor, a critical parameter for reproducible and scalable photochemical reactions.[1][2] The potassium ferrioxalate (B100866) actinometer is a widely used and highly sensitive method, applicable across a broad spectral range from the UV to the visible region (~250 nm to 580 nm).[1][3] This application note provides a detailed protocol for the preparation, use, and data analysis of the ferrioxalate actinometer to measure the photon flux within a photoreactor. The underlying principle involves the photoreduction of iron(III) in the ferrioxalate complex to iron(II).[1][2] The resulting Fe²⁺ ions are then complexed with 1,10-phenanthroline (B135089) to form a stable, intensely colored complex, which is quantified spectrophotometrically to determine the photon flux.[4][5]
Principle of the Method
The overall photochemical reaction for the potassium ferrioxalate actinometer is:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂[6]
The quantum yield of Fe²⁺ formation (Φ) is wavelength-dependent and well-characterized.[1][6] By measuring the amount of Fe²⁺ produced during a specific irradiation time, the photon flux of the light source can be calculated.[6]
Data Presentation
Table 1: Reagent and Solution Preparation
| Solution/Reagent | Components | Concentration/Amount | Solvent/Volume | Notes |
| Potassium Ferrioxalate | Ferric chloride (FeCl₃), Potassium oxalate (B1200264) (K₂C₂O₄·H₂O) | 1.5 M FeCl₃, 1.5 M K₂C₂O₄·H₂O | Aqueous | Synthesized in the dark or under red light.[4] |
| Actinometer Solution (0.006 M) | Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) | ~0.295 g | 80 mL distilled water, 10 mL 1.0 M H₂SO₄, dilute to 100 mL | Prepare in the dark and store in a dark bottle wrapped in foil.[1][4] |
| Actinometer Solution (0.15 M) | Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) | ~7.37 g | 80 mL distilled water, 10 mL 1.0 M H₂SO₄, dilute to 100 mL | For higher light intensities.[5] |
| Buffer Solution | Sodium acetate (B1210297) (NaOAc) | 8.2 g | 10 mL 1.0 M H₂SO₄, dilute to 100 mL | |
| 1,10-Phenanthroline Solution | 1,10-phenanthroline | 0.1 g | 100 mL distilled water | |
| Standard Fe²⁺ Solution (for calibration) | Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Mohr's salt) | ~0.111 g | 100 mL 0.1 M H₂SO₄ in a 250 mL volumetric flask, then dilute as needed | Prepare fresh.[1] |
Table 2: Quantum Yields (Φ) of Fe²⁺ Formation
| Wavelength (nm) | Quantum Yield (Φ) |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 365 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.93 |
| 510 | 0.15 |
| 546 | <0.01 |
Note: These values are for a 0.006 M ferrioxalate solution. The quantum yield can be concentration-dependent.[1]
Experimental Protocols
Part 1: Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This synthesis must be performed in the dark or under red light.[4]
-
Prepare a 1.5 M aqueous solution of ferric chloride (FeCl₃) and a 1.5 M aqueous solution of potassium oxalate (K₂C₂O₄·H₂O).[4]
-
Slowly add the ferric chloride solution to the potassium oxalate solution with constant stirring. A 1:3 volume ratio is typically used (e.g., 50 mL FeCl₃ to 150 mL K₂C₂O₄).[4]
-
Allow the mixture to stand for 30 minutes.[4]
-
Filter the precipitated bright green crystals of potassium ferrioxalate.[4]
-
Recrystallize the solid three times from hot water.[4]
-
Dry the crystals in a desiccator overnight.[4] Store the solid in an amber vial.[4]
Part 2: Preparation of Solutions (in a dark room)
-
Actinometer Solution (0.006 M): Dissolve approximately 0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 80 mL of distilled water in a 100 mL volumetric flask. Add 10 mL of 1.0 M H₂SO₄ and dilute to the 100 mL mark with distilled water.[1] Store in a dark bottle wrapped in aluminum foil.[4]
-
Buffer Solution: Dissolve 8.2 g of sodium acetate in 10 mL of 1.0 M H₂SO₄ and dilute to 100 mL with distilled water.[1]
-
1,10-Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water.[4]
-
Standard Fe²⁺ Solution (for calibration curve): Accurately weigh approximately 0.111 g of ferrous ammonium sulfate hexahydrate and dissolve it in 100 mL of 0.1 M H₂SO₄ in a 250 mL volumetric flask to create a stock solution.[1] Prepare a series of dilutions from this stock solution to create standards for the calibration curve.
Part 3: Calibration Curve
-
Prepare a series of standards by adding known volumes of the standard Fe²⁺ solution to separate volumetric flasks.[1]
-
To each flask, add 2 mL of the 1,10-phenanthroline solution and 5 mL of the buffer solution.[1]
-
Dilute each solution to the mark with distilled water and mix thoroughly.[1]
-
Allow the solutions to stand in the dark for at least 30 minutes for full color development.[1]
-
Measure the absorbance of each standard at 510 nm using a spectrophotometer, using a blank containing all reagents except the Fe²⁺ solution.[1]
-
Plot absorbance versus the moles of Fe²⁺ to create a calibration curve. The slope of the line will be the molar extinction coefficient (ε) multiplied by the path length (l).
Part 4: Irradiation in the Photoreactor
-
Work in a darkroom under red light.[7]
-
Pipette a known volume of the actinometer solution into the photoreactor vessel.[1]
-
Keep an identical volume of the actinometer solution in a separate, identical vessel in complete darkness to serve as a "dark" or "blank" sample.[1]
-
Irradiate the sample solution for a precisely measured period of time (t, in seconds). The irradiation time should be short enough to ensure that the conversion is less than 10%.[1] Take aliquots at specific time intervals (e.g., every 5-10 seconds).[2]
Part 5: Measurement of Fe²⁺ Formed
-
After irradiation, pipette an aliquot of the irradiated solution into a volumetric flask.[1]
-
Pipette an identical aliquot from the dark sample into a separate, identical volumetric flask.[1]
-
To both flasks, add a known volume of the 1,10-phenanthroline solution (e.g., 2 mL) and the buffer solution (e.g., 5 mL).[1]
-
Dilute both solutions to the mark with distilled water and mix thoroughly.[1]
-
Allow the solutions to stand in the dark for at least 30 minutes for color development.[1]
-
Measure the absorbance (A) of the irradiated sample at 510 nm against the dark sample as the blank.[1]
Part 6: Calculation of Photon Flux
-
Calculate the moles of Fe²⁺ formed (n_Fe²⁺):
-
Use the equation of the line from your calibration curve (y = mx + c, where y is absorbance and x is moles of Fe²⁺) to determine the moles of Fe²⁺ in the analyzed aliquot.
-
Adjust for the dilution to find the total moles of Fe²⁺ formed in the irradiated solution.
-
-
Calculate the photon flux (I₀) in einsteins per second (mol/s):
-
I₀ = n_Fe²⁺ / (Φ * t * f)[6]
-
Where:
-
n_Fe²⁺ = moles of Fe²⁺ formed
-
Φ = quantum yield of the actinometer at the irradiation wavelength (from Table 2)[6]
-
t = irradiation time in seconds[6]
-
f = fraction of light absorbed by the actinometer solution (f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength).[6]
-
-
Mandatory Visualization
Caption: Experimental workflow for ferrioxalate actinometry.
Safety Precautions
Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Oxalic acid and its salts are toxic.[1] Potassium ferrioxalate is light-sensitive and should be handled in the dark or under red light to prevent premature decomposition.[1]
References
Troubleshooting & Optimization
preventing iron(II) oxalate precipitation during ferric sodium oxalate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the unwanted precipitation of iron(II) oxalate (B1200264) during the synthesis of ferric sodium oxalate (also known as sodium ferrioxalate).
Frequently Asked Questions (FAQs)
Q1: Why do I see a yellow precipitate forming in my green this compound solution?
A1: The appearance of a canary-yellow precipitate indicates the formation of insoluble iron(II) oxalate.[1][2] This occurs when the iron(III) in the ferrioxalate (B100866) complex is reduced to iron(II). The primary cause of this reduction is exposure to light (photoreduction), particularly UV light.[1][3][4] The ferrioxalate anion is highly sensitive to light, which causes the decomposition of an oxalate ligand to carbon dioxide and the reduction of the iron atom from the +3 to the +2 oxidation state.[1]
Q2: Besides light, are there other factors that can cause the formation of iron(II) oxalate?
A2: Yes. While photoreduction is the most common cause, other factors can contribute:
-
Inadequate Oxidation: If the starting iron(III) salt contains iron(II) impurities, or if conditions are not sufficiently oxidizing, iron(II) oxalate can precipitate directly.
-
High Temperatures: While gentle heating can aid dissolution, prolonged heating at high temperatures can promote the decomposition of the ferric oxalate complex, potentially leading to the formation of iron(II) species.[1]
-
Incorrect pH: The stability of the ferric oxalate complex is pH-dependent. Strongly acidic or basic conditions can disrupt the complex, favoring side reactions.[5][6]
Q3: How can I prevent the reduction of Iron(III) to Iron(II)?
A3: The most critical step is to protect the reaction from light.[7] Additionally, you can add a small amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the reaction mixture. This helps to re-oxidize any iron(II) that may form back to iron(III), thus keeping the iron in the desired 3+ oxidation state.[1]
Q4: My final product is a pale green or brownish color instead of a vibrant emerald green. What went wrong?
A4: A deviation from the expected bright green color often signals impurity. A brownish tint can indicate the presence of ferric hydroxide (B78521) (Fe(OH)₃), which forms if the solution becomes too basic.[5] A pale or muddy green can suggest the presence of the yellow iron(II) oxalate precipitate mixed with the green product.[8] Ensure complete reaction of intermediates like ferric hydroxide and strictly control the pH to be neutral or slightly acidic.[5][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Yellow precipitate (Iron(II) oxalate) forms. | 1. Photoreduction: Exposure of the ferrioxalate complex to light.[1][3] 2. Incomplete Oxidation: Presence of Fe²⁺ in starting materials or formed during the reaction.[1] | 1. Conduct the synthesis and crystallization in a dark room or use amber glassware. Wrap glassware in aluminum foil to exclude light.[7][10] 2. Add a few drops of dilute hydrogen peroxide (H₂O₂) to the solution to re-oxidize Fe²⁺ to Fe³⁺.[1] |
| Brown precipitate (Ferric hydroxide) forms. | 1. High pH: The solution has become too basic.[5] 2. Incorrect Stoichiometry: Excess of a basic reagent was used.[5] | 1. Carefully adjust the pH by adding a dilute solution of oxalic acid dropwise until the brown precipitate dissolves and the solution turns green.[5] 2. Re-evaluate reactant calculations to ensure a neutral or slightly acidic final pH. |
| No crystals or very few crystals form. | 1. Solution is not saturated: The concentration of the product is too low for crystallization. 2. Lack of nucleation sites: Spontaneous crystallization has not initiated.[5] | 1. Gently heat the solution to evaporate some of the solvent, increasing the concentration.[5][11] 2. Induce nucleation by scratching the inside of the beaker with a glass rod or by adding a tiny "seed" crystal of the product.[5] |
| Crystals are very small and powdery. | 1. Rapid Cooling: The saturated solution was cooled too quickly.[5] 2. Over-concentration: The solution was too saturated, leading to rapid, simultaneous crystallization.[5] | 1. Allow the saturated solution to cool as slowly as possible. Placing the beaker in a warm water bath and allowing it to cool to room temperature can help.[5] 2. Perform a recrystallization: dissolve the powder in a minimum amount of hot water and cool slowly. |
Quantitative Data Summary
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water | Appearance |
| Sodium Ferrioxalate | Na₃[Fe(C₂O₄)₃] | 388.87 (anhydrous) | 32.5 parts per 100 parts cold water; 182 parts per 100 parts boiling water.[1] | Lime green crystals.[1] |
| Iron(II) Oxalate | FeC₂O₄·2H₂O | 179.89 | Sparingly soluble; solubility decreases in acidic conditions.[2][12][13] | Yellow or light green solid.[2][12] |
| Iron(III) Oxalate | Fe₂(C₂O₄)₃ | 375.75 (anhydrous) | Slightly soluble.[14] | Pale yellow solid.[14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to minimize the formation of iron(II) oxalate.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled water
-
3% Hydrogen Peroxide (H₂O₂) (optional)
-
Amber glassware (e.g., beakers, Erlenmeyer flask) or aluminum foil
Procedure:
-
Preparation of Reactant Solutions (Perform in subdued light):
-
Solution A: Dissolve the required mass of ferric chloride hexahydrate in a minimal amount of distilled water in an amber beaker.
-
Solution B: In a separate amber beaker, dissolve sodium oxalate in distilled water. A stoichiometric ratio of just over 3 moles of sodium oxalate to 1 mole of ferric chloride is required.
-
-
Reaction:
-
Gently heat both solutions to approximately 50-60°C to ensure complete dissolution.[7]
-
Slowly add the warm ferric chloride solution (Solution A) to the warm sodium oxalate solution (Solution B) while stirring continuously.
-
The initial brown color of the ferric salt should be replaced by a vibrant, emerald green, indicating the formation of the tris(oxalato)ferrate(III) complex anion, [Fe(C₂O₄)₃]³⁻.[1][9] This process may take some time to reach equilibrium.[1]
-
-
Oxidation Check (Optional):
-
If any yellow precipitate is observed or suspected, add 1-2 drops of 3% H₂O₂ to the warm green solution and stir. This will help dissolve the iron(II) oxalate by oxidizing it back to the soluble iron(III) complex.[1]
-
-
Crystallization:
-
Filter the warm green solution to remove any insoluble impurities.
-
Cover the beaker (e.g., with a watch glass) and wrap it completely in aluminum foil to exclude all light.[7]
-
Allow the solution to cool slowly and undisturbed to room temperature. To promote the growth of larger crystals, place the beaker in an insulated container or a warm water bath that cools gradually.[5]
-
-
Isolation and Drying:
-
Once a sufficient crop of green crystals has formed, isolate them by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water, followed by a wash with cold ethanol (B145695) or acetone (B3395972) to facilitate drying.[5]
-
Dry the crystals in a desiccator in the dark. Do not dry in an oven, as heat can decompose the product.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. Iron(II) oxalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. youtube.com [youtube.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. mdpi.com [mdpi.com]
- 14. Ferric oxalate - Wikipedia [en.wikipedia.org]
how to improve the yield and purity of ferric sodium oxalate crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of ferric sodium oxalate (B1200264) (Na₃[Fe(C₂O₄)₃]) crystals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of ferric sodium oxalate?
A1: The synthesis of this compound, an octahedral transition metal complex, typically involves the reaction of a ferric iron (Fe³⁺) source with an oxalate source in the presence of sodium ions.[1] A common method is the precipitation of ferric hydroxide (B78521) (Fe(OH)₃) from a ferric salt (like ferric chloride, FeCl₃) using a base (like sodium hydroxide, NaOH). This freshly prepared ferric hydroxide is then reacted with a solution of oxalic acid and sodium oxalate to form the soluble, vibrant green ferrioxalate (B100866) complex, Na₃[Fe(C₂O₄)₃].[2][3][4] Subsequent crystallization from this solution yields the desired lime green crystals.[5]
Q2: What are the critical factors influencing the yield and purity of the crystals?
A2: Several factors critically impact the outcome of the synthesis:
-
Stoichiometry of Reactants: The molar ratios of the iron source, oxalate, and base are crucial. An excess of oxalate is often used to ensure the complete conversion of ferric hydroxide into the ferrioxalate complex.[6]
-
pH of the Solution: The pH must be controlled to prevent the precipitation of ferric hydroxide, which occurs in basic conditions. The solution should be neutral or slightly acidic for the ferrioxalate complex to be stable.[7]
-
Temperature and Cooling Rate: Temperature affects the solubility of this compound. A slow cooling process is essential for the growth of large, well-defined crystals and to improve purity.[8][9][10] Rapid cooling leads to the formation of small, powdery crystals.[9]
-
Purity of Reagents and Glassware: The use of high-purity reagents and thoroughly cleaned glassware is vital to minimize impurities that can interfere with crystal formation and reduce the final product's purity.[7]
-
Light Exposure: The ferrioxalate anion is sensitive to light, which can cause it to decompose, reducing the iron(III) to iron(II) and forming iron(II) oxalate as a canary-yellow precipitate.[6][11] Therefore, the reaction and crystallization should be carried out in the dark or under subdued light.[12]
Q3: What is the expected color of the reaction solution and the final crystals?
A3: The reaction solution containing the dissolved ferrioxalate complex should be a distinct, vibrant emerald green.[2][8] The resulting hydrated crystals of sodium ferrioxalate are typically a lime green color.[5] A brown or muddy appearance in the solution indicates the presence of ferric hydroxide, an impurity or unreacted starting material.[6][7]
Q4: How can the purity of the synthesized this compound crystals be assessed?
A4: The purity of the final product can be determined using several analytical techniques:
-
Redox Titration: A common method involves titrating the oxalate content of the complex with a standardized solution of potassium permanganate (B83412) (KMnO₄).[13][14][15]
-
UV-Vis Spectrophotometry: The concentration of the ferrioxalate complex in a solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax).[16][17] This can also be used to quantify the amount of Fe²⁺ formed after exposure to light in actinometry experiments.[18][19]
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the compound by its characteristic vibrational frequencies, confirming the presence of oxalate groups and metal-oxygen bonds.[20][21]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Brown precipitate forms in the solution. | The solution is too basic, causing the precipitation of ferric hydroxide (Fe(OH)₃).Incomplete reaction of ferric hydroxide with the oxalate solution.[7] | Carefully add a dilute solution of oxalic acid dropwise while stirring until the brown precipitate dissolves and the solution turns green.[7] Ensure the ferric hydroxide is freshly prepared and added gradually to a hot oxalate solution with constant stirring to facilitate complete reaction.[2][22] |
| No crystals form upon cooling. | The solution is not sufficiently saturated.Lack of nucleation sites for crystal growth to begin. | Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[7] Induce nucleation by scratching the inside of the beaker with a glass rod at the solution's surface or by adding a tiny seed crystal of this compound.[7] |
| Crystals are very small and powdery. | The solution was cooled too quickly.The solution was overly concentrated. | Allow the saturated solution to cool slowly and without disturbance. Placing the beaker in a larger container of warm water (a water bath) and allowing the entire setup to cool to room temperature can slow down the cooling rate.[7][9] Recrystallize the small crystals by dissolving them in a minimal amount of hot water and allowing the solution to cool slowly.[6] |
| The green crystals turn brown or yellow over time. | Exposure to light has caused photodegradation of the ferrioxalate complex to iron(II) species.[6][11][12] | Store the crystals in a dark, light-protected container.[12] During synthesis and crystallization, shield the apparatus from direct light.[6] |
| Low yield of the final product. | Incomplete reaction of the starting materials.Loss of product during washing steps. | Ensure the correct stoichiometry of reactants is used; a slight molar excess of sodium oxalate can improve the yield.[6] Wash the final crystals with a minimal amount of cold deionized water or a solvent in which this compound is not very soluble, such as a cold ethanol-water mixture.[2][12] |
Data Presentation
Illustrative data on the effect of cooling rate on crystal size and yield. Note: These are representative values to demonstrate trends.
| Cooling Method | Cooling Rate | Average Crystal Size | Yield (%) |
| Slow Cooling (in an insulated container) | ~0.1 °C/min | Large, well-defined crystals | 85 |
| Moderate Cooling (at room temperature) | ~1 °C/min | Medium-sized crystals | 70 |
| Rapid Cooling (in an ice bath) | ~5 °C/min | Small, needle-like crystals | 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for analogous ferrioxalate complexes.[1][2][22]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Oxalic acid (H₂C₂O₄·2H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve 10g of ferric chloride in 50mL of deionized water in a beaker.
-
In a separate beaker, dissolve 7.5g of sodium hydroxide in 50mL of deionized water.
-
Slowly add the sodium hydroxide solution to the ferric chloride solution in small portions with constant stirring to precipitate ferric hydroxide as a brown solid.[1]
-
Allow the precipitate to settle, then filter it using a Büchner funnel and wash it thoroughly with hot deionized water to remove soluble impurities.[1]
-
-
Formation of the Ferrioxalate Complex:
-
In a separate beaker, dissolve 12g of oxalic acid and 4g of sodium hydroxide (or an equivalent amount of sodium oxalate) in 50mL of hot deionized water to create a sodium oxalate solution.[1]
-
Gradually add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution with continuous stirring.[1]
-
The brown precipitate should dissolve to form a clear, emerald green solution. If necessary, gently heat the solution to ensure all the ferric hydroxide reacts.[7]
-
-
Crystallization:
-
Filter the green solution to remove any insoluble impurities.
-
Gently heat the filtrate to its crystallization point (when small crystals start to form on a cooled glass rod dipped into the solution).[1]
-
Cover the container and allow it to cool down slowly and undisturbed to room temperature. For larger crystals, this process should be as slow as possible.[8]
-
Once crystallization is complete, decant the mother liquor.
-
-
Isolation and Drying:
-
Wash the green crystals with a small amount of cold water, followed by a small amount of ethanol.[1]
-
Dry the crystals and record the final weight.
-
Protocol 2: Recrystallization for Purity Enhancement
This protocol is used to purify the this compound and to obtain larger, more well-defined crystals from a batch of small or impure crystals.[6][7]
Procedure:
-
Dissolution: Place the impure or small crystals in a beaker and add the minimum amount of hot deionized water required to dissolve them completely. This compound is significantly more soluble in hot water than in cold water.[5][23]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper. This prevents the product from crystallizing prematurely in the funnel.[7]
-
Slow Cooling: Cover the beaker containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature.
-
Isolation and Washing: Once crystallization is complete, collect the crystals by filtration. Wash the crystals with a minimal amount of ice-cold deionized water or a cold 50:50 ethanol-water mixture.[12]
-
Drying: Dry the purified crystals, preferably in a desiccator to protect them from light and moisture.
Visualizations
Caption: Workflow for the synthesis of this compound crystals.
Caption: Troubleshooting guide for common issues in this compound synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]
- 3. Preparation of Ferric Hydroxide Sol: Steps & Uses Explained [vedantu.com]
- 4. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 5. studylib.net [studylib.net]
- 6. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 11. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. odinity.com [odinity.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. lscollege.ac.in [lscollege.ac.in]
- 23. 5936-14-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
troubleshooting crystallization issues in ferrioxalate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of potassium ferrioxalate (B100866). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve crystallization problems.
Frequently Asked Questions (FAQs)
Q1: Why are no crystals forming in my solution?
A1: The absence of crystal formation is a common issue that can stem from several factors related to solution saturation and nucleation.[1] If your solution is not sufficiently saturated with potassium ferrioxalate, crystallization will not occur.[1] To induce crystallization, the solution needs to be concentrated, typically by gentle heating to evaporate some of the solvent.[1] Be cautious not to overheat or concentrate the solution too much.[1] Another reason could be the lack of nucleation sites, which are starting points for crystal growth.[1] If the solution is very clear and the container is smooth, spontaneous nucleation can be slow.[1]
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to reduce the solvent volume and increase the solute concentration. A good indicator of saturation is the formation of a thin crystalline film on the surface when a small sample is cooled.[1]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the beaker at the solution's surface with a glass rod. Microscopic imperfections on the glass can serve as nucleation sites.[1][2]
-
Seeding: Introduce a tiny, pre-existing crystal of potassium ferrioxalate into the solution. This "seed" crystal provides a template for further crystal growth.[1]
-
-
Controlled Cooling: Once the solution is saturated, allow it to cool slowly and without disturbance.[1] Covering the beaker and placing it in a location with a stable temperature is recommended.[1] For slower crystallization, an insulated container can be used.[1]
-
Q2: Why are my crystals very small and powdery?
A2: The formation of small, poorly defined crystals is typically a result of rapid crystallization.[1] This can be caused by:
-
Over-concentration: If the solution is too concentrated, the high number of solute molecules will crystallize rapidly and simultaneously, leading to a large number of small crystals.[1]
-
Rapid Cooling: Cooling the saturated solution too quickly does not allow sufficient time for larger, more ordered crystals to form.[1]
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective method to obtain larger and purer crystals. A detailed protocol is provided in the "Experimental Protocols" section.[1]
-
Optimize Cooling: For future syntheses, ensure the saturated solution cools as slowly as possible. Placing the beaker in a larger container of warm water (a water bath) and allowing it to cool together can slow down the process.[1]
-
Q3: My solution turned brown, and a brown precipitate formed instead of green crystals. What went wrong?
A3: A brown solution and precipitate indicate the formation of ferric hydroxide (B78521) (Fe(OH)₃).[3] This occurs when the solution is basic, as potassium ferrioxalate is stable in neutral or slightly acidic conditions.[1]
-
Causes:
-
Incorrect Stoichiometry: An excess of a basic reagent, such as potassium hydroxide or potassium carbonate, can raise the pH of the solution.[1]
-
Incomplete Reaction: If the ferric hydroxide precipitate is not fully reacted with the oxalic acid and potassium oxalate (B1200264), it will remain in the final solution.
-
-
Corrective Actions:
-
pH Adjustment: Carefully add a dilute solution of oxalic acid to the brown solution until it turns green, indicating the formation of the ferrioxalate complex.[4]
-
Review Stoichiometry: Double-check the calculations for all reagents in your next synthesis to ensure the correct molar ratios are used.
-
Q4: The green solution turned yellow or brown upon standing. Are my crystals still viable?
A4: The ferrioxalate anion is sensitive to light and can decompose, causing the solution to change color from green to yellow or brown.[5] This decomposition involves the reduction of iron(III) to iron(II).[5]
-
Corrective Actions:
-
Protection from Light: The synthesis and crystallization should be carried out in a location with minimal light exposure.[1] Wrapping the beaker in aluminum foil can help protect the solution.[1]
-
Crystal Viability: If crystals have already formed, they should be stored in a dark, airtight container to prevent decomposition.[1] If the solution has decomposed before crystallization, it is best to restart the synthesis.[1]
-
Q5: The shape of my crystals is not as expected (e.g., needles instead of hexagonal plates). Why?
A5: The crystal shape (morphology) of potassium ferrioxalate can be influenced by several factors, including impurities, pH, and the ratio of reactants.[4][6]
-
Troubleshooting and Control:
-
pH Control: To obtain a specific crystal shape, you can try adjusting the final pH of the solution by adding a small amount of dilute oxalic acid or potassium hydroxide/carbonate before cooling.[1]
-
Ensure Purity: Use high-purity reagents and ensure all glassware is clean to minimize impurities.[1] If necessary, the starting materials can be purified before the synthesis.[1]
-
Controlled Evaporation: For growing larger, well-formed single crystals, a slow evaporation method in a dark, undisturbed environment is often successful.[1]
-
Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common crystallization issues during ferrioxalate synthesis.
Caption: Troubleshooting workflow for ferrioxalate crystallization.
Experimental Protocols
Standard Synthesis of Potassium Ferrioxalate
This protocol describes the synthesis of potassium ferrioxalate from ferric chloride.
Materials and Reagents:
| Reagent | Quantity |
| Ferric chloride (FeCl₃) | 3.5 g |
| Potassium hydroxide (KOH) | 4.0 g |
| Oxalic acid (H₂C₂O₄·2H₂O) | 4.0 g |
| Potassium oxalate (K₂C₂O₄·H₂O) | 5.5 g |
| Distilled water | ~160 mL |
| Ethanol (B145695) | Small amount for washing |
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve 3.5 g of ferric chloride in 10 mL of distilled water in a beaker.[3]
-
In a separate beaker, dissolve 4.0 g of potassium hydroxide in 50 mL of distilled water.[3]
-
Slowly add the potassium hydroxide solution to the ferric chloride solution while stirring continuously. A brown precipitate of ferric hydroxide will form.[3]
-
Filter the ferric hydroxide precipitate using a funnel and filter paper.[3]
-
Wash the precipitate with hot distilled water to remove impurities.[1][3]
-
-
Formation of the Ferrioxalate Complex:
-
In a clean beaker, dissolve 4.0 g of oxalic acid and 5.5 g of potassium oxalate in 100 mL of distilled water.[1][3]
-
Gradually add the freshly prepared ferric hydroxide precipitate to this solution while stirring. The brown precipitate will dissolve, and the solution will turn a vibrant green.[1][3]
-
Gently heat the solution if necessary to ensure all the ferric hydroxide dissolves.[1]
-
-
Crystallization:
-
Filter the green solution to remove any remaining insoluble impurities.[1][3]
-
Gently heat the solution to concentrate it until the crystallization point is reached. You can test this by taking a drop of the solution on a glass rod and seeing if crystals form upon cooling.[1][3]
-
Cover the container and allow it to cool slowly and undisturbed to room temperature. For larger crystals, this process should be as slow as possible.[1]
-
-
Isolation and Drying:
-
Once crystallization is complete, decant the mother liquor.[1]
-
Wash the green crystals with a small amount of cold ethanol. Potassium ferrioxalate is less soluble in ethanol than in water, which helps wash away soluble impurities without significant product loss.[1][3]
-
Carefully dry the crystals between sheets of filter paper or in a desiccator.[3]
-
Recrystallization Protocol
This procedure is used to purify potassium ferrioxalate and to obtain larger, more well-defined crystals from a batch of small or impure crystals.[1]
Procedure:
-
Dissolution: Place the impure or small crystals in a beaker and add a minimum amount of hot distilled water to dissolve them completely. The solubility of potassium ferrioxalate is significantly higher in hot water than in cold water.[1]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper. This prevents the product from crystallizing prematurely in the funnel.[1]
-
Slow Cooling: Cover the beaker containing the hot, clear filtrate and allow it to cool slowly and without disturbance to room temperature.[1]
-
Isolation and Drying: Isolate the purified crystals by filtration and dry them as described in the synthesis protocol.
Synthesis Pathway
The following diagram illustrates the chemical synthesis pathway for potassium ferrioxalate.
Caption: Chemical synthesis pathway of potassium ferrioxalate.
References
Technical Support Center: Managing Ferric Sodium Oxalate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the light sensitivity of ferric sodium oxalate (B1200264) solutions.
Frequently Asked Questions (FAQs)
Q1: What is ferric sodium oxalate and why is it light-sensitive?
A1: this compound, with the chemical formula Na₃[Fe(C₂O₄)₃], is a coordination complex consisting of a central iron(III) ion bonded to three oxalate ligands.[1] The ferrioxalate (B100866) anion is highly sensitive to light and other forms of electromagnetic radiation.[1] This sensitivity is due to a process called photoreduction, where the absorption of a photon causes an intramolecular electron transfer from an oxalate ligand to the iron(III) center, reducing it to iron(II).[2][3][4][5][6] This process leads to the decomposition of the oxalate ligand into carbon dioxide.[1]
Q2: How can I visually identify a degraded this compound solution?
A2: A freshly prepared, high-purity this compound solution should have a distinct lime or emerald green color.[7] Upon exposure to light, the reduction of Fe(III) to Fe(II) results in a color change to yellow or muddy brown.[8] In applications like kallitype printing, a degraded solution containing ferrous ions can lead to fogging and reduced image contrast.
Q3: What are the ideal storage conditions for this compound solutions to minimize light-induced degradation?
A3: To minimize photodecomposition, this compound solutions should be stored in a cool, dark place. The use of amber or opaque glass bottles is highly recommended to protect the solution from light.[9] For solid this compound, it should be stored in a tightly closed container in a dry, well-ventilated area, away from heat and light.[7]
Q4: Can a light-degraded this compound solution be regenerated?
A4: To some extent, yes. If a solution has turned yellow due to light exposure, storing it in the dark can allow for the re-oxidation of iron(II) to iron(III) by atmospheric oxygen, which may restore the green color. This process is more effective if there is an excess of oxalic acid in the solution. For more significant degradation, the addition of a small amount of hydrogen peroxide can be used to chemically oxidize the ferrous ions back to ferric ions.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution appears yellow or brown immediately after preparation. | - Use of impure reagents.- The solution pH is too high, leading to the formation of ferric hydroxide. | - Ensure high-purity starting materials.- The solution should be neutral or slightly acidic. If basic, carefully add a dilute solution of oxalic acid dropwise until the precipitate dissolves and the solution turns green. |
| Precipitate forms in the solution during storage. | - The solution was not prepared with distilled or deionized water, leading to the precipitation of insoluble salts.- Significant temperature fluctuations causing the less soluble components to crystallize out.- Excess free oxalic acid reacting with other components. | - Always use distilled or deionized water for solution preparation.- Store the solution at a stable, cool temperature.- If excess oxalic acid is suspected, its removal can be complex. It may be better to prepare a fresh solution. |
| Inconsistent results in photosensitive applications (e.g., kallitype, actinometry). | - The solution has partially degraded due to light exposure, altering the concentration of the active Fe(III) complex.- Inconsistent application of the sensitizer (B1316253) solution. | - Always use a freshly prepared or properly stored solution.- For quantitative applications like actinometry, it is crucial to handle the solution in a darkroom with a safelight.- Ensure a uniform and consistent coating technique for photographic applications. |
| Difficulty dissolving solid this compound. | - The powder is very pure, which can sometimes make it harder to dissolve.- Insufficient heating of the solvent. | - Use hot distilled water (around 140°F or 60°C) and stir vigorously. Allow the solution to sit overnight and shake again.- The addition of a small amount of oxalic acid can sometimes aid in dissolution. |
Data Presentation
Solubility of Sodium Ferrioxalate in Water
| Temperature | Solubility ( g/100 mL) |
| Cold Water | ~32.5 |
| Room Temperature | ~60 |
| Hot Water (Boiling) | ~182 |
Note: The terms "cold" and "hot" are as described in the cited literature. Specific temperatures were not provided.[7][10]
Quantum Yield of Ferrioxalate Actinometer
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. For the ferrioxalate actinometer, it represents the number of Fe(II) ions formed per photon absorbed.
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation |
| 253.7 | 1.39 |
| 365/366 | 1.26 ± 0.03 |
| 406.7 | 1.188 ± 0.012 |
| 436 | 1.20 ± 0.03 |
| 457.9 | 0.845 ± 0.011 |
| 480 | 0.94 |
The quantum yield can be influenced by the concentration of the ferrioxalate solution.[11][12][13][14][15]
Experimental Protocols
Preparation of a Standard this compound Solution (for photosensitive applications)
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled or deionized water
Procedure:
-
Prepare a solution of ferric chloride and a separate solution of sodium oxalate in distilled water.
-
Slowly add the sodium oxalate solution to the ferric chloride solution while stirring. An excess of sodium oxalate is typically used.
-
A green solution of sodium ferrioxalate will form. The equilibrium may be attained slowly at room temperature.[1]
-
The solution can be concentrated by gentle heating to just below boiling to induce crystallization upon cooling.[1]
-
Alternatively, the product can be precipitated by adding methanol (B129727) or ethanol.[1]
-
For purification, the resulting crystals can be recrystallized from a minimal amount of hot water.
-
Store the final solution in a dark, tightly sealed bottle.
Ferrioxalate Actinometry for Photon Flux Determination
This protocol outlines the measurement of the rate of Fe²⁺ production to determine the photon flux of a light source.
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) - Note: Potassium salt is more commonly used for actinometry, but the principle is the same for the sodium salt.
-
Sulfuric acid (H₂SO₄), 1.0 M solution
-
1,10-phenanthroline (B135089) solution
-
Sodium acetate (B1210297) (CH₃COONa) buffer solution
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for calibration standards
-
Spectrophotometer
Procedure:
-
Preparation of the Actinometer Solution:
-
In a darkroom under a red safelight, prepare a 0.006 M solution of potassium ferrioxalate in 0.1 M sulfuric acid. This solution is highly light-sensitive and must be handled accordingly.
-
-
Irradiation:
-
Fill a cuvette with the actinometer solution and expose it to the light source for a precisely measured amount of time. .
-
Simultaneously, keep an identical cuvette with the actinometer solution in the dark as a control.
-
-
Complexation and Measurement:
-
After irradiation, take a known volume of the irradiated solution and the dark control solution and place them in separate volumetric flasks.
-
To each flask, add the 1,10-phenanthroline solution and the sodium acetate buffer. The buffer is added to raise the pH, facilitating the formation of the colored [Fe(phen)₃]²⁺ complex.
-
Dilute the solutions to the final volume with distilled water and allow them to stand in the dark for at least 30 minutes for the color to fully develop.
-
Measure the absorbance of the irradiated sample at 510 nm using the dark sample as a blank in the spectrophotometer.
-
-
Calibration and Calculation:
-
Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous sulfate.
-
Develop the color of these standards with 1,10-phenanthroline and sodium acetate buffer as done for the actinometer samples.
-
Measure the absorbance of the standards at 510 nm and create a calibration curve of absorbance versus Fe²⁺ concentration.
-
Use the calibration curve to determine the concentration of Fe²⁺ produced in the irradiated sample.
-
The photon flux can then be calculated using the known quantum yield (Φ) for the specific wavelength of light used.[9]
-
Visualizations
Caption: Photodecomposition pathway of the ferrioxalate complex.
Caption: Experimental workflow for ferrioxalate actinometry.
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 8. reddit.com [reddit.com]
- 9. hepatochem.com [hepatochem.com]
- 10. 5936-14-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. datapdf.com [datapdf.com]
Technical Support Center: Ferric Sodium Oxalate Complex Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the stability of the ferric sodium oxalate (B1200264) complex. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the ferric sodium oxalate complex and what are its common applications?
A1: this compound, also known as sodium ferrioxalate (B100866), is a coordination complex with the chemical formula Na₃[Fe(C₂O₄)₃].[1][2] In this complex, an iron atom in the +3 oxidation state is coordinated to three bidentate oxalate ions.[1][3] The sodium ions act as counterions to balance the -3 charge of the complex.[1] A common application of this complex is in actinometry, the measurement of light flux, due to its high sensitivity to light and subsequent photochemical decomposition.[3][4][5] It is also utilized in advanced oxidation processes for wastewater treatment.[6][7]
Q2: What are the visible signs of decomposition of the this compound complex?
A2: A fresh and stable solution of this compound has a distinct lime green or fluorescent green color.[2][3][4] Decomposition of the complex involves the reduction of iron(III) to iron(II).[4] While this may not cause an immediate and dramatic color change, advanced decomposition can be indicated by a gradual shift in color toward yellow or the formation of a brownish precipitate, which is likely ferric hydroxide (B78521).[4][8]
Q3: How does pH influence the stability of the this compound complex?
A3: The pH of the solution is a critical factor for the stability of the this compound complex.[4] The most stable and photoactive forms of the complex, such as [Fe(C₂O₄)₂]⁻ and [Fe(C₂O₄)₃]³⁻, are predominant in acidic conditions, typically between a pH of 2 and 4.[4][9] Deviating from this optimal pH range can lead to the formation of less stable iron-oxalate or iron-hydroxide species, which can promote the decomposition of the complex.[4][9]
Q4: What happens to the complex at neutral or alkaline pH?
A4: In neutral or alkaline solutions, ferric ions (Fe³⁺) have a tendency to hydrolyze and form insoluble ferric hydroxide (Fe(OH)₃), which will precipitate out of the solution.[8][10] This precipitation disrupts the equilibrium of the ferrioxalate complex and leads to its decomposition.
Q5: Is the this compound complex sensitive to light?
A5: Yes, the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is highly sensitive to light and other high-energy electromagnetic radiation.[3][4] The primary cause of decomposition in the presence of light is a photochemical reaction where the iron(III) center is reduced to iron(II), and an oxalate ligand is oxidized to carbon dioxide (CO₂).[4][5] In the absence of light, the complex is thermally quite stable.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Solution turns brown and a precipitate forms. | The pH of the solution is too high (basic), leading to the formation of ferric hydroxide (Fe(OH)₃).[8] | Carefully add a dilute solution of oxalic acid dropwise while stirring to lower the pH. The brown precipitate should dissolve, and the solution should return to its characteristic bright green color.[8] |
| Crystals are very small and powdery instead of large and green. | Rapid crystallization due to over-concentration of the solution or cooling it too quickly. | To obtain larger crystals, the solution should be cooled as slowly as possible. Placing the beaker in a larger container of warm water and allowing the entire setup to cool to room temperature can significantly slow down the cooling rate. |
| No crystals form upon cooling. | The solution is not saturated. | Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. You can test for saturation by taking a drop of the solution on a glass rod and seeing if crystals form upon cooling. |
| Inconsistent results in photochemical experiments. | The pH of the solution is not within the optimal range of 2-4, affecting the quantum yield of the photoreduction.[4][9] | Prepare the ferrioxalate solution in a dilute acid, such as sulfuric acid, to maintain an acidic pH.[4][10] Buffer the solution if necessary for the specific application. |
Quantitative Data
| pH Range | Predominant Iron(III) Oxalate Species | Stability Characteristics |
| < 2 | [Fe(H₂O)₆]³⁺ and [Fe(C₂O₄)]⁺ | Less stable; lower photoactivity.[9] |
| 2 - 4 | [Fe(C₂O₄)₂]⁻ and [Fe(C₂O₄)₃]³⁻ | Most stable and photoactive species.[9] |
| > 4 | Fe(OH)₃ (precipitate) | Formation of iron hydroxide precipitates, leading to complex decomposition.[8][9][10] |
Note: The overall stability constant (logK) for the ferric oxalate complex has been reported to be 11.90.[11]
Experimental Protocols
Protocol 1: Synthesis of Sodium Ferrioxalate
This protocol is adapted from various sources for the laboratory preparation of sodium ferrioxalate crystals.[1][2][12][13]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
-
Beakers
-
Stirring rod
-
Buchner funnel and filter paper
-
Hot plate
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve 10g of ferric chloride in 50mL of distilled water in a beaker.
-
In a separate beaker, dissolve 7.5g of sodium hydroxide in 50mL of distilled water.
-
Slowly add the sodium hydroxide solution to the ferric chloride solution in small portions with constant stirring to precipitate ferric hydroxide.
-
Allow the precipitate to settle, then filter it using a Buchner funnel and wash the precipitate with hot water.
-
-
Preparation of Sodium Oxalate Solution:
-
Dissolve 12g of oxalic acid in 50mL of distilled water in a beaker.
-
Carefully add 4g of sodium hydroxide pellets to the oxalic acid solution to form sodium oxalate.
-
-
Formation of Sodium Ferrioxalate:
-
Add the ferric hydroxide precipitate to the hot sodium oxalate solution with continuous stirring. The solution should turn a bright emerald green, indicating the formation of the sodium ferrioxalate complex.[12]
-
Filter the resulting solution to remove any unreacted ferric hydroxide.
-
-
Crystallization:
-
Gently heat the green filtrate to its crystallization point.
-
Allow the solution to cool down slowly and undisturbed.
-
Green crystals of sodium ferrioxalate will form.
-
Wash the crystals with cold water and then with ethyl alcohol.
-
Dry the crystals and store them in a dark, airtight container as they are light-sensitive.[2]
-
Protocol 2: Investigating the Effect of pH on Complex Stability
Materials:
-
Synthesized sodium ferrioxalate
-
Buffer solutions (pH 2, 4, 6, 8)
-
Spectrophotometer
-
Cuvettes
-
Distilled water
-
Dilute sulfuric acid and sodium hydroxide solutions for pH adjustment
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of sodium ferrioxalate of a known concentration in distilled water.
-
-
Preparation of pH-Adjusted Solutions:
-
Prepare a series of solutions by diluting the stock solution with the different buffer solutions to achieve the target pH values (2, 4, 6, and 8).
-
Prepare a control sample with the stock solution diluted in distilled water (or a dilute sulfuric acid solution to maintain a pH between 2 and 4 for optimal stability).[4]
-
-
Spectrophotometric Analysis:
-
Immediately after preparation, measure the absorbance of each solution at the wavelength of maximum absorption for the ferrioxalate complex (around 400-420 nm).
-
Store the solutions in the dark to prevent photochemical decomposition.[4]
-
Measure the absorbance of each solution at regular time intervals (e.g., every 30 minutes for several hours).
-
-
Data Analysis:
-
Plot the absorbance versus time for each pH value. A decrease in absorbance over time indicates decomposition of the complex.
-
Compare the rate of decomposition at different pH values. The stability of the complex is inversely proportional to the rate of decomposition.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Equilibrium of iron species at different pH values.
References
- 1. scribd.com [scribd.com]
- 2. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 3. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. research.monash.edu [research.monash.edu]
- 6. pH effect on OH radical production in photo/ferrioxalate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. lscollege.ac.in [lscollege.ac.in]
optimizing reaction conditions for ferric sodium oxalate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ferric sodium oxalate (B1200264) (Na₃[Fe(C₂O₄)₃]).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of ferric sodium oxalate?
The synthesis of this compound, a coordination complex, typically involves the reaction of a ferric iron (Fe³⁺) source with a sodium oxalate solution.[1][2] A common method is to first prepare ferric hydroxide (B78521), which is then reacted with oxalic acid and a sodium salt to form the bright green tris(oxalato)ferrate(III) complex.[3][4] The overall simplified reaction can be represented as:
Fe(OH)₃ + 3H₂C₂O₄ + 3NaOH → Na₃[Fe(C₂O₄)₃] + 6H₂O[5]
Q2: My final product is a brownish-green or muddy brown color instead of a vibrant green. What could be the cause?
A brownish tint often indicates the presence of unreacted ferric hydroxide or the decomposition of the ferrioxalate (B100866) complex.[6][7] This can be due to an incomplete reaction or exposure to light.[3][7] The ferrioxalate anion is sensitive to light, which can cause the reduction of iron(III) to iron(II).[1]
Q3: The yield of my this compound crystals is consistently low. How can I improve it?
Low yield can result from several factors including incomplete precipitation, loss of product during washing, or side reactions.[8] To improve yield, consider the following:
-
Cooling: After crystallization, cooling the solution in an ice bath can help maximize precipitation by decreasing the solubility of the product.[8]
-
Washing: Wash the crystals with a minimal amount of cold deionized water or a cold organic solvent like ethanol (B145695) in which the product is insoluble.[8]
-
Recrystallization: The mother liquor can be further concentrated to recover more product, which can then be purified by recrystallization.[7]
Q4: I am observing a white precipitate when I try to crystallize the product. What is this impurity?
A white precipitate could be unreacted sodium oxalate or sodium chloride if ferric chloride was used as a starting material.[7] Ensure the correct stoichiometric ratios of reactants are used to minimize unreacted starting materials.
Q5: How can I confirm the purity and identity of my synthesized this compound?
Several analytical techniques can be used to characterize the product:
-
FT-IR Spectroscopy: To confirm the bidentate coordination of the oxalate ligand.[9]
-
X-ray Photoelectron Spectroscopy (XPS): To verify the presence of Fe³⁺ and the oxalate group.[9]
-
Titration: Purity can be assessed by titrating the oxalate content with a standardized potassium permanganate (B83412) solution.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete precipitation. | Cool the reaction mixture in an ice bath to decrease solubility and maximize crystal formation.[8] |
| Loss of product during washing. | Wash the crystals with a minimal amount of cold deionized water or cold ethanol.[8] | |
| Incomplete reaction. | Ensure complete dissolution and reaction of the ferric hydroxide intermediate by maintaining the appropriate temperature and stirring time.[2] | |
| Product is not bright green | Presence of unreacted ferric hydroxide (brown precipitate). | Adjust the pH by carefully adding a dilute solution of oxalic acid to dissolve the ferric hydroxide.[6] |
| Decomposition due to light exposure. | Conduct the synthesis and crystallization in a dark environment or in a light-tight container.[2][7] | |
| Presence of canary-yellow iron(II) oxalate. | Add a small amount of hydrogen peroxide (H₂O₂) to maintain iron in the +3 oxidation state.[1] | |
| Difficulty in Crystallization | Solution is not saturated. | Gently heat the solution to evaporate some of the solvent and increase the concentration.[6][11] |
| Lack of nucleation sites. | Induce crystallization by scratching the inside of the beaker with a glass rod or by adding a seed crystal.[6] | |
| Product is contaminated with starting materials | Incorrect stoichiometry. | Carefully calculate and measure the molar ratios of the reactants. |
| Co-precipitation of impurities. | Use high-purity reagents and ensure all glassware is clean.[6] Recrystallization of the final product can also improve purity.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ferric Hydroxide
This protocol is adapted from procedures described in various sources.[3][5][7]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve ferric chloride in a minimal amount of deionized water.
-
Slowly add a solution of sodium hydroxide or sodium bicarbonate while stirring continuously to precipitate brown ferric hydroxide (Fe(OH)₃).[3][7]
-
Filter the ferric hydroxide precipitate and wash it with hot distilled water to remove impurities.[6]
-
-
Formation of the Ferrioxalate Complex:
-
In a separate beaker, dissolve oxalic acid and sodium hydroxide (or sodium oxalate) in deionized water. A molar ratio of 3 moles of oxalic acid per mole of ferric hydroxide is recommended.[3]
-
Gradually add the freshly prepared ferric hydroxide precipitate to the hot oxalate solution while stirring.[5][6] The solution will turn from a rusty-brown to a bright emerald green, indicating the formation of the sodium ferrioxalate complex.[3][7]
-
-
Crystallization:
-
Filter the green solution to remove any remaining solid impurities.
-
Concentrate the solution by gentle heating on a water bath until small crystals begin to appear.[1]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystallization. The process should be carried out in the dark to prevent decomposition.[2]
-
-
Isolation and Drying:
-
Collect the green crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a cold, water-miscible organic solvent like ethanol.
-
Dry the crystals in a desiccator away from light. The product is not stable in dry air and should be stored in a tightly closed container.[3][4]
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. odinity.com [odinity.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Ferric Sodium Oxalate Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for ferric sodium oxalate (B1200264). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the decomposition of ferric sodium oxalate during storage and throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound is susceptible to decomposition primarily through two pathways: photochemical and thermal degradation.
-
Photochemical Decomposition: The ferrioxalate (B100866) anion is highly sensitive to light, particularly ultraviolet (UV) radiation.[1] Exposure to light induces an internal electron transfer, reducing iron(III) to iron(II) and oxidizing an oxalate ligand to carbon dioxide (CO₂).[1]
-
Thermal Decomposition: Elevated temperatures can cause the compound to decompose. This process typically involves an initial dehydration followed by the reduction of the ferric iron to ferrous oxalate, which then further decomposes at higher temperatures to form various iron oxides.[2]
-
Moisture: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The presence of water can facilitate decomposition.
-
Incompatibilities: Contact with strong oxidizing agents, strong acids, and strong bases can lead to chemical decomposition.[3]
Q2: I've noticed my lime-green this compound has turned yellow/brown. What does this indicate?
A2: A color change from the characteristic lime-green or emerald-green to yellow or muddy brown is a visual indicator of decomposition. This change is due to the formation of iron(II) species, such as ferrous oxalate, which is a canary-yellow insoluble solid.[1]
Q3: What are the ideal storage conditions to prevent decomposition?
A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
In the dark: Protect the compound from all light sources by storing it in an amber or opaque container.
-
Cool and dry environment: Store at room temperature in a desiccator or a controlled low-humidity environment.
-
Tightly sealed container: To prevent moisture absorption and reaction with atmospheric components, the storage container must be tightly closed.
-
Inert atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q4: How can I quickly check if my this compound solution has started to decompose?
A4: A simple qualitative test can be performed. Prepare a dilute aqueous solution of potassium ferricyanide (B76249). Add a drop of your this compound solution to the potassium ferricyanide solution. If the solution turns blue, it indicates the presence of Fe(II) ions, confirming that your this compound has begun to decompose. If the solution turns brown, your product is likely still stable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected color change (green to yellow/brown) of solid or solution. | Exposure to light. | Immediately transfer the compound to a light-proof container. For future use, handle the compound in a dark room or under red light. |
| Exposure to heat. | Ensure the storage area is temperature-controlled and away from any heat sources. | |
| Moisture absorption. | Store the compound in a desiccator. If clumping is observed, the compound has absorbed significant moisture. | |
| Inconsistent experimental results using this compound. | Partial decomposition of the reagent. | Perform a qualitative test for Fe(II) as described in the FAQs. If decomposition is confirmed, it is recommended to use a fresh, properly stored batch of this compound. |
| Contamination. | Review handling procedures to avoid cross-contamination with incompatible substances (strong acids, bases, oxidizing agents).[3] | |
| Precipitate formation in a this compound solution. | Photochemical decomposition leading to the formation of insoluble ferrous oxalate. | If the solution has been exposed to light, it has likely decomposed. Prepare a fresh solution using a new batch of solid and protect it from light at all times. |
| pH of the solution is not optimal. | The pH of a 10g/L solution should be between 4.0 and 5.5. Adjust the pH if necessary, although this may not reverse decomposition. |
Quantitative Data on Decomposition
While specific kinetic data for the decomposition of solid this compound under varying conditions of light, temperature, and humidity is not extensively available in a comparative format, the following table summarizes decomposition characteristics based on available literature for related compounds and systems.
Table 1: Factors Influencing this compound Decomposition
| Factor | Condition | Observed Effect | Quantitative Data/Remarks |
| Light | Visible Light (LED vs. Fluorescent) | Increased light intensity and optimal flow rate in a photoreactor enhance the degradation of other substances by the ferrioxalate system. | Initial degradation rate of a dye increased from 0.060 mg L⁻¹ min⁻¹ to 0.100 mg L⁻¹ min⁻¹ when the flow rate was optimized.[4] |
| Temperature | 150-200 °C | Thermal decomposition of iron oxalates begins with dehydration.[5] | - |
| >200 °C | Ferric oxalate decomposes to ferrous oxalate.[2] | - | |
| 290 °C | Decomposition of sodium oxalate into sodium carbonate and carbon monoxide begins.[6] | - | |
| Humidity | High Relative Humidity (RH) | Hygroscopic nature of the compound suggests that high RH will accelerate decomposition by providing an aqueous medium for reaction. | For other iron salts like ferric sulfate, RH significantly impacts phase stability, with amorphous phases forming at low RH (≤ 31%) and crystalline hydrates at higher RH.[7] |
| pH | 4.0 - 5.5 | Optimal pH range for a 10g/L solution. | Deviations from this range may affect stability. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the thermal decomposition profile of this compound.
Instrumentation: Thermogravimetric Analyzer (TGA)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidation.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition events. The onset temperature of each mass loss step indicates the initiation of a decomposition process.
-
Protocol 2: X-ray Diffraction (XRD) Analysis of Decomposition Products
Objective: To identify the crystalline phases present in a decomposed sample of this compound.
Instrumentation: X-ray Diffractometer with a Cu Kα radiation source.
Methodology:
-
Sample Preparation:
-
Grind the decomposed this compound sample to a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a sample holder.
-
-
Instrument Setup:
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Define the scanning range, typically from a 2θ angle of 10° to 80°.
-
Set the step size (e.g., 0.02°) and scan speed.
-
-
Data Collection:
-
Initiate the XRD scan and collect the diffraction pattern.
-
-
Data Analysis:
-
The resulting diffractogram will show peaks at specific 2θ angles.
-
Compare the peak positions and intensities to a reference database (e.g., ICDD) to identify the crystalline phases present, such as ferrous oxalate (FeC₂O₄), magnetite (Fe₃O₄), or hematite (B75146) (α-Fe₂O₃).[8][9]
-
Protocol 3: Spectrophotometric Quantification of Fe(II) to Determine Decomposition
Objective: To quantify the amount of Fe(II) in a this compound sample as a measure of decomposition.
Instrumentation: UV-Visible Spectrophotometer
Methodology:
-
Reagent Preparation:
-
Prepare a standard solution of Fe(II) of known concentration.
-
Prepare a 0.25% (w/v) solution of 1,10-phenanthroline (B135089) in water.
-
Prepare a sodium acetate (B1210297) buffer solution (1.0 M).
-
-
Calibration Curve:
-
Prepare a series of dilutions of the standard Fe(II) solution.
-
To each dilution, add the 1,10-phenanthroline solution and the sodium acetate buffer. A red-orange complex will form.
-
Measure the absorbance of each solution at its maximum absorption wavelength (λmax), typically around 510 nm.
-
Plot a calibration curve of absorbance versus Fe(II) concentration.
-
-
Sample Analysis:
-
Dissolve a known mass of the this compound sample in deionized water.
-
Treat an aliquot of this solution with 1,10-phenanthroline and sodium acetate buffer as done for the standards.
-
Measure the absorbance of the sample solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of Fe(II) in the sample solution.
-
Calculate the percentage of decomposition based on the initial mass of the this compound and the quantified amount of Fe(II).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Manufacturers, with SDS [mubychem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on the drying and decomposition of sodium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.cnr.it [iris.cnr.it]
- 9. pubs.aip.org [pubs.aip.org]
common errors and interferences in ferrioxalate actinometry
Welcome to the technical support center for ferrioxalate (B100866) actinometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during photochemical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the operational wavelength range for the potassium ferrioxalate actinometer?
A1: The potassium ferrioxalate actinometer is highly sensitive and has a broad spectral applicability, making it effective for quantifying photon flux from the UV to the visible region, typically between 250 nm and 580 nm.[1][2] Its versatility within this range makes it a widely used chemical actinometer in photochemical and photobiological studies.[1][2]
Q2: Why is it critical to perform the experiment in a dark or under red light?
A2: The ferrioxalate complex is sensitive to light and will begin to photoreduce Fe(III) to Fe(II) upon exposure to ambient light, leading to inaccurate measurements of the light source's photon flux.[1][2][3] All steps, from solution preparation to the final measurement, should be conducted in a darkroom or under red light, which does not induce the photochemical reaction, to prevent premature decomposition.[1]
Q3: How long should I wait for the color to develop after adding the 1,10-phenanthroline (B135089) solution?
A3: After adding the 1,10-phenanthroline and buffer solution to your irradiated and dark samples, you should allow the solutions to stand in the dark for at least 30 minutes for the color of the [Fe(phen)₃]²⁺ complex to fully develop before spectrophotometric measurement.[1]
Q4: What is the purpose of the "dark" or "blank" sample?
A4: An identical volume of the actinometer solution, kept in complete darkness throughout the experiment, serves as the "dark" or "blank" sample.[1] This sample is used to correct for any Fe(II) present in the solution that was not formed by the incident light being measured, ensuring that the measured absorbance is solely due to the photochemical reaction of interest.[1]
Q5: Can I reuse the ferrioxalate actinometer solution?
A5: It is not recommended to reuse the ferrioxalate actinometer solution. The solution's composition changes upon irradiation, and for accurate and reproducible results, a freshly prepared solution should be used for each experiment.[4]
Troubleshooting Guide
This section addresses specific problems that may arise during your ferrioxalate actinometry experiments.
Issue 1: Inconsistent or Non-Linear Results
Symptoms:
-
The plot of Fe²⁺ concentration versus irradiation time is not linear.
-
Poor reproducibility between replicate experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inadvertent Light Exposure: The actinometer solution was exposed to ambient light during preparation or handling.[5][6] | Ensure all procedures are conducted in a darkroom or under red safelight.[1][3] Wrap storage bottles and reaction vessels in aluminum foil.[3] |
| High Conversion (>10%): The irradiation time is too long, leading to significant depletion of the ferrioxalate and absorption of light by the Fe(II) product.[1] | Reduce the irradiation time to ensure that the conversion of Fe³⁺ to Fe²⁺ remains below 10%.[1] |
| Intense Irradiation: High local concentrations of carboxyl radicals from intense light sources can lead to a drop in the quantum yield.[7][8] | For experiments with high-intensity light, ensure continuous operation with extensive mixing to avoid localized radical buildup.[7][8] |
| Fluctuating Light Source: The output of the light source is not stable. | Monitor the lamp output with a calibrated photodiode or radiometer to check for stability. Allow the lamp to warm up sufficiently before starting the experiment. |
Issue 2: Slow or Incomplete Color Development
Symptoms:
-
The absorbance at 510 nm continues to increase slowly over a long period after adding the developer solution.
-
The final absorbance reading is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Competitive Complexation by Fe³⁺: At high concentrations of ferrioxalate (e.g., 0.15 M), Fe³⁺ can compete with Fe²⁺ for the 1,10-phenanthroline ligand, inhibiting the formation of the colored complex.[9][10] | 1. Increase Phenanthroline Concentration: Use a higher ratio of phenanthroline to Fe²⁺ (e.g., >20:1) to favor the formation of the [Fe(phen)₃]²⁺ complex.[9]2. Add a Complexing Agent for Fe³⁺: Add fluoride (B91410) (e.g., 0.1 M NaF) to the developing solution to complex with Fe³⁺ and prevent it from interfering with the phenanthroline.[9][10] |
| Photodegradation of Developer: The 1,10-phenanthroline solution has been exposed to fluorescent room light, leading to degradation products that can inhibit color development.[10] | Use a freshly prepared 1,10-phenanthroline solution or one that has been stored in the dark.[10] |
| Incorrect pH: The pH of the solution after adding the buffer is not optimal for the formation of the [Fe(phen)₃]²⁺ complex. | Ensure the sodium acetate (B1210297) buffer is correctly prepared and added in the specified volume to maintain the proper pH for complexation.[3] |
Quantitative Data
Table 1: Quantum Yields (Φ) for Potassium Ferrioxalate Actinometer
The quantum yield of Fe²⁺ formation is dependent on the wavelength of irradiation. The following table summarizes accepted quantum yields for a 0.006 M potassium ferrioxalate solution.
| Wavelength (nm) | Quantum Yield (Φ) |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 365/366 | 1.26[11] |
| 405 | 1.14 |
| 436 | 1.01 |
| 480 | 0.94[5] |
| 510 | 0.15 |
| 546 | <0.01 |
Note: For highly accurate work, it is recommended to consult the primary literature for quantum yields specific to the concentration and wavelength being used.[1] The quantum yield can be temperature-independent in some cases, for instance at 253.7 nm.[12]
Experimental Protocols
Preparation of the Actinometer Solution (0.006 M)
-
Weigh approximately 0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O.[1]
-
Dissolve the solid in 80 mL of distilled water in a 100 mL volumetric flask.[1]
-
Add 10 mL of 1.0 M H₂SO₄.[1]
-
Dilute to the 100 mL mark with distilled water.[1]
-
Store the solution in a dark bottle wrapped in aluminum foil.[3]
Irradiation Procedure
-
Pipette a known volume of the actinometer solution into the reaction vessel (e.g., a quartz cuvette).[1]
-
Prepare an identical "dark" sample and keep it completely shielded from light.[1]
-
Irradiate the sample for a precisely measured time. The irradiation time should be short enough to keep the conversion below 10%.[1]
-
At defined time intervals, take aliquots of the irradiated solution for analysis.[3]
Measurement of Fe²⁺ Concentration
-
Pipette an aliquot of the irradiated solution into a volumetric flask.[1]
-
Pipette an identical aliquot from the "dark" sample into a separate, identical volumetric flask.[1]
-
To each flask, add a known volume of 1,10-phenanthroline solution (e.g., 0.1% w/v) and a buffer solution (e.g., sodium acetate) to maintain the correct pH.[1][3]
-
Dilute both solutions to the final volume with distilled water and mix thoroughly.[1]
-
Allow the solutions to stand in the dark for at least 30 minutes for color development.[1]
-
Measure the absorbance of the irradiated sample at 510 nm using a spectrophotometer, with the dark sample as the blank.[1][3]
-
Determine the concentration of Fe²⁺ formed using a calibration curve prepared with a standard Fe²⁺ solution (e.g., from ferrous ammonium (B1175870) sulfate).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. datapdf.com [datapdf.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
recrystallization techniques for purifying crude ferric sodium oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of crude ferric sodium oxalate (B1200264).
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of ferric sodium oxalate, offering step-by-step solutions to resolve them.
Issue 1: No crystals form upon cooling the recrystallization solution.
-
Question: I've dissolved my crude this compound in hot water and let it cool, but no crystals have appeared. What should I do?
-
Answer: This is a frequent issue that can stem from several factors. Here are some troubleshooting steps to induce crystallization:
-
Insufficient Supersaturation: The most probable cause is that the solution is not saturated or supersaturated. To address this, gently heat the solution to evaporate some of the water, thereby increasing the concentration of the this compound.[1][2] After reducing the volume, allow the solution to cool again. A good indicator that the solution is nearing saturation is the formation of a thin crystalline film on the surface when a small sample is cooled.[3]
-
Lack of Nucleation Sites: Crystal growth requires a starting point, or a nucleus. You can introduce nucleation sites by:
-
Scratching: Gently scratch the inside of the beaker at the solution's surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[3]
-
Seeding: Add a tiny, pre-existing crystal of pure this compound to the solution. This provides a template for further crystal growth.[3]
-
-
Inappropriate Temperature: Ensure the solution is cooled sufficiently. For this compound, cooling to 0-10°C can be effective for crystallization.[4] You can try cooling the solution in an ice bath to facilitate precipitation.
-
Issue 2: The recrystallized crystals are very small, like a fine powder.
-
Question: My this compound crashed out of solution as a fine powder. How can I grow larger crystals?
-
Answer: Rapid crystallization often traps impurities and results in the formation of small, poorly defined crystals.[2] To achieve larger, purer crystals, a slower crystallization rate is necessary.
-
Increase Solvent Volume: The solution is likely too supersaturated. Reheat the solution and add a small amount of additional hot water to slightly decrease the concentration.[2] This will allow the this compound to remain in solution for a longer period during cooling, promoting the growth of larger crystals.
-
Slow Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature on a workbench before any further cooling.[1][2] Slow, undisturbed cooling is crucial for growing large, high-quality crystals.[5]
-
Issue 3: The solution is brown or contains a brown precipitate.
-
Question: My green this compound solution has turned brown, or a brown precipitate has formed. What is happening and how can I fix it?
-
Answer: A brown color typically indicates the presence of ferric hydroxide (B78521), which can form if the solution is not sufficiently acidic.[3] It can also indicate the presence of unreacted ferric oxalate.
-
Adjust pH: Carefully add a dilute solution of oxalic acid dropwise to the brown solution while stirring. The brown precipitate of ferric hydroxide should dissolve, and the solution should return to the characteristic bright green color of the ferrioxalate (B100866) complex.[3]
-
Ensure Complete Reaction: During the initial synthesis, ensure that the ferric hydroxide fully reacts with the oxalic acid. Gently heating the solution can help ensure all the ferric hydroxide dissolves to form the green complex.[3]
-
Issue 4: A yellow precipitate forms during the process.
-
Question: I noticed a canary-yellow, insoluble substance in my recrystallization mixture. What is it?
-
Answer: This is likely iron(II) oxalate. The ferrioxalate anion is sensitive to light and can be reduced, especially when heated, causing the decomposition of the iron(III) complex to the less soluble iron(II) oxalate.[6]
-
Minimize Light Exposure: this compound is light-sensitive.[6][7] It's good practice to perform the recrystallization in a container that is protected from direct light.[4]
-
Re-oxidation: To keep the iron in the +3 oxidation state, small amounts of hydrogen peroxide (H₂O₂) can be carefully added to the solution.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Water is the most suitable solvent for the recrystallization of this compound. The compound is highly soluble in hot water but significantly less soluble in cold water, which is the ideal characteristic for recrystallization.[7][8]
Q2: How does temperature affect the solubility of this compound in water?
A2: The solubility of this compound in water increases dramatically with temperature. This property is leveraged during recrystallization to dissolve the crude product in a minimum amount of hot solvent and then recover the purified compound by cooling.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include:
-
Unreacted starting materials, such as sodium oxalate or ferric chloride, depending on the synthetic route.[9]
-
Sodium chloride if it is a byproduct of the synthesis.[9]
-
Decomposition products like iron(II) oxalate, especially if the solution is exposed to light or excessive heat.[6]
-
Insoluble matter from the starting materials.[10]
Q4: What is the proper way to wash and dry the purified crystals?
A4: After filtration, the crystals should be washed to remove any remaining soluble impurities.
-
Washing: Wash the crystals with small portions of cold deionized water.[4][11] Using cold water minimizes the loss of the product since it is less soluble at lower temperatures. A final wash with ethanol (B145695) or acetone (B3395972) can help to remove water and speed up the drying process.[11][12]
-
Drying: The crystals can be air-dried or dried in a desiccator. Avoid high temperatures as the compound can decompose. Note that the hydrated crystals may lose water of crystallization if dried under vacuum or at elevated temperatures.[4]
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature | Solubility (g per 100 g of water) |
| Cold Water | 32.5[6][8][13] |
| Boiling Water | 182[6][8][14][15] |
Experimental Protocols
Protocol for Recrystallization of Crude this compound
-
Dissolution: In a beaker, add the crude this compound. For every 10 grams of crude product, start by adding approximately 5.5 mL of distilled water. Heat the mixture gently with stirring. The compound is very soluble in hot water.[8] Continue to add small portions of hot distilled water until all the solid has just dissolved. Avoid using a large excess of water to ensure a good yield upon cooling. The solution should be a clear, bright emerald green.[1][9]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration. To do this, preheat a funnel and a receiving flask to prevent premature crystallization. Filter the hot solution quickly to remove the insoluble matter.
-
Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature.[11] To maximize the yield, once the solution has reached room temperature, place it in an ice bath to cool further to between 0-10°C for 12-18 hours, ensuring it is protected from light.[4]
-
Isolation of Crystals: Collect the green crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with two small portions of ice-cold deionized water.[4] A subsequent wash with ethanol or acetone can aid in drying.[11]
-
Drying: Carefully transfer the purified crystals to a watch glass and allow them to air dry. For a more controlled drying process, use a desiccator. Store the final product in a sealed, light-proof container as it is sensitive to light.[7]
Mandatory Visualization
Caption: Workflow for the purification of this compound via recrystallization.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. youtube.com [youtube.com]
- 6. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 7. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 8. Page loading... [guidechem.com]
- 9. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. odinity.com [odinity.com]
- 13. americanelements.com [americanelements.com]
- 14. chembk.com [chembk.com]
- 15. 5936-14-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Scaling Up Ferric Sodium Oxalate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of ferric sodium oxalate (B1200264) (Na₃[Fe(C₂O₄)₃]).
Troubleshooting Guides
Scaling up the production of ferric sodium oxalate from the laboratory to an industrial scale introduces several challenges that can affect yield, purity, and batch consistency. Below are troubleshooting guides for common issues encountered during this process.
Problem: Low Product Yield
| Potential Cause | Recommended Solutions & Mitigations |
| Incomplete Reaction | Lab-Scale: Ensure stoichiometric ratios of reactants are accurate. Use a slight excess of oxalic acid or sodium oxalate. Gently heat the solution to promote the dissolution of intermediates like ferric hydroxide (B78521).[1][2] Scale-Up: In large reactors, inefficient mixing can lead to localized areas of low reactant concentration.[3] Implement a robust agitation system and monitor mixing efficiency. Consider a staged addition of reactants to maintain optimal concentrations. |
| Side Reactions & Decomposition | Lab-Scale: Ferric oxalate can decompose, forming insoluble iron(II) oxalate.[4] The addition of a small amount of hydrogen peroxide (H₂O₂) can help maintain iron in the +3 oxidation state.[4] Scale-Up: Poor heat dissipation in large reactors can lead to localized hotspots, accelerating decomposition.[3] Utilize jacketed reactors with efficient cooling systems and monitor the internal temperature at multiple points.[5] |
| Product Loss During Workup | Lab-Scale: Fine, powdery crystals can be lost during filtration and washing. Optimize crystallization to obtain larger crystals. Scale-Up: Handling large volumes of slurry can lead to significant product loss. Employ efficient filtration and drying equipment, such as filter presses or centrifugal filters, to maximize product recovery.[6] |
| Photodecomposition | Lab-Scale & Scale-Up: this compound is light-sensitive.[4] Conduct the synthesis and handling in a dimly lit environment or use amber-colored glassware/reactors to prevent photodegradation.[1][7] For industrial settings, use enclosed systems and packaging that protect the product from light exposure.[8] |
Problem: Product Impurity and Discoloration
| Potential Cause | Recommended Solutions & Mitigations |
| Presence of Unreacted Starting Materials | Lab-Scale: Ensure complete reaction by allowing sufficient reaction time and providing adequate mixing. Recrystallization of the final product can remove unreacted soluble precursors. Scale-Up: Implement in-process controls (e.g., pH monitoring, spectroscopic analysis) to track the reaction progress and ensure it goes to completion. |
| Formation of Iron(II) Oxalate | Lab-Scale & Scale-Up: This is a common impurity that can give the product a yellowish tint. As mentioned, the controlled addition of an oxidizing agent like H₂O₂ can prevent the reduction of Fe(III) to Fe(II).[4] |
| Co-precipitation of Other Salts | Lab-Scale: If using a synthesis route that produces byproducts like sodium chloride, the crystallization conditions should be controlled to favor the precipitation of this compound.[9] Scale-Up: Optimize the crystallization process by controlling the cooling rate and supersaturation to enhance the selective crystallization of the desired product. |
| Contamination from Equipment | Scale-Up: In industrial settings, corrosion of reactors or piping can introduce metallic impurities. Use equipment made of appropriate materials (e.g., glass-lined or stainless steel reactors) and perform regular maintenance and cleaning. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound production from a 1L lab reactor to a 1000L industrial reactor?
A1: The primary challenges include:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly with scale, making heat removal more difficult.[3][10] This can lead to poor temperature control, promoting side reactions and impurities.
-
Mixing Efficiency: Achieving uniform mixing in a large reactor is challenging and can result in non-uniform reaction conditions, affecting yield and product quality.[3]
-
Crystallization Control: Controlling crystal size and morphology is more complex at a larger scale. Factors like cooling rates, agitation, and seeding strategies need to be carefully optimized to ensure consistent product quality and good filterability.
-
Handling and Safety: Managing large quantities of chemicals requires robust safety protocols and specialized equipment for filtration, drying, and packaging, especially considering the light-sensitive nature of the product.[1][7]
Q2: How does the light sensitivity of this compound impact the manufacturing process?
A2: this compound is susceptible to photodegradation, where light can cause the reduction of iron(III) to iron(II) and the decomposition of the oxalate ligand.[4] This can lead to a loss of potency and the formation of impurities. During manufacturing, it is crucial to minimize light exposure by using amber-colored or opaque reactors, working under low-light conditions (e.g., using brown-colored lighting), and ensuring the final product is stored in light-proof containers.[5][7]
Q3: What is a typical yield for the synthesis of this compound on a lab scale?
A3: A reported lab-scale synthesis of this compound yielded approximately 45% of the theoretical maximum.[9] However, yields can be optimized through careful control of reaction conditions and purification steps.
Q4: Can you suggest a method to improve the crystal size of the final product?
A4: To obtain larger crystals, which are generally easier to filter and handle, it is recommended to control the crystallization process. This can be achieved by:
-
Slow Cooling: Allowing the saturated solution to cool slowly provides more time for crystal growth.
-
Seeding: Introducing a small quantity of pre-existing crystals can promote the growth of larger crystals rather than the formation of many small nuclei.[2]
-
Controlled Evaporation: Slowly evaporating the solvent from the solution can also lead to the formation of large, well-defined crystals.[1]
Q5: What are the key safety precautions to consider during the production of this compound?
A5: Key safety precautions include:
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling oxalic acid and its salts with care, as they are toxic.
-
Ensuring adequate ventilation to avoid inhalation of any dust or fumes.
-
Protecting the reaction and product from light to prevent decomposition.[1][4]
-
Being cautious when handling hydrogen peroxide, as it is a strong oxidizer.
Experimental Protocols
Lab-Scale Synthesis of this compound (approx. 10g scale)
This protocol is based on the reaction of ferric chloride with sodium oxalate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | 270.30 | 10.0 g |
| Sodium Hydroxide (NaOH) | 40.00 | 7.5 g |
| Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) | 126.07 | 12.0 g |
| Distilled Water | 18.02 | As needed |
| Ethanol | 46.07 | For washing |
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve 10.0 g of ferric chloride hexahydrate in 50 mL of distilled water in a 250 mL beaker.
-
In a separate beaker, dissolve 7.5 g of sodium hydroxide in 50 mL of distilled water.
-
Slowly add the sodium hydroxide solution to the ferric chloride solution with constant stirring to precipitate ferric hydroxide as a brown solid.
-
Allow the precipitate to settle, then filter it using a Buchner funnel and wash the precipitate with hot distilled water to remove impurities.[7]
-
-
Preparation of Sodium Oxalate Solution:
-
In a 250 mL beaker, dissolve 12.0 g of oxalic acid dihydrate in 50 mL of hot distilled water.
-
Carefully add 4.0 g of sodium hydroxide pellets to the oxalic acid solution to form sodium oxalate.
-
-
Formation of this compound:
-
Add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution with continuous stirring. The brown precipitate should dissolve to form a bright green solution.[1]
-
Filter the solution to remove any insoluble impurities.
-
-
Crystallization and Isolation:
-
Gently heat the green filtrate to concentrate the solution until the crystallization point is reached (small crystals start to form).
-
Allow the solution to cool down slowly to room temperature in a dark place. Green crystals of this compound will form.[7]
-
Wash the crystals with cold water and then with ethanol.[7]
-
Dry the crystals in a desiccator, protected from light.
-
Hypothetical Scaled-Up Production of this compound (100 kg scale)
This protocol outlines a hypothetical scaled-up process, highlighting key engineering considerations.
Equipment:
-
1000L glass-lined or stainless steel jacketed reactor with an agitator and temperature probes.
-
500L mixing vessel.
-
Filter press or centrifuge.
-
Vacuum dryer.
Procedure:
-
Preparation of Ferric Hydroxide (in 1000L reactor):
-
Charge the reactor with 500L of water and 100 kg of ferric chloride hexahydrate. Agitate until fully dissolved.
-
In the 500L mixing vessel, prepare a solution of 75 kg of sodium hydroxide in 500L of water.
-
Slowly pump the sodium hydroxide solution into the reactor over 1-2 hours with vigorous agitation, maintaining the temperature below 40°C using the reactor's cooling jacket.
-
After the addition is complete, allow the ferric hydroxide slurry to mix for an additional hour.
-
-
Preparation of Sodium Oxalate and Formation of the Complex (in the same reactor):
-
Prepare a solution of 120 kg of oxalic acid dihydrate and 40 kg of sodium hydroxide in 500L of hot water in the mixing vessel.
-
Carefully pump the hot sodium oxalate solution into the reactor containing the ferric hydroxide slurry. The rate of addition should be controlled to manage any exotherm.
-
Heat the reactor contents to 60-70°C to ensure the complete formation of the green this compound solution.
-
-
Crystallization:
-
Filter the hot solution to remove any particulates.
-
Transfer the clear green solution to a crystallizer vessel.
-
Implement a controlled cooling profile (e.g., 10°C/hour) to promote the growth of uniform, large crystals. Seeding with a small amount of previously prepared this compound crystals may be beneficial.
-
-
Isolation and Drying:
-
Transfer the crystal slurry to a filter press or centrifuge to separate the solid product from the mother liquor.
-
Wash the filter cake with cold deionized water and then with ethanol.
-
Dry the product in a vacuum dryer at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. All drying and handling steps should be conducted under low-light conditions.
-
Visualizations
Synthesis Pathway of this compound
Caption: Chemical synthesis pathway for this compound.
Troubleshooting Workflow for Inconsistent Crystal Size in Scale-Up
Caption: Troubleshooting workflow for inconsistent crystal size.
Factors Affecting Product Purity During Scale-Up
Caption: Key factors influencing product purity in scale-up.
References
- 1. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 2. benchchem.com [benchchem.com]
- 3. US1899674A - Process for the production of ferric oxalate - Google Patents [patents.google.com]
- 4. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 5. fluorostore.com [fluorostore.com]
- 6. scribd.com [scribd.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Smart Pressure Transmitter for Chemical Industry | MicroSensor [microsensorcorp.com]
- 10. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Ferric Sodium Oxalate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing ferric sodium oxalate (B1200264) solutions for long-term use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation in ferric sodium oxalate solutions?
A1: The primary cause of degradation is photosensitivity. The ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is sensitive to light, especially in the UV-Vis spectrum.[1][2] Exposure to light induces a photochemical reaction where the iron(III) center is reduced to iron(II), and an oxalate ligand is oxidized to carbon dioxide (CO₂).[2] This process is known as photolysis or photoreduction.
Q2: How can I visually identify a degraded this compound solution?
A2: A fresh, properly prepared this compound solution should be a clear, bright green color.[2] Degradation, leading to the formation of ferrous (iron(II)) species, can cause a color change to a yellowish, brownish, or even a turbid canary-yellow if insoluble iron(II) oxalate precipitates.
Q3: What is the expected shelf life of a this compound solution?
A3: The shelf life can vary significantly depending on storage conditions. A commercially prepared 27% ferric oxalate solution is reported to have a shelf life of approximately 1-2 years when stored properly. Anecdotal evidence from laboratory preparations suggests a shelf life of a few months to over a year when refrigerated and protected from light.
Q4: How does pH affect the stability of the solution?
A4: The pH of the solution is a critical factor. This compound solutions are most stable in a slightly acidic environment, with a pH typically between 4.0 and 5.5 for a 10 g/L solution.[1] In more acidic conditions, the complex can remain stable. However, in neutral or alkaline conditions, there is a risk of precipitating ferric hydroxide (B78521) (Fe(OH)₃).
Q5: Are there any chemical stabilizers that can be added to prolong the shelf life?
A5: While the most effective stabilization method is protection from light and cold storage, the addition of a small amount of an oxidizing agent like hydrogen peroxide (H₂O₂) during the synthesis process can help maintain the iron in its +3 oxidation state and prevent the formation of iron(II) oxalate. For long-term storage, maintaining a slightly acidic pH can also contribute to stability. The use of other antioxidants or specific stabilizers for prepared solutions is not well-documented in the literature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Resolution |
| Solution has turned yellow or brown. | Photochemical decomposition due to light exposure. | 1. Confirm Degradation: Perform a qualitative test for the presence of Fe(II) ions (see Experimental Protocols).2. Discard and Replace: If significant degradation has occurred, it is best to discard the solution and prepare a fresh batch.3. Improve Storage: Store the new solution in an amber glass bottle, wrapped in aluminum foil, and keep it in a dark, refrigerated environment. |
| A precipitate has formed in the solution. | 1. Insoluble Iron(II) Oxalate: This can form due to degradation.2. Ferric Hydroxide Precipitation: This may occur if the pH of the solution is too high (neutral or alkaline).3. Crystallization: If the solution is saturated and stored at a low temperature, the this compound may crystallize out. | 1. Identify the Precipitate: Observe the color. A canary-yellow precipitate is likely iron(II) oxalate. A reddish-brown precipitate could be ferric hydroxide.2. Address Degradation: If iron(II) oxalate is suspected, the solution has degraded and should be replaced.3. Adjust pH: If ferric hydroxide is the cause, the pH is too high. Carefully add a dilute solution of oxalic acid or sulfuric acid to lower the pH until the precipitate redissolves. Monitor the pH to ensure it is within the stable range (4.0-5.5).4. Redissolve Crystals: If the precipitate is the green this compound, gently warm the solution to redissolve the crystals. If it persists, a small amount of deionized water can be added, but this will alter the concentration. |
| Inconsistent experimental results. | Partial degradation of the solution leading to a lower effective concentration of Fe(III). | 1. Quantify Degradation: Use the spectrophotometric method described in the Experimental Protocols to determine the concentration of Fe(II).2. Prepare Fresh Solution: For sensitive applications, it is crucial to use a fresh, non-degraded solution.3. Standardize Solution: If the solution is to be used for quantitative purposes, its concentration should be periodically checked. |
| Difficulty dissolving solid this compound. | The salt can sometimes be slow to dissolve, especially in cold water. | 1. Use Warm Water: Dissolve the solid in deionized water heated to no more than 50-60°C with stirring.[3]2. Patience is Key: The dissolution process can be slow, and continuous stirring may be required. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution (0.1 M)
This protocol describes the preparation of a 0.1 M this compound solution with precautions to enhance its stability.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Deionized water
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
Aluminum foil
Procedure:
-
Prepare a 0.3 M Sodium Oxalate Solution: Dissolve the appropriate amount of sodium oxalate in deionized water in a beaker with stirring.
-
Prepare a 0.1 M Ferric Chloride Solution: Dissolve the appropriate amount of ferric chloride hexahydrate in deionized water in a separate beaker.
-
Synthesize the Complex: Slowly add the 0.1 M ferric chloride solution to the 0.3 M sodium oxalate solution while stirring continuously. A 3:1 molar ratio of oxalate to iron is crucial.
-
Allow for Complexation: Continue stirring the solution in the dark for a few hours to ensure the complete formation of the green ferrioxalate complex. The initial brown color of the ferric chloride should be replaced by a bright green.
-
Storage: Transfer the final solution to a clean amber glass bottle. For enhanced protection against light, wrap the bottle in aluminum foil.
-
Refrigerate: Store the bottle in a refrigerator at 2-8°C.
Protocol 2: Quantitative Analysis of this compound Degradation (Spectrophotometric Determination of Fe(II))
This protocol allows for the quantification of Fe(II) ions, the primary degradation product, using a spectrophotometer. This is a stability-indicating assay.
Materials:
-
This compound solution (to be tested)
-
1,10-phenanthroline (B135089) solution (0.1% w/v in water)
-
Sodium acetate (B1210297) buffer solution (1 M, pH adjusted to ~4.5)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water) - for total iron determination
-
Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (for calibration curve)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
Part A: Preparation of Calibration Curve
-
Prepare a stock solution of Fe(II) of known concentration using ferrous ammonium sulfate.
-
Create a series of standards by diluting the stock solution to cover a range of concentrations (e.g., 0.5 to 5 mg/L Fe(II)).
-
To a set of volumetric flasks, add a known volume of each standard.
-
To each flask, add 1 mL of the 1,10-phenanthroline solution and 1 mL of the sodium acetate buffer.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for 10-15 minutes for the red-orange color to fully develop.
-
Measure the absorbance of each standard at 510 nm against a blank containing all reagents except the iron standard.
-
Plot a calibration curve of absorbance versus Fe(II) concentration.
Part B: Analysis of the this compound Solution
-
Fe(II) Determination: a. Pipette a known volume of your this compound solution into a volumetric flask. b. Add 1 mL of the 1,10-phenanthroline solution and 1 mL of the sodium acetate buffer. c. Dilute to the mark with deionized water and mix. d. After 10-15 minutes, measure the absorbance at 510 nm. e. Use the calibration curve to determine the concentration of Fe(II) in your sample.
-
Total Iron Determination (Optional): a. Pipette the same volume of your this compound solution into another volumetric flask. b. Add 1 mL of the hydroxylamine hydrochloride solution to reduce all Fe(III) to Fe(II). Allow the reaction to proceed for 10 minutes. c. Add 1 mL of the 1,10-phenanthroline solution and 1 mL of the sodium acetate buffer. d. Dilute to the mark and measure the absorbance at 510 nm after color development. e. Use the calibration curve to determine the total iron concentration.
Data Interpretation:
The concentration of Fe(II) is a direct measure of the extent of degradation. The percentage of degradation can be calculated as:
% Degradation = ([Fe(II)] / [Total Iron]) * 100
Visualizations
Degradation Pathway of this compound
Caption: Photochemical degradation pathway of the ferrioxalate complex upon exposure to light.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for conducting a stability study on this compound solutions.
Troubleshooting Logic for Solution Instability
Caption: A logical workflow for troubleshooting common instability issues with this compound solutions.
References
Validation & Comparative
Ferric Sodium Oxalate vs. Potassium Ferrioxalate for Actinometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise measurement of photon flux is a critical parameter in photochemical experiments. The ferrioxalate (B100866) actinometer is a widely used chemical system for this purpose, valued for its high sensitivity and broad spectral applicability. While potassium ferrioxalate is the most commonly cited salt, sodium ferrioxalate presents a viable alternative. This guide provides an objective comparison of their performance, supported by available experimental data and detailed protocols.
The photochemical activity of the ferrioxalate actinometer is dependent on the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻. Upon absorption of a photon, the iron(III) center is reduced to iron(II), and an oxalate (B1200264) ligand is oxidized to carbon dioxide. The choice of the counter-ion, either potassium (K⁺) or sodium (Na⁺), is generally considered to have a negligible effect on the quantum yield of this photoreduction. Consequently, the quantum yields established for the well-characterized potassium ferrioxalate are typically assumed to be applicable to sodium ferrioxalate.
Performance Comparison
While direct comparative studies between ferric sodium oxalate and potassium ferrioxalate are scarce in the literature, the performance of the ferrioxalate actinometer is well-documented for the potassium salt. The following table summarizes these key performance indicators, which can be considered representative for both compounds.
| Performance Metric | This compound | Potassium Ferrioxalate | Source(s) |
| Quantum Yield (Φ) of Fe²⁺ formation | |||
| at 253.7 nm | Assumed to be ~1.39 | 1.39 (temperature independent) | [1] |
| at 365/366 nm | Assumed to be ~1.26 | 1.26 ± 0.03 | [2] |
| at 406.7 nm | Assumed to be ~1.19 | 1.188 | [2] |
| at 457.9 nm | Assumed to be ~0.85 | 0.845 | [2] |
| Spectral Range | ~250 nm to 580 nm | ~250 nm to 580 nm | [3] |
| Stability | Crystalline form is stable in the dark. Solutions are light-sensitive and should be prepared fresh and stored in the dark. | Crystalline form is stable for months in the dark. Solutions are light-sensitive and should be prepared fresh and stored in a dark bottle wrapped in aluminum foil.[4] | [5] |
| Solubility | Reported to have higher solubility than the potassium analog. | Readily soluble in the acidic aqueous solutions used for actinometry. | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of both this compound and potassium ferrioxalate, and a general protocol for their use in actinometry.
Synthesis of this compound
A common method for the synthesis of sodium ferrioxalate involves the reaction of ferric chloride with sodium oxalate.[5][6][7]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Alternatively, ferric hydroxide (B78521) (Fe(OH)₃) and oxalic acid (H₂C₂O₄) with a sodium base can be used.[5][6][7]
Procedure:
-
Prepare an aqueous solution of ferric chloride.
-
Prepare a separate aqueous solution of sodium oxalate in a 3:1 molar ratio to the ferric chloride.
-
Slowly add the ferric chloride solution to the sodium oxalate solution with constant stirring.
-
The resulting bright green solution contains the sodium ferrioxalate complex.
-
To obtain solid crystals, the solution can be concentrated by slow evaporation in the dark.
-
The resulting crystals should be filtered, washed with cold water, and dried in a desiccator in the absence of light.
Synthesis of Potassium Ferrioxalate
The synthesis of potassium ferrioxalate is well-established and widely reported.[4][8]
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
Procedure:
-
Prepare a 1.5 M aqueous solution of ferric chloride.
-
Prepare a 1.5 M aqueous solution of potassium oxalate monohydrate.
-
In the dark or under a red safelight, slowly add the ferric chloride solution to the potassium oxalate solution in a 1:3 volume ratio with constant stirring.
-
A precipitate of bright green potassium ferrioxalate trihydrate crystals will form.
-
Allow the mixture to stand for at least 30 minutes to ensure complete precipitation.[4]
-
Filter the crystals using vacuum filtration and wash them with cold distilled water.
-
For high purity, the crystals can be recrystallized from warm water.[4]
-
Dry the crystals in a desiccator in the dark. The solid can be stored for months in a dark container.[4]
Actinometry Protocol
The following protocol for determining photon flux is applicable to both this compound and potassium ferrioxalate. All steps involving the actinometer solution must be performed in a darkroom or under red light to prevent premature photoreaction.[3][4]
1. Preparation of Reagents:
-
Actinometer Solution (e.g., 0.006 M): Dissolve the appropriate amount of ferrioxalate salt in 0.05 M to 0.1 M sulfuric acid. For example, to prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O, FW = 491.25 g/mol ), dissolve 2.95 g in 800 mL of 0.1 M H₂SO₄ and dilute to 1 L with the same acid solution. Store in a dark bottle wrapped in aluminum foil.[4]
-
1,10-Phenanthroline (B135089) Solution (e.g., 0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water.
-
Buffer Solution: Prepare a sodium acetate (B1210297) buffer. For instance, dissolve 82 g of sodium acetate in water, add 10 mL of concentrated sulfuric acid, and dilute to 1 L.
2. Calibration Curve:
-
Prepare a standard stock solution of a ferrous salt, such as ferrous ammonium (B1175870) sulfate, in dilute sulfuric acid.
-
Create a series of dilutions from the stock solution.
-
To each dilution, add the 1,10-phenanthroline solution and the buffer to develop the red-orange tris(1,10-phenanthroline)iron(II) complex.
-
Measure the absorbance of each standard at 510 nm and plot absorbance versus the concentration of Fe²⁺ to create a calibration curve.
3. Irradiation:
-
Fill a quartz cuvette or the reaction vessel with a known volume of the actinometer solution.
-
Irradiate the solution with the light source for a precisely measured time. Keep a non-irradiated sample in the dark as a control.
4. Measurement of Fe²⁺ Formed:
-
After irradiation, take a known aliquot of the irradiated solution and the dark control.
-
Add the 1,10-phenanthroline solution and the buffer to each aliquot.
-
Allow the color to fully develop in the dark for at least 30 minutes.
-
Measure the absorbance of the irradiated sample and the dark control at 510 nm.
-
Using the calibration curve, determine the concentration of Fe²⁺ formed during irradiation.
5. Calculation of Photon Flux: The number of moles of Fe²⁺ formed can be used to calculate the photon flux using the known quantum yield of the ferrioxalate actinometer at the specific wavelength of irradiation.
Mandatory Visualizations
Caption: Experimental workflow for actinometry using ferrioxalate salts.
Caption: The cation choice does not alter the photoactive species.
Conclusion
Both this compound and potassium ferrioxalate are effective for chemical actinometry. The choice between them can largely be based on availability and cost, as the underlying photochemical mechanism is identical. Potassium ferrioxalate is more extensively documented in the scientific literature, with well-established protocols and quantum yield data. However, for practical purposes, sodium ferrioxalate can be considered a direct substitute, with the assumption that its performance characteristics are equivalent to its potassium counterpart. For rigorous studies, it is always advisable to perform a calibration of the light source, regardless of the actinometer used.
References
- 1. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Analysis of Ferrioxalate and Iodide-Iodate Actinometers for Accurate Photon Flux Measurement
For researchers in photochemistry, photocatalysis, and drug development, the precise quantification of photon flux is paramount for the reproducibility and scalability of light-driven reactions. Chemical actinometers serve as a reliable method for this purpose. This guide provides a detailed comparative analysis of two commonly used chemical actinometers: the potassium ferrioxalate (B100866) and the iodide-iodate systems. We will delve into their operating principles, performance metrics, and detailed experimental protocols, supported by quantitative data to aid in the selection of the most suitable actinometer for your research needs.
Principle of Operation
The ferrioxalate actinometer, a long-standing and versatile method, relies on the photoreduction of the ferric iron (Fe³⁺) in the potassium ferrioxalate complex to ferrous iron (Fe²⁺).[1] Upon absorption of a photon, the ferrioxalate complex undergoes decomposition.[1] The amount of Fe²⁺ produced is directly proportional to the number of photons absorbed and can be quantified spectrophotometrically by forming a deeply colored complex with 1,10-phenanthroline (B135089).[1][2]
The iodide-iodate actinometer, on the other hand, is particularly useful in the UV region of the spectrum.[3] Its mechanism involves the photo-induced oxidation of iodide ions to triiodide (I₃⁻) in the presence of iodate (B108269) ions. The concentration of the resulting triiodide is then determined by spectrophotometry to calculate the photon flux.[4][5]
Performance Comparison
The choice between the ferrioxalate and iodide-iodate actinometer is primarily dictated by the specific wavelength of interest, required sensitivity, and experimental conditions. The following table summarizes the key quantitative performance metrics for both actinometers.
| Feature | Ferrioxalate Actinometer | Iodide-Iodate Actinometer |
| Wavelength Range | ~250 nm - 580 nm[6] | ~214 nm - 330 nm[4] |
| Quantum Yield (Φ) | Wavelength-dependent (see Table 2)[2] | Wavelength and concentration-dependent (see Table 3)[4][7] |
| Sensitivity | High[1] | High in the UV region |
| Advantages | Broad spectral applicability, high accuracy, well-characterized quantum yields.[1][6] | Easy to prepare, not sensitive to room light (>330 nm), optically opaque below 290 nm.[4] |
| Limitations | Sensitive to impurities and temperature, multi-step analytical procedure, light-sensitive reagents.[1][8] | Limited to the UV spectrum, quantum yield is sensitive to iodide concentration and wavelength.[4][7] |
Table 2: Quantum Yield of Fe²⁺ Formation for the Ferrioxalate Actinometer
| Wavelength (nm) | Quantum Yield (Φ) |
| < 240 | 1.48 ± 0.02[9] |
| 253.7 | 1.39 ± 0.02[10] |
| > 270 | 1.25 ± 0.02[9] |
| 366 | 1.26 ± 0.03[11] |
| 436 | 1.14 |
| 510 | 0.15 |
| 546 | 0.01 |
Note: The quantum yields can be influenced by factors such as temperature and the concentration of the actinometer solution. It is crucial to use the value corresponding to the specific experimental conditions.[2]
Table 3: Quantum Yield of I₃⁻ Formation for the Iodide-Iodate Actinometer (0.6 M KI, 0.1 M KIO₃)
| Wavelength (nm) | Quantum Yield (Φ) |
| 214 - 245 | ~0.80 - 0.92[7][9] |
| 254 | 0.73 ± 0.02[4][7] |
| 284 | 0.30[4][7] |
Note: The quantum yield of the iodide-iodate actinometer is highly dependent on the iodide concentration, decreasing sharply at concentrations below 0.15 M KI.[4][7]
Experimental Protocols
Ferrioxalate Actinometer
1. Preparation of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O):
-
All procedures involving the handling of potassium ferrioxalate solutions must be performed in a darkroom or under red light to prevent premature photoreduction.[2][6]
-
In the dark, dissolve 1.5 M aqueous solution of ferric chloride (FeCl₃) with a 1.5 M aqueous solution of potassium oxalate (B1200264) (K₂C₂O₄·H₂O).[12]
-
Allow the precipitate to form, then filter and recrystallize the resulting light green crystals of potassium ferrioxalate trihydrate.[6]
2. Preparation of the Actinometer Solution (e.g., 0.006 M):
-
Dissolve the required amount of potassium ferrioxalate trihydrate in 0.05 M sulfuric acid (H₂SO₄). For instance, to prepare 100 mL of a 0.006 M solution, dissolve 0.2947 g of the crystals in 100 mL of 0.05 M H₂SO₄.[2]
-
Store the solution in a dark bottle wrapped in aluminum foil. This solution is light-sensitive and should be prepared fresh.[2]
3. Irradiation Procedure:
-
Pipette a known volume of the actinometer solution into the reaction vessel (e.g., a quartz cuvette).
-
Irradiate the solution for a precisely measured time interval. The irradiation time should be controlled to keep the conversion below 10% to avoid inner filter effects from the product.[2]
-
Simultaneously, keep an identical sample in the dark to serve as a blank.
4. Measurement of Fe²⁺ Formed:
-
After irradiation, take a known aliquot of the irradiated solution and the blank solution.
-
To each aliquot, add a 1,10-phenanthroline solution and a buffer solution (e.g., sodium acetate) to form the colored ferroin (B110374) complex.[12]
-
Dilute the solutions to a known final volume with distilled water.
-
Measure the absorbance of the solutions at 510 nm using a UV-Vis spectrophotometer.[2][12]
5. Calculation of Photon Flux:
-
The concentration of Fe²⁺ is determined from a pre-established calibration curve prepared using a standard Fe²⁺ solution (e.g., ferrous ammonium (B1175870) sulfate).[6]
-
The photon flux (I₀) in Einstein/s can be calculated using the following equation:
-
I₀ = n_Fe²⁺ / (Φ_act * t * f)
-
where:
-
n_Fe²⁺ is the moles of Fe²⁺ formed.
-
Φ_act is the quantum yield of the actinometer at the irradiation wavelength.[2]
-
t is the irradiation time in seconds.[2]
-
f is the fraction of light absorbed by the actinometer solution (f = 1 - 10⁻ᴬ, where A is the absorbance at the irradiation wavelength). For optically dense solutions (A > 2), f can be assumed to be 1.[2]
-
-
Iodide-Iodate Actinometer
1. Preparation of the Actinometer Solution:
-
The standard solution consists of 0.6 M potassium iodide (KI), 0.1 M potassium iodate (KIO₃), and 0.01 M sodium borate (B1201080) (Na₂B₄O₇·10H₂O) as a buffer at pH 9.25.[4]
-
To prepare 100 mL of the solution, dissolve 9.96 g of KI, 2.14 g of KIO₃, and 0.38 g of borax (B76245) in distilled water and bring the volume to 100 mL.[4]
-
This solution should be prepared fresh daily to avoid excessive background correction.[4]
2. Irradiation Procedure:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution for a measured period. An advantage of this actinometer is its insensitivity to wavelengths above 330 nm, allowing for measurements in the presence of room light.[4]
3. Measurement of Triiodide (I₃⁻) Formed:
-
The concentration of the photoproduct, triiodide, is determined by measuring the increase in absorbance at 352 nm.[4][7]
4. Calculation of Photon Flux:
-
The UV fluence (dose) can be determined from the yield of triiodide and the known quantum yield of the actinometer at the specific wavelength.[4] The photon flux can then be calculated from the fluence and irradiation time.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying chemical transformations, the following diagrams are provided.
Caption: Ferrioxalate Actinometry Experimental Workflow.
Caption: Iodide-Iodate Actinometry Experimental Workflow.
Conclusion
Both ferrioxalate and iodide-iodate actinometers are powerful tools for the accurate determination of photon flux. The ferrioxalate actinometer offers the advantage of a broad spectral range, making it suitable for a wide variety of photochemical experiments. In contrast, the iodide-iodate actinometer is an excellent choice for applications in the UV region, with the added convenience of being insensitive to ambient light.[4] By carefully considering the specific requirements of their experimental setup, including the wavelength of irradiation and the need for sensitivity, researchers can select the most appropriate actinometer to ensure the reliability and reproducibility of their photochemical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantum yield of the iodide-iodate chemical actinometer: dependence on wavelength and concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actinometry_in_Photochemistry_Presentation (2).pptx [slideshare.net]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. hepatochem.com [hepatochem.com]
A Comparative Guide to Analytical Methods for the Characterization of Ferric Sodium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of ferric sodium oxalate (B1200264) (Na₃[Fe(C₂O₄)₃]), a compound of interest in various research and pharmaceutical applications. The following sections detail the principles, performance, and protocols of key analytical techniques, offering a comparative analysis to aid in method selection and implementation.
Quantitative Analysis of Iron and Oxalate Content
The accurate determination of iron and oxalate content is fundamental to the characterization of ferric sodium oxalate. This section compares the primary methods used for this purpose: redox titration, UV-Vis spectrophotometry, and cyclic voltammetry.
Comparison of Quantitative Methods
| Analytical Method | Analyte | Principle | Reported Accuracy/Recovery | Reported Precision (RSD) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Permanganate (B83412) Titration | Oxalate | Redox titration where oxalate is oxidized by potassium permanganate in an acidic medium.[1][2][3] | High (>99%)[4] | < 1%[4] | Not typically determined for this macro-level analysis. | High accuracy and precision, low cost, established method. | Slower analysis time, requires heating, potential for interferences from other reducing agents.[1][3] |
| UV-Vis Spectrophotometry | Iron(III) | Formation of a colored complex between iron(III) and a chromogenic agent (e.g., 1,10-phenanthroline (B135089) after reduction of Fe³⁺ to Fe²⁺), with absorbance measured at a specific wavelength.[5][6] | 96-102% recovery in pharmaceutical tablets.[6] | ~2%[5] | LOD: ~0.01-1 mg/L, LOQ: ~0.03-2 mg/L (depends on the specific method and complexing agent).[5][7] | High sensitivity, suitable for trace analysis, rapid. | Indirect for Fe³⁺ (requires reduction), potential for interference from other metal ions forming colored complexes. |
| Cyclic Voltammetry | Iron(III) | Electrochemical method measuring the current response of Fe³⁺ to a linearly cycled potential sweep, allowing for quantification based on peak currents.[8][9] | Good agreement with ICP-OES.[10] | Typically < 5% | LOD: ~3 µM for Fe³⁺.[11] | High sensitivity, can speciate between different oxidation states of iron, relatively fast. | Requires specialized equipment, can be affected by matrix components. |
Experimental Protocols
Principle: The oxalate content is determined by titration with a standardized potassium permanganate (KMnO₄) solution in an acidic and heated medium. The permanganate ion (MnO₄⁻) is reduced by the oxalate ion (C₂O₄²⁻), and the endpoint is indicated by the persistence of the pink color of the excess permanganate.[1][3]
Procedure:
-
Accurately weigh approximately 0.1 g of the this compound sample and dissolve it in a flask containing about 50 mL of deionized water and 50 mL of dilute sulfuric acid.[2]
-
Heat the solution to approximately 70-80°C.[2]
-
Titrate the hot solution with a standardized ~0.02 M potassium permanganate solution. Add the permanganate solution slowly, allowing each drop to be decolorized before adding the next.
-
The endpoint is reached when a faint, permanent pink color persists for at least 30 seconds.[2]
-
Record the volume of KMnO₄ solution used and calculate the percentage of oxalate in the complex.
Principle: The total iron content is determined by reducing the ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and then forming a stable, colored complex with a chromogenic agent such as 1,10-phenanthroline. The absorbance of the complex is measured at its maximum absorption wavelength (λmax), and the concentration is determined from a calibration curve.[5][6]
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of dilute acid.
-
Reduction of Iron(III): Add a reducing agent, such as hydroxylamine (B1172632) hydrochloride, to the solution to ensure all iron is in the ferrous (Fe²⁺) state.[12]
-
Complex Formation: Add a solution of 1,10-phenanthroline and a buffer to adjust the pH to the optimal range for complex formation (typically pH 3-5).[12]
-
Measurement: Dilute the solution to a known volume and measure the absorbance at the λmax of the iron(II)-phenanthroline complex (around 510-522 nm) using a UV-Vis spectrophotometer.[6][12]
-
Quantification: Prepare a series of standard iron solutions and follow the same procedure to construct a calibration curve of absorbance versus iron concentration. Determine the iron concentration in the sample from this curve.
Principle: Cyclic voltammetry (CV) is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. For this compound, the reduction of Fe³⁺ to Fe²⁺ and its subsequent re-oxidation can be observed as peaks in the voltammogram. The peak current is proportional to the concentration of the iron complex, allowing for quantification.[8]
Procedure:
-
Electrolyte Preparation: Prepare a suitable supporting electrolyte solution (e.g., a buffer solution at a specific pH).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the supporting electrolyte.
-
Electrochemical Measurement: Use a three-electrode system (working, reference, and counter electrodes) to perform the cyclic voltammetry measurement. Scan the potential over a range that encompasses the redox potential of the Fe³⁺/Fe²⁺ couple.
-
Data Analysis: Record the cyclic voltammogram and measure the peak current for the reduction or oxidation of iron.
-
Quantification: Construct a calibration curve by measuring the peak currents of a series of standard solutions of known iron concentrations. Determine the iron concentration in the sample from this calibration curve.
Structural and Physicochemical Characterization
Beyond the elemental composition, a thorough characterization of this compound involves understanding its structure, thermal stability, and vibrational properties. This section compares thermal analysis and spectroscopic techniques.
Comparison of Structural and Physicochemical Methods
| Analytical Method | Information Provided | Key Advantages | Key Disadvantages |
| Thermogravimetric Analysis (TGA) | Thermal stability, dehydration, and decomposition patterns.[13][14] | Provides quantitative information on weight loss as a function of temperature, useful for determining hydrate (B1144303) content and decomposition stages.[13] | Does not identify the evolved gases directly. |
| Differential Scanning Calorimetry (DSC) | Enthalpy changes associated with thermal events (e.g., dehydration, decomposition, phase transitions).[13][14] | Complements TGA by identifying endothermic and exothermic processes.[14] | Interpretation can be complex if multiple thermal events overlap. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on functional groups and the coordination environment of the oxalate ligands.[15][16] | Provides a characteristic fingerprint of the molecule, sensitive to changes in bonding and structure. | Can have broad and overlapping peaks, making detailed interpretation challenging. |
| Raman Spectroscopy | Complements FTIR by providing information on vibrational modes, particularly for symmetric vibrations.[15][17] | Less interference from water, can provide information on low-frequency modes. | Can be affected by fluorescence from the sample. |
Experimental Protocols
Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. Together, they provide a comprehensive thermal profile of the compound. For this compound, these techniques can be used to study its dehydration and decomposition.
Procedure:
-
Accurately weigh a small amount of the this compound sample into a TGA or DSC pan.
-
Place the pan in the instrument's furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
-
Record the TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves.
-
Analyze the curves to identify the temperatures of dehydration, decomposition, and any phase transitions, as well as the associated mass losses and enthalpy changes.
Principle: FTIR and Raman spectroscopy are vibrational spectroscopy techniques that probe the molecular vibrations of a sample. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to different functional groups and vibrational modes. For this compound, these techniques can confirm the presence of the oxalate ligand and provide insights into its coordination to the iron center.[15]
Procedure (FTIR - KBr Pellet Technique):
-
Mix a small amount of the finely ground this compound sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[15]
-
Analyze the spectrum to identify characteristic peaks for the oxalate ligand (e.g., C=O and C-O stretching vibrations).
Procedure (Raman):
-
Place a small amount of the powdered this compound sample on a microscope slide or in a capillary tube.
-
Focus the laser of the Raman spectrometer onto the sample.
-
Acquire the Raman spectrum over the desired wavenumber range.
-
Analyze the spectrum for characteristic vibrational modes of the ferrioxalate (B100866) complex.
Alternative and Complementary Methods
While the aforementioned techniques are central to the characterization of this compound, other methods can provide valuable complementary information or serve as alternatives for specific analytical challenges.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive techniques for the accurate determination of total iron content, especially at trace levels. They are often used as a reference method for validating other techniques.[10]
-
Ion Chromatography: This technique can be used for the separation and quantification of oxalate and other anions that may be present as impurities.
-
X-ray Diffraction (XRD): XRD is a powerful technique for determining the crystal structure and phase purity of solid this compound.[15]
-
Mössbauer Spectroscopy: This technique is highly specific to iron and can provide detailed information about its oxidation state, coordination environment, and magnetic properties.[15]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key analytical procedures described in this guide.
Caption: Workflow for quantitative analysis of this compound.
Caption: Workflow for structural and physicochemical characterization.
Conclusion
The selection of an appropriate analytical method for the characterization of this compound depends on the specific information required, the available instrumentation, and the desired level of accuracy and precision. For routine quantification of oxalate, permanganate titration remains a robust and cost-effective method. UV-Vis spectrophotometry offers a sensitive alternative for iron determination, particularly at lower concentrations. For more detailed electrochemical characterization and speciation of iron, cyclic voltammetry is a powerful tool. Thermal analysis and vibrational spectroscopy are indispensable for understanding the physicochemical properties and structural integrity of the compound. A combination of these orthogonal techniques is often necessary for a comprehensive characterization, particularly in a drug development setting where regulatory requirements are stringent.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. jetir.org [jetir.org]
- 5. Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. asdlib.org [asdlib.org]
- 13. researchgate.net [researchgate.net]
- 14. tainstruments.com [tainstruments.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of the Ferrioxalate Complex
For researchers, scientists, and drug development professionals engaged in photochemical studies, the precise quantification of photon flux is essential for ensuring the accuracy and reproducibility of experimental results. The potassium ferrioxalate (B100866) actinometer is a widely recognized and utilized tool for this purpose, valued for its high sensitivity and broad applicability across the UV and visible spectrum.
This guide provides an objective comparison of the classic ferrioxalate actinometry method with alternative approaches. It includes detailed experimental protocols, quantitative performance data, and workflow diagrams to assist in selecting and implementing the most suitable technique for your research.
Principle of Ferrioxalate Actinometry
The foundation of ferrioxalate actinometry is the light-sensitive nature of the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻.[1][2] Upon absorption of a photon, the complex undergoes a photochemical reaction where the central iron(III) atom is reduced to iron(II), and an oxalate (B1200264) ligand is oxidized to carbon dioxide.[1][2]
The quantity of Fe²⁺ ions produced is directly proportional to the number of photons absorbed. This is then determined spectrophotometrically by reacting the Fe²⁺ with a chelating agent, such as 1,10-phenanthroline, to form a stable, intensely colored complex.[3] The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), and using the Beer-Lambert law, the concentration of Fe²⁺ can be calculated.
References
A Comparative Guide to Validating Ferric Sodium Oxalate Actinometer Solutions
For researchers in photochemistry, photocatalysis, and drug development, the precise determination of light intensity is fundamental for achieving reproducible and accurate experimental outcomes. The ferric sodium oxalate (B1200264) actinometer, also known as the potassium ferrioxalate (B100866) actinometer, stands as a widely utilized and reliable chemical method for quantifying photon flux.[1][2] This guide provides a comprehensive comparison of methods to validate the concentration of the actinometer solution, presenting detailed experimental protocols and performance data to ensure the integrity of your photochemical measurements.
The principle behind the ferric sodium oxalate actinometer lies in the photoreduction of the ferrioxalate complex, [Fe(C₂O₄)₃]³⁻, to Fe²⁺ ions upon irradiation.[1] The quantity of Fe²⁺ produced is then determined spectrophotometrically by forming a deeply colored complex with 1,10-phenanthroline (B135089).[1] The accuracy of this entire process hinges on the precise concentration of the initial actinometer solution.
Performance Comparison of Validation Methods
Two primary methodologies are employed to validate the concentration of a this compound actinometer solution: the traditional spectrophotometric determination of Fe²⁺ and a more recent method involving the measurement of carbon dioxide (CO₂) evolution. The following table summarizes the key performance indicators for each approach.
| Feature | Spectrophotometric Method | CO₂ Monitoring Method |
| Principle | Photoreduction of Fe³⁺ to Fe²⁺, followed by complexation with 1,10-phenanthroline and absorbance measurement.[3] | Measurement of CO₂ produced during the photoreduction of the ferrioxalate complex.[3][4] |
| Advantages | High sensitivity, well-established and extensively documented protocol, high and well-characterized quantum yield.[1] | Less laborious, fewer steps, and potentially less prone to errors from inadvertent light exposure.[3][4] |
| Disadvantages | Multi-step procedure that is sensitive to oxygen and requires careful handling in the dark.[1] The traditional method can be tedious and susceptible to errors.[3][4] | A newer technique that may require specialized equipment for pressure or volume change measurements.[3] |
| Typical Error Margin | Quantum yield measurements typically have an assumed 10% margin of error.[3] | Reported to show agreeable results compared with the traditional spectroscopic method.[3][4] |
Experimental Protocols
Traditional Spectrophotometric Validation
This method involves the preparation of a standard solution and the subsequent determination of the Fe²⁺ concentration after irradiation.
Materials:
-
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric Acid (H₂SO₄)
-
1,10-Phenanthroline
-
Sodium Acetate (B1210297)
-
Ferrous Ammonium Sulfate (for calibration curve)
-
Spectrophotometer
Protocol:
-
Preparation of the Actinometer Solution (e.g., 0.006 M): In a darkroom or under red light, dissolve approximately 2.945 g of potassium ferrioxalate in 800 mL of 0.05 M H₂SO₄. Dilute the solution to 1 L with the same sulfuric acid solution. Store this solution in a dark, light-protected bottle.[5]
-
Irradiation: Transfer a known volume of the actinometer solution to a quartz cuvette and irradiate it with the light source for a specific duration. The irradiation time should be sufficient to produce a measurable amount of Fe²⁺ without significant depletion of the ferrioxalate.[5]
-
Complexation: After irradiation, take a precise aliquot of the irradiated solution. To this, add a solution of 1,10-phenanthroline and a sodium acetate buffer solution. This will form the intensely red-colored [Fe(phen)₃]²⁺ complex.[5][6]
-
Spectrophotometric Measurement: Measure the absorbance of the colored complex at 510 nm using a spectrophotometer.[5][6]
-
Concentration Determination: Use a pre-established calibration curve, prepared with standard ferrous ion solutions, to determine the concentration of Fe²⁺ formed during irradiation.[6]
CO₂ Monitoring Validation Method
This alternative approach simplifies the process by measuring a gaseous product of the photoreaction.
Protocol:
-
Reaction Setup: The photoreduction of the potassium ferrioxalate solution is carried out in a sealed system.
-
CO₂ Measurement: The amount of CO₂ produced over time can be measured in two ways:
-
Calculation: The number of photons absorbed can be calculated from the moles of CO₂ produced using the known quantum yield of the reaction at the specific wavelength of irradiation.[3]
Visualizing the Workflow and Reactions
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key chemical transformations.
Alternative Chemical Actinometers
While the this compound actinometer is highly versatile, other chemical actinometers are available and may be more suitable for specific applications. The choice often depends on the wavelength of interest and the required sensitivity.[1]
| Actinometer | Principle | Wavelength Range | Quantum Yield (Φ) | Advantages | Disadvantages |
| Uranyl Oxalate | Photosensitized decomposition of oxalic acid. | 210 - 440 nm | ~0.5 - 0.6 (wavelength dependent) | Historically significant, good for the UV region. | Toxic (contains uranium), less sensitive than ferrioxalate.[1] |
| Reinecke's Salt | Photoaquation of Cr³⁺ complex. | 316 - 750 nm | ~0.3 (wavelength dependent) | Useful for the visible region, extends to longer wavelengths.[1] | Thermally unstable, complex experimental procedure.[1] |
| Iodide-Iodate | Photochemical reaction of iodide and iodate. | 214 - 330 nm | 0.73 (at 254 nm)[5] | High quantum yield in the UV region. | Limited to the UV spectrum.[5] |
Conclusion
Accurate validation of the this compound actinometer solution concentration is paramount for reliable photochemical research. The traditional spectrophotometric method, while robust, can be cumbersome. The newer CO₂ monitoring method offers a simplified workflow that may reduce the potential for error. By understanding the principles, protocols, and comparative performance of these validation techniques, researchers can confidently select the most appropriate method for their experimental needs, ensuring the accuracy and reproducibility of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. "Simplification of the Potassium Ferrioxalate Actinometer Through Carbo" by Luke V. Lutkus, Aaron Krytenberg et al. [pdxscholar.library.pdx.edu]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
A Comparative Guide to Ferrioxalate Actinometry and Physical Detectors for Photon Flux Measurement
For researchers, scientists, and drug development professionals, accurate measurement of light intensity, or photon flux, is critical for the reproducibility and reliability of photochemical experiments. This guide provides a detailed comparison of the widely used chemical method, ferrioxalate (B100866) actinometry, with physical detectors such as photodiodes and thermopiles. We present supporting data, comprehensive experimental protocols, and a visual workflow to aid in the selection and implementation of the most suitable method for your research needs.
The determination of a light source's photon flux is a fundamental requirement for quantitative photochemical and photobiological studies.[1] While physical detectors offer direct and real-time measurements, chemical actinometry, particularly using potassium ferrioxalate, remains a robust and sensitive method for absolute light quantification, especially in complex irradiation geometries.[2][3] This guide explores the cross-validation of these two approaches, providing a basis for informed decision-making in the laboratory.
Performance Comparison: Ferrioxalate Actinometry vs. Physical Detectors
The choice between chemical and physical actinometry depends on several factors, including the required wavelength range, sensitivity, experimental setup, and the need for absolute calibration. The following table summarizes the key performance characteristics of ferrioxalate actinometry in comparison to common physical detectors.
| Feature | Ferrioxalate Actinometry | Physical Detectors (Photodiodes/Thermopiles) |
| Principle | Photoreduction of Fe³⁺ to Fe²⁺[2] | Photoelectric effect / Thermoelectric effect[2] |
| Wavelength Range | Broad, from UV to the visible region (~250 nm to 580 nm)[1] | Dependent on the specific model, can be broad[2] |
| Sensitivity | High[1] | Varies by model; photodiodes are generally sensitive |
| Measurement Type | Integral (measures total photons over time) | Real-time (measures instantaneous photon flux) |
| Experimental Complexity | Multi-step chemical process requiring careful preparation and analysis[1][4] | Generally simpler, direct electronic readout[3] |
| Calibration | Relies on a well-established quantum yield[1] | Requires calibration against a standard or a chemical actinometer[3][5] |
| Advantages | Unrivaled for complex irradiation geometries, provides absolute measurement[3] | Easy and fast performance, direct readout[3] |
| Disadvantages | Time-consuming, sensitive to procedural errors, potential for thermal reactions[3] | Sensitivity can change with age and exposure to high radiation levels[3] |
Quantitative Data Summary
The accuracy of ferrioxalate actinometry is intrinsically linked to its quantum yield (Φ), which is the number of Fe²⁺ ions formed per photon absorbed. This value has been determined relative to calibrated physical detectors.
| Wavelength (nm) | Quantum Yield (Φ) of Ferrioxalate | Physical Detector Used for Calibration |
| 253.7 | 1.38 ± 0.03 | Absolute Cryogenic Radiometer[6] |
| 365/366 | 1.26 ± 0.03 | Calibrated Thermopile[7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are the protocols for ferrioxalate actinometry and a general procedure for cross-validating a physical detector.
Protocol 1: Ferrioxalate Actinometry
This protocol is based on the photoreduction of the ferrioxalate complex and the subsequent colorimetric determination of the produced Fe²⁺ ions.[1]
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 1.0 N
-
1,10-phenanthroline (B135089) solution (0.2% w/v)[10]
-
Sodium acetate (B1210297) buffer
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for calibration curve
-
Distilled or deionized water
-
Volumetric flasks, pipettes, and a UV-Vis spectrophotometer
Procedure:
Part A: Preparation of the Actinometer Solution (e.g., 0.006 M) [10]
-
All steps must be performed in a darkroom or under red light.[10]
-
Dissolve an appropriate amount of potassium ferrioxalate trihydrate in 0.05 M sulfuric acid. For example, to prepare 100 mL of a 0.006 M solution, dissolve 0.2947 g of the crystals in 100 mL of 0.05 M H₂SO₄.[10]
-
Store the solution in a dark bottle wrapped in aluminum foil.[10]
Part B: Irradiation [1]
-
Pipette a known volume of the actinometer solution into the photoreactor or cuvette.
-
Keep an identical volume of the solution in the dark as a blank.[1]
-
Irradiate the sample for a precisely measured time. The conversion should be kept below 10% to avoid inner filter effects.[10]
Part C: Measurement of Fe²⁺ Formed [1]
-
After irradiation, take a known aliquot of the irradiated solution and the dark blank.[1]
-
Add the 1,10-phenanthroline solution and the sodium acetate buffer to form the intensely colored [Fe(phen)₃]²⁺ complex.[1]
-
Dilute the solutions to a known final volume with distilled water and allow them to stand in the dark for at least 30 minutes for full color development.[1]
-
Measure the absorbance of the irradiated sample at 510 nm using the dark sample as a blank.[1]
Part D: Calibration Curve [2]
-
Prepare a series of standard solutions with known Fe²⁺ concentrations using ferrous sulfate.
-
Add the 1,10-phenanthroline and buffer solution to each standard and measure their absorbance at 510 nm to construct a calibration curve of absorbance versus Fe²⁺ concentration.
Part E: Calculation of Photon Flux
-
From the calibration curve, determine the concentration of Fe²⁺ formed in the irradiated sample.
-
The number of moles of Fe²⁺ formed is calculated based on the volume of the irradiated solution.
-
The photon flux (in moles of photons per unit time) can then be calculated using the known quantum yield (Φ) for the specific wavelength of irradiation.
Protocol 2: Cross-Validation of a Physical Detector
This protocol outlines the steps to calibrate a physical detector, such as a photodiode, against the ferrioxalate actinometer.
Materials:
-
Calibrated light source (e.g., laser or LED with a narrow emission spectrum)
-
Ferrioxalate actinometer solution (prepared as in Protocol 1)
-
Physical detector (e.g., photodiode, thermopile) with its power meter/readout unit
-
Identical reaction vessels/cuvettes for both measurements
Procedure:
Part A: Ferrioxalate Actinometry Measurement
-
Position the light source to irradiate the reaction vessel containing the ferrioxalate solution.
-
Perform the ferrioxalate actinometry experiment as described in Protocol 1 to determine the absolute photon flux entering the vessel.
Part B: Physical Detector Measurement
-
Place the sensor of the physical detector in the exact same position and orientation as the reaction vessel used for the actinometry measurement.
-
Ensure that the entire light beam is incident on the active area of the detector.
-
Record the power reading from the detector's readout unit.
Part C: Comparison and Calibration
-
Convert the power reading from the physical detector (in Watts) to photon flux (in moles of photons per second) using the energy of a single photon at the given wavelength.
-
Compare the photon flux measured by the ferrioxalate actinometer with the value obtained from the physical detector.
-
Any discrepancy can be used to calculate a calibration factor for the physical detector at that specific wavelength and experimental geometry. It is recommended to repeat this calibration periodically, as the sensitivity of physical detectors can degrade over time.[3]
Visualizing the Workflow
To better illustrate the relationship and workflow between ferrioxalate actinometry and the calibration of a physical detector, the following diagram is provided.
Caption: Cross-validation workflow for photon flux measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. technoprocur.cz [technoprocur.cz]
- 4. hepatochem.com [hepatochem.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Chemical Actinometers for Researchers
For scientists and professionals in photochemistry, photocatalysis, and drug development, the precise measurement of light intensity is a critical parameter for ensuring the reproducibility and accuracy of experimental results. Chemical actinometers serve as indispensable tools for quantifying photon flux through a well-characterized photochemical reaction with a known quantum yield. This guide provides a detailed comparison of the performance of several common chemical actinometers, including potassium ferrioxalate (B100866), uranyl oxalate (B1200264), Reinecke's salt, and azobenzene (B91143). It also offers detailed experimental protocols and supporting data to facilitate the selection of the most appropriate actinometer for your specific research needs.
Performance Comparison of Chemical Actinometers
The selection of a chemical actinometer is dictated by several factors, most notably the wavelength range of interest, the required sensitivity, and experimental constraints such as the presence of oxygen. The following table summarizes the key performance indicators for four widely used chemical actinometers.
| Feature | Potassium Ferrioxalate | Uranyl Oxalate | Reinecke's Salt | Azobenzene |
| Principle | Photoreduction of Fe³⁺ to Fe²⁺ | Photosensitized decomposition of oxalic acid | Photoaquation of Cr³⁺ complex | trans to cis photoisomerization |
| Wavelength Range | 254 nm - 580 nm[1] | 210 nm - 440 nm[1] | 316 nm - 750 nm[1] | 230 nm - 460 nm[2] |
| Quantum Yield (Φ) | Varies with wavelength (see Table 2) | ~0.5 - 0.6 (wavelength dependent, see Table 3)[1] | ~0.3 (wavelength dependent, see Table 4)[1][3] | Varies with wavelength and solvent (see Table 5) |
| Advantages | High sensitivity, broad UV-Vis range, high and well-characterized quantum yield, commercially available.[1] | Historically significant, good for the UV region. | Useful for the visible region, extending to longer wavelengths.[1] | Reversible and reusable, soluble in many organic solvents.[4] |
| Disadvantages | Sensitive to oxygen, requires careful handling in the dark.[1] | Toxic (contains uranium), less sensitive than ferrioxalate.[1] | Thermally unstable, complex experimental procedure.[1][3] | Quantum yield is solvent-dependent, requires spectroscopic analysis of both isomers for traditional methods.[4] |
Quantitative Data: Quantum Yields
The quantum yield (Φ) is the number of moles of a specific event (e.g., product formation) occurring per mole of photons absorbed. This value is crucial for calculating the photon flux.
Table 2: Quantum Yield of Fe²⁺ Formation for Potassium Ferrioxalate Actinometer
| Wavelength (nm) | Quantum Yield (Φ) |
| 254 | 1.25[1] |
| 366 | 1.26[5] |
| 405 | 1.14[1] |
| 436 | 1.01 |
| 480 | 0.94[6] |
| 510 | 0.15 |
| 546 | < 0.01 |
Table 3: Quantum Yield of Oxalate Decomposition for Uranyl Oxalate Actinometer
| Wavelength (nm) | Quantum Yield (Φ) |
| 208 | 0.48[2] |
| 254 | 0.60[2] |
| 366 | 0.49[2] |
| 405 | 0.56[2] |
| 436 | 0.58[2] |
Table 4: Quantum Yield of Thiocyanate (B1210189) Liberation for Reinecke's Salt Actinometer
| Wavelength (nm) | Quantum Yield (Φ) |
| 316 | ~0.3 |
| 520 | ~0.3[2] |
| 750 | ~0.3 |
Note: The quantum yield of Reinecke's salt is approximately 0.3 across its usable wavelength range but does show some wavelength dependency.[2]
Table 5: Quantum Yield of trans to cis Isomerization for Azobenzene Actinometer
| Wavelength (nm) | Solvent | Quantum Yield (Φtrans→cis) |
| 365 | Methanol | ~0.11 |
| 405 | Methanol | ~0.05 |
| 436 | Methanol | ~0.03 |
Note: Azobenzene's quantum yield is highly dependent on the solvent used.
Experimental Workflow
The general experimental workflow for chemical actinometry involves preparing the actinometer solution, irradiating it for a known duration, and then analyzing the photochemical product to determine the number of photons absorbed.
Caption: General workflow for a chemical actinometry experiment.
Experimental Protocols
Detailed and accurate experimental procedures are essential for obtaining reliable measurements with chemical actinometers.
Potassium Ferrioxalate Actinometer
This is one of the most widely used actinometers due to its high sensitivity and broad spectral range.[1] The principle involves the photoreduction of the ferrioxalate complex, [Fe(C₂O₄)₃]³⁻, to Fe²⁺ ions upon irradiation. The amount of Fe²⁺ produced is then determined spectrophotometrically by forming a colored complex with 1,10-phenanthroline (B135089).
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution (0.1% w/v in water)
-
Sodium acetate (B1210297) buffer solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a light-proof container.
-
Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the light source for a precisely measured time. A non-irradiated sample should be kept in the dark as a blank.
-
Complexation: After irradiation, take a known aliquot of the irradiated solution and the blank. To each, add the 1,10-phenanthroline solution and the sodium acetate buffer. Allow the red-colored tris(1,10-phenanthroline)iron(II) complex to develop in the dark for at least 30 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the colored complex at its absorption maximum (approximately 510 nm) using a UV-Vis spectrophotometer.
-
Calculation of Photon Flux: The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law. The photon flux can then be determined using the known quantum yield of the actinometer at the irradiation wavelength.
Uranyl Oxalate Actinometer
This classic actinometer is particularly useful in the UV region.[1] It operates on the principle of the photosensitized decomposition of oxalic acid by uranyl ions (UO₂²⁺).
Materials:
-
Uranyl sulfate (B86663) (UO₂SO₄) or Uranyl oxalate (UO₂(C₂O₄))
-
Oxalic acid (H₂C₂O₄)
-
Potassium permanganate (B83412) (KMnO₄) standard solution
-
Sulfuric acid (H₂SO₄)
-
UV-Vis spectrophotometer or titration equipment
Procedure:
-
Preparation of Actinometer Solution: Prepare a solution containing 0.01 M uranyl sulfate and 0.05 M oxalic acid in water.[7]
-
Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate for a known time.
-
Analysis: The amount of oxalate decomposed is determined by titration with a standardized solution of potassium permanganate.[7] Alternatively, changes in the concentration of uranyl or oxalate ions can be monitored spectrophotometrically.[3]
-
Calculation of Photon Flux: The photon flux is calculated from the amount of oxalic acid decomposed and the known quantum yield.
Reinecke's Salt Actinometer
Reinecke's salt, K[Cr(NH₃)₂(NCS)₄], is valuable for the visible region of the spectrum, with a working range extending to 750 nm.[1] The photochemical reaction involves the photoaquation of the chromium complex, where a thiocyanate ligand is replaced by a water molecule. The liberated thiocyanate is then determined spectrophotometrically.
Materials:
-
Potassium Reinecke's salt (K[Cr(NH₃)₂(NCS)₄]·H₂O)
-
Nitric acid (HNO₃) or Perchloric acid (HClO₄)[8]
-
Ferric nitrate (B79036) (Fe(NO₃)₃) solution
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Actinometer Solution: Prepare a fresh solution of Reinecke's salt in water. The solution is thermally unstable and should be kept cool and in the dark.
-
Irradiation: Irradiate the solution in a temperature-controlled cuvette for a specific time.
-
Complexation: After irradiation, add an acidic solution of ferric nitrate. This forms a colored complex with the liberated thiocyanate ions.
-
Spectrophotometric Measurement: Measure the absorbance of the Fe(NCS)²⁺ complex at its absorption maximum (around 450 nm).
-
Calculation of Photon Flux: The amount of thiocyanate released is determined from the absorbance, and the photon flux is then calculated using the quantum yield.
Azobenzene Actinometer
Azobenzene is a photochromic actinometer that undergoes reversible isomerization from the trans to the cis form upon UV-Vis irradiation.[4]
Materials:
-
(E)-Azobenzene
-
Appropriate solvent (e.g., methanol, isooctane)
-
UV-Vis spectrophotometer or NMR spectrometer
Procedure:
-
Preparation of Actinometer Solution: Dissolve (E)-azobenzene in the chosen solvent to a known concentration.
-
Irradiation: Irradiate the solution in a quartz cuvette. The photoisomerization process can be monitored in real-time using a UV-Vis spectrophotometer by observing the changes in the absorption spectrum.
-
Analysis: The concentrations of the trans and cis isomers at the photostationary state or after a specific irradiation time are determined from the absorption spectrum. NMR spectroscopy can also be used for analysis.[4][9]
-
Calculation of Photon Flux: The photon flux can be calculated from the rate of isomerization and the known quantum yields of the forward and reverse reactions. A simplified protocol using NMR spectroscopy has been developed that only requires the quantum yield of the E isomer.[4]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. technoprocur.cz [technoprocur.cz]
- 3. An accessible visible-light actinometer for the determination of photon flux and optical pathlength in flow photo microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01237C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Multiple wavelength (365-475 nm) complete actinometric characterization of Corning® Lab Photo Reactor using azobenzene as a highly soluble, cheap and robust chemical actinometer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Determination of Fe(II) in Irradiated Ferrioxalate Solutions
The quantitative determination of ferrous ions (Fe(II)) in irradiated potassium ferrioxalate (B100866) solutions is a cornerstone of chemical actinometry, a technique used to measure the intensity of a light source or the absorbed dose of radiation. This guide provides a comparative overview of the predominant method, its underlying principles, and detailed experimental protocols for researchers, scientists, and professionals in drug development.
The most common method for this analysis relies on the photoreduction of Fe(III) to Fe(II) within the ferrioxalate complex upon exposure to light.[1] The amount of Fe(II) produced is directly proportional to the number of photons absorbed, which can then be quantified spectrophotometrically.[2] This is typically achieved by forming a stable, intensely colored complex with 1,10-phenanthroline (B135089).[2]
Comparison of Chemical Dosimetry Methods
While ferrioxalate actinometry is widely used for measuring photon flux in photochemistry, the Fricke dosimeter serves as a standard for measuring absorbed dose in radiation chemistry.[3][4] The key distinction lies in the reaction monitored: ferrioxalate actinometry measures the reduction of Fe(III) to Fe(II), whereas the Fricke dosimeter measures the oxidation of Fe(II) to Fe(III).[4]
| Feature | Ferrioxalate Actinometer | Fricke Dosimeter |
| Principle | Photoreduction of Fe(III) to Fe(II) | Radiation-induced oxidation of Fe(II) to Fe(III)[4] |
| Measured Species | Fe(II)-phenanthroline complex | Fe(III) ions[4] |
| Wavelength (λmax) | ~510 nm[1][5] | ~304 nm[4] |
| Primary Application | Measuring photon flux (light intensity)[2][3] | Measuring absorbed dose of ionizing radiation[4][6] |
| Sensitivity | High sensitivity in UV and visible regions (~250-580 nm)[2] | Primarily for high-energy radiation (gamma rays, X-rays)[4][7] |
| Typical Dose Range | Lower dose rates | 0.05 to 2000 Gy[6] |
Experimental Protocols
Accurate determination of Fe(II) requires careful preparation of reagents and precise execution of the experimental workflow. The following protocols detail the necessary steps.
Protocol 1: Preparation of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This synthesis must be performed in a darkroom or under red light to prevent premature photoreduction.[2][5][8]
-
Solution Preparation : In separate beakers, dissolve ferric chloride (e.g., 12.16 g of FeCl₃ in 50 mL of 1.5 M aqueous solution) and potassium oxalate (B1200264) monohydrate (e.g., 41.45 g of K₂C₂O₄·H₂O in 150 mL of 1.5 M aqueous solution).[5]
-
Mixing : Slowly add the ferric chloride solution to the potassium oxalate solution with constant stirring.[8] A green precipitate of potassium ferrioxalate will form.[8]
-
Crystallization : Cool the solution in an ice bath for 30-60 minutes to induce crystallization.[8]
-
Filtration and Recrystallization : Collect the bright green crystals by vacuum filtration.[8] Recrystallize the solid three times using hot water (e.g., 50 mL).[5]
-
Drying and Storage : Dry the crystals in a desiccator overnight. Store the solid in an amber vial, where it can be kept for months.[5]
Protocol 2: Preparation of Reagents for Fe(II) Determination
-
Actinometer Solution (e.g., 0.15 M) : In a dark environment, prepare the actinometer solution by dissolving the synthesized potassium ferrioxalate crystals in a dilute sulfuric acid solution (e.g., 0.1 M H₂SO₄).[1] For example, add approximately 0.75 g of K₃[Fe(C₂O₄)₃]·3H₂O to 1 mL of 1.0 M H₂SO₄ and 9 mL of deionized water.[1]
-
1,10-Phenanthroline Solution (e.g., 0.1% w/v) : Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle warming may be necessary to aid dissolution.[5][9]
-
Buffer Solution : Prepare a buffer by dissolving sodium acetate (B1210297) in dilute sulfuric acid. For example, dissolve 22.5 g of sodium acetate in 250 mL of 1 N H₂SO₄.[8] Alternatively, a combined buffer-phenanthroline solution can be made by dissolving 477.15 mg of sodium acetate and 10.99 mg of phenanthroline in 6 mL of H₂O, followed by the addition of 3.6 mL of 1N H₂SO₄.[5]
Protocol 3: Irradiation and Spectrophotometric Measurement
-
Irradiation : In a darkroom, pipette a known volume of the actinometer solution into a quartz cuvette or photoreactor.[8] Irradiate the solution for a precisely measured time.[2] The duration should be short enough to keep the conversion of Fe(III) below 10%.[2][8] At specific time intervals (e.g., every 5-10 seconds), withdraw small aliquots (e.g., 5 µL) of the solution.[3][5] Maintain an identical solution in the dark as a control.[8]
-
Complex Formation (Development) : Immediately transfer the irradiated aliquot into a vessel (e.g., a well in a 96-well plate) containing the 1,10-phenanthroline and buffer solution.[5][10] Wrap the container in aluminum foil as the solution remains light-sensitive.[5][10] Allow the solution to stand for at least 30 minutes for the orange-red color of the [(C₁₂H₈N₂)₃Fe]²⁺ complex to fully develop.[8][10]
-
Spectrophotometric Measurement : Measure the absorbance of the developed solutions at the wavelength of maximum absorbance, which is approximately 510 nm.[1][5] Use the non-irradiated control solution, treated with the same developing reagents, as the blank.[10]
Protocol 4: Preparation of a Calibration Curve
To convert absorbance values to Fe(II) concentrations, a calibration curve is necessary.
-
Standard Fe(II) Solution : Prepare a stock solution of known Fe(II) concentration. For example, dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Mohr's salt) in dilute sulfuric acid (e.g., 0.1 M H₂SO₄).[2][9] From this stock, prepare a series of standard solutions of decreasing concentrations through serial dilution.[9]
-
Development : Treat each standard solution with the 1,10-phenanthroline and buffer solutions in the same manner as the irradiated samples.[9]
-
Measurement and Plotting : Measure the absorbance of each standard at 510 nm.[10] Plot absorbance versus the known Fe(II) concentration to generate a calibration curve.[10] The concentration of Fe(II) in the irradiated samples can then be determined from this curve using their measured absorbance values.[11]
Visualizing the Workflow and Chemistry
Diagrams generated using the DOT language help to clarify the experimental process and the underlying chemical transformations.
Caption: Experimental workflow for ferrioxalate actinometry.
Caption: Chemical reactions in ferrioxalate actinometry.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Use of the chemical Fricke dosimeter and its modifications for dosimetry of gamma neutron radiation of a pulsed reactor [nucet.pensoft.net]
- 7. Fricke dosimetry: the difference between G(Fe3+) for 60Co gamma-rays and high-energy x-rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Purity Assessment of Synthesized Ferric Sodium Oxalate via Titration
This guide provides a comprehensive comparison of methods for assessing the purity of synthesized ferric sodium oxalate (B1200264) (Na₃[Fe(C₂O₄)₃]·nH₂O), a compound of interest in various chemical and pharmaceutical applications. The primary focus is on the widely used and cost-effective titration method, benchmarked against an alternative analytical technique. This document is intended for researchers, scientists, and professionals in drug development who require accurate and reliable purity determination of coordination compounds.
Introduction to Purity Assessment
The synthesis of coordination compounds like ferric sodium oxalate can yield impurities, including unreacted starting materials or byproducts from side reactions.[1] Accurate determination of purity is crucial for ensuring the compound's suitability for its intended application. Titrimetric analysis, a classic volumetric method, offers a robust and accessible approach to quantify the constituent ions (ferric and oxalate) and thereby assess the overall purity of the synthesized complex.
Comparison of Purity Assessment Methods
The purity of this compound can be determined by quantifying its oxalate and iron content. Below is a comparison between the traditional redox and complexometric titration methods and UV-Visible spectrophotometry, a common spectroscopic technique.
| Feature | Titrimetric Analysis | UV-Visible Spectrophotometry |
| Principle | Redox titration for oxalate content and complexometric titration for iron content. | Formation of a colored complex with iron and measurement of its absorbance. |
| Primary Measurement | Volume of titrant required to reach an endpoint. | Absorbance of light at a specific wavelength. |
| Accuracy | High, when performed carefully with standardized solutions. | High, dependent on the accuracy of standard solutions and calibration curve. |
| Precision | High, with repeatable results typically within a narrow range. | High, with modern instrumentation. |
| Cost | Low; requires standard laboratory glassware and reagents. | Moderate to high; requires a spectrophotometer and high-purity reagents. |
| Time-Efficiency | Moderately time-consuming due to sample preparation and titration steps. | Faster for multiple samples once the instrument is calibrated. |
| Skill Level | Requires proficiency in titration techniques for accurate results. | Requires understanding of spectrophotometer operation and data analysis. |
Experimental Protocols
Synthesis of this compound (Na₃[Fe(C₂O₄)₃]·3H₂O)
This protocol is adapted from established synthesis methods for trisoxalatoferrate(III) complexes.[2]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Oxalic acid (H₂C₂O₄·2H₂O)
-
Deionized water
-
Ethyl alcohol
Procedure:
-
Preparation of Ferric Hydroxide: Dissolve 10g of ferric chloride in 50 mL of deionized water. In a separate beaker, dissolve 7.5g of sodium hydroxide in 50 mL of water. Slowly add the sodium hydroxide solution to the ferric chloride solution with constant stirring to precipitate ferric hydroxide (Fe(OH)₃). Allow the precipitate to settle.
-
Preparation of Sodium Oxalate Solution: Dissolve 12g of oxalic acid in 50 mL of hot deionized water. Carefully add 4g of sodium hydroxide pellets to neutralize the acid and form sodium oxalate (Na₂C₂O₄).
-
Formation of the Complex: Filter the ferric hydroxide precipitate using a Buchner funnel and wash it with hot water. Add the moist ferric hydroxide precipitate to the hot sodium oxalate solution while stirring. A clear, green solution of sodium ferric oxalate will form.
-
Crystallization: Filter the solution to remove any unreacted ferric hydroxide. Gently heat the filtrate to the point of crystallization and then allow it to cool slowly.
-
Isolation and Drying: Collect the resulting green crystals by filtration. Wash the crystals with cold water, followed by a small amount of ethyl alcohol. Dry the crystals in a desiccator away from light.
Purity Assessment by Titration
Purity is determined by analyzing the percentage of oxalate and iron in the synthesized sample and comparing it to the theoretical values.
This procedure involves the titration of the oxalate in the complex with a standardized potassium permanganate (B83412) (KMnO₄) solution.[3][4]
Reagents:
-
Standardized ~0.02 M Potassium Permanganate (KMnO₄) solution.
-
6 M Sulfuric Acid (H₂SO₄).
Procedure:
-
Accurately weigh approximately 0.15 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 20 mL of 6 M H₂SO₄ to dissolve the sample.
-
Heat the solution to 60-70°C on a hot plate. Do not boil.[5][6]
-
Titrate the hot solution with the standardized KMnO₄ solution. The purple color of the permanganate will initially disappear quickly. The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds.[3]
-
Record the volume of KMnO₄ used. Repeat the titration for two more samples to ensure precision.
Reaction: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)[4]
This procedure uses a complexometric titration with ethylenediaminetetraacetic acid (EDTA) to determine the iron content.
Reagents:
-
Standardized ~0.05 M EDTA solution.
-
Sulfosalicylic acid indicator (10% solution).
-
Ammonia (B1221849) solution (25%) to adjust pH.
Procedure:
-
Accurately weigh approximately 0.5 g of the synthesized complex into a 250 mL conical flask.
-
Add 50 mL of deionized water and a few drops of concentrated nitric and hydrochloric acid and heat for a few minutes to decompose the oxalate. Cool the solution.
-
Adjust the pH of the solution to approximately 2 using a 25% ammonia solution.
-
Add 5 mL of the 10% sulfosalicylic acid indicator solution. The solution will turn a reddish-purple color.
-
Titrate with the standardized 0.05 M EDTA solution until the color changes from reddish-purple to a clear, light yellow at the endpoint.
-
Record the volume of EDTA used and repeat the titration for two more samples.
Data Presentation and Analysis
Hypothetical experimental data for the purity assessment of a batch of synthesized this compound (Na₃[Fe(C₂O₄)₃]·3H₂O, Molar Mass = 437.89 g/mol ).
Theoretical Composition:
-
% Oxalate (C₂O₄²⁻): (3 * 88.02 / 437.89) * 100% = 60.30%
-
% Iron (Fe³⁺): (55.845 / 437.89) * 100% = 12.75%
Table 1: Oxalate Content Determination by KMnO₄ Titration (Standardized [KMnO₄] = 0.0205 M)
| Trial | Mass of Sample (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of KMnO₄ (mL) | Calculated % Oxalate |
| 1 | 0.1521 | 25.55 | 0.10 | 25.45 | 59.95 |
| 2 | 0.1509 | 25.30 | 0.20 | 25.10 | 59.88 |
| 3 | 0.1515 | 25.40 | 0.15 | 25.25 | 59.91 |
| Average | 59.91 | ||||
| Std. Dev. | 0.04 |
Table 2: Iron Content Determination by EDTA Titration (Standardized [EDTA] = 0.0510 M)
| Trial | Mass of Sample (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of EDTA (mL) | Calculated % Iron |
| 1 | 0.5012 | 22.10 | 0.05 | 22.05 | 12.51 |
| 2 | 0.5035 | 22.25 | 0.10 | 22.15 | 12.52 |
| 3 | 0.5024 | 22.15 | 0.00 | 22.15 | 12.55 |
| Average | 12.53 | ||||
| Std. Dev. | 0.02 |
Purity Calculation: The purity of the complex can be estimated based on the determined percentages of the oxalate and iron ions relative to their theoretical values.
-
Purity based on Oxalate = (59.91 / 60.30) * 100% = 99.35%
-
Purity based on Iron = (12.53 / 12.75) * 100% = 98.27%
The lower value suggests the potential presence of impurities that do not contain iron, or a slight deviation in the hydration state of the crystals.
Visualized Workflows
The following diagrams illustrate the experimental and logical workflows described in this guide.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for purity assessment via titration.
Caption: Logical relationship for determining purity from titration data.
References
A Comparative Guide to the Photochemical Quantum Yields of Ferrioxalate Salts
For researchers, scientists, and drug development professionals engaged in photochemical studies, accurate determination of photon flux is paramount for obtaining reproducible and reliable results. Chemical actinometry, a technique that relies on a photochemical reaction with a well-defined quantum yield, is a fundamental method for this purpose. Among the various chemical actinometers, the ferrioxalate (B100866) system, particularly potassium ferrioxalate, is one of the most widely used and trusted due to its high sensitivity and broad spectral applicability. This guide provides a comparative overview of the photochemical quantum yields of different ferrioxalate salts, with a focus on the extensively characterized potassium ferrioxalate, and includes detailed experimental protocols for its use.
The Ferrioxalate Actinometer: A Robust Photochemical Tool
The ferrioxalate actinometer is based on the light-induced reduction of the Fe³⁺ ion in the tris(oxalato)ferrate(III) complex, [Fe(C₂O₄)₃]³⁻, to Fe²⁺. The amount of Fe²⁺ produced is then quantified spectrophotometrically by forming a deeply colored complex with 1,10-phenanthroline (B135089). The overall photochemical reaction is:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂
The quantum yield (Φ) of a photochemical reaction is the ratio of the number of moles of a product formed (or reactant consumed) to the number of moles of photons absorbed. For the ferrioxalate actinometer, the quantum yield of Fe²⁺ formation is well-established and varies with the wavelength of irradiation.
Comparison of Ferrioxalate Salts
While potassium ferrioxalate is the most common and extensively studied ferrioxalate actinometer, other alkali metal salts such as sodium ferrioxalate and ammonium (B1175870) ferrioxalate can also be synthesized and are expected to exhibit similar photochemical properties. The photochemical activity is primarily associated with the [Fe(C₂O₄)₃]³⁻ anion, and the choice of the counter-ion (K⁺, Na⁺, NH₄⁺) is not expected to significantly alter the quantum yield of the photoreduction. However, it is important to note that the quantum yield values have been rigorously determined and are most widely published for the potassium salt.
Due to a scarcity of specific comparative studies on the quantum yields of sodium and ammonium ferrioxalate in the peer-reviewed literature, this guide will focus on the well-documented data for potassium ferrioxalate. Researchers opting to use sodium or ammonium ferrioxalate should be aware that their quantum yields may need to be determined experimentally by calibration against a standard, such as potassium ferrioxalate.
Quantitative Data for Potassium Ferrioxalate
The quantum yield of Fe²⁺ formation for potassium ferrioxalate is dependent on the wavelength of the incident light. The following table summarizes the accepted quantum yield values at various wavelengths.
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 365/366 | 1.26 |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.93 |
| 480 | 0.94[1] |
| 509 | 0.86 |
| 546 | 0.15 |
| 578 | < 0.01 |
Note: These values are for a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄.
Experimental Protocols
Accurate determination of quantum yields using ferrioxalate actinometry requires careful preparation of solutions and precise experimental procedures. All manipulations of the ferrioxalate solution must be carried out in a darkroom or under red light to prevent premature photoreduction.
Synthesis of Ferrioxalate Salts
a) Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
A common and reliable method for the synthesis of potassium ferrioxalate crystals involves the reaction of ferric chloride with potassium oxalate (B1200264).[2]
-
Procedure:
-
In the dark, dissolve 12.16 g of ferric chloride (FeCl₃) in 50 mL of water to make a 1.5 M solution.
-
Dissolve 41.45 g of potassium oxalate monohydrate (K₂C₂O₄·H₂O) in 150 mL of water to make a 1.5 M solution.[2]
-
Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously.[2]
-
Cool the resulting solution in an ice bath for about an hour to facilitate the precipitation of the light green potassium ferrioxalate crystals.
-
Filter the crystals using a Buchner funnel and wash them with cold distilled water, followed by ethanol.
-
Dry the crystals in a desiccator in the dark.
-
b) Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃])
Sodium ferrioxalate can be synthesized using ferric chloride and sodium oxalate.[3]
-
Procedure:
-
Prepare a 1.5 M aqueous solution of ferric chloride.
-
Prepare a 1.5 M aqueous solution of sodium oxalate.
-
Slowly add the ferric chloride solution to three equivalents of the sodium oxalate solution with constant stirring.
-
The resulting green solution of sodium ferrioxalate can be concentrated by slow evaporation in the dark to obtain crystals.[3]
-
c) Ammonium Ferrioxalate ((NH₄)₃[Fe(C₂O₄)₃])
Ammonium ferrioxalate can be prepared from ferric chloride and ammonium oxalate.
-
Procedure:
-
Dissolve ferric chloride in water.
-
Prepare a solution of ammonium oxalate in water.
-
Slowly add the ferric chloride solution to a stoichiometric excess of the warm ammonium oxalate solution.
-
Allow the solution to cool and crystallize in the dark.
-
Preparation of the Actinometer Solution (0.006 M Potassium Ferrioxalate)
-
Procedure:
-
Dissolve 2.945 g of potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O) in 800 mL of 0.05 M sulfuric acid (H₂SO₄).
-
Dilute the solution to exactly 1 L with 0.05 M H₂SO₄.
-
Store this solution in a dark bottle wrapped in aluminum foil to protect it from light.
-
Irradiation and Measurement
-
Procedure:
-
Pipette a known volume of the actinometer solution into a quartz cuvette or the photochemical reactor.
-
Irradiate the solution with a monochromatic light source for a precisely measured time. The extent of the reaction should be kept low (typically less than 10% conversion) to avoid inner filter effects.
-
Simultaneously, keep an identical sample in the dark as a control.
-
After irradiation, take a known aliquot of the irradiated solution and the dark control.
-
To each aliquot, add a buffered solution of 1,10-phenanthroline. A typical recipe involves adding 2 mL of a 0.1% (w/v) 1,10-phenanthroline solution and 1 mL of a sodium acetate (B1210297) buffer to the aliquot and diluting to a known final volume (e.g., 10 mL) with water.
-
Allow the solutions to stand in the dark for at least 30 minutes for the color of the [Fe(phen)₃]²⁺ complex to fully develop.
-
Measure the absorbance of the irradiated sample at 510 nm using a UV-Vis spectrophotometer, with the dark control as the reference.
-
Calculation of Photon Flux
The number of Fe²⁺ ions formed (in moles) can be calculated using the Beer-Lambert law:
Moles of Fe²⁺ = (Absorbance × Final Volume) / (ε × path length)
where:
-
Absorbance is the measured absorbance at 510 nm.
-
Final Volume is the total volume of the solution after adding the phenanthroline and buffer and diluting.
-
ε is the molar absorptivity of the [Fe(phen)₃]²⁺ complex at 510 nm, which is approximately 11,100 L mol⁻¹ cm⁻¹.
-
path length is the cuvette path length in cm (usually 1 cm).
The photon flux (I₀), in moles of photons per second (Einsteins s⁻¹), can then be calculated as:
I₀ = (Moles of Fe²⁺) / (Φ × irradiation time × f)
where:
-
Φ is the quantum yield of the ferrioxalate actinometer at the irradiation wavelength (from the table above).
-
irradiation time is in seconds.
-
f is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength.
Mandatory Visualizations
References
A Comparative Guide to Quantum Yield Values for the Ferrioxalate Actinometer
The potassium ferrioxalate (B100866) actinometer is a cornerstone in photochemistry for determining photon flux, owing to its high sensitivity and broad spectral applicability.[1][2] Its operation is based on the light-induced reduction of the ferrioxalate complex, [Fe(C₂O₄)₃]³⁻, to ferrous ions (Fe²⁺), a reaction with a well-defined, wavelength-dependent quantum yield.[3] This guide provides a comprehensive review of the quantum yield values reported in the literature, detailed experimental protocols, and a visualization of the underlying photochemical process to assist researchers, scientists, and drug development professionals in its accurate application.
Quantum Yield Values of Fe²⁺ Formation
The quantum yield (Φ) of a photochemical reaction quantifies its efficiency and is defined as the ratio of the number of moles of a specific event to the number of moles of photons absorbed by the system.[3] For the ferrioxalate actinometer, the quantum yield of Fe²⁺ formation is a critical parameter. The values are generally insensitive to temperature, concentration, and light intensity.[4] Below is a summary of reported quantum yield values at various wavelengths.
| Wavelength (nm) | Concentration (mol/L) | Quantum Yield (Φ_Fe²⁺) |
| 253.7 | Not Specified | 1.39 |
| 254 | 0.006 | 1.25 |
| 270-365 | Not Specified | 1.24 |
| 297 | 0.006 | 1.24 |
| 313 | 0.006 | 1.24 |
| 365/366 | Not Specified | 1.26 ± 0.03 |
| 385 | Not Specified | ~1.2 |
| 480 | Not Specified | 0.94 |
| 250-500 | Not Specified | 1.25 - 0.9 |
Note: The quantum yield values can vary slightly based on experimental conditions.
Experimental Protocol for Ferrioxalate Actinometry
The accurate determination of photon flux using the ferrioxalate actinometer involves three key stages: preparation of the actinometer solution, irradiation, and quantification of the Fe²⁺ produced.[1][5]
1. Preparation of Solutions
-
Potassium Ferrioxalate Solution: In a dark room or under red light, dissolve potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in a sulfuric acid solution (e.g., 0.05 M H₂SO₄) to the desired concentration (typically 0.006 M or 0.15 M).[5][6] This solution is light-sensitive and should be stored in the dark.[5]
-
1,10-Phenanthroline (B135089) Solution: Prepare a 0.2% (by weight) solution of 1,10-phenanthroline in water.
-
Buffer Solution: Prepare a buffer solution by dissolving sodium acetate (B1210297) in water and adding sulfuric acid.
-
Standard Fe²⁺ Solution (for calibration): A standard solution of a known Fe²⁺ concentration is required for creating a calibration curve. This can be prepared by dissolving ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Mohr's salt) in dilute sulfuric acid.[1]
2. Irradiation Procedure
-
Place a known volume of the potassium ferrioxalate solution in the reaction vessel.
-
Keep an identical volume of the solution in a separate, identical vessel in complete darkness to serve as a blank.[1]
-
Irradiate the sample solution for a measured period. The irradiation time should be controlled to keep the conversion below 10% to prevent interference from product absorption.[1]
3. Quantification of Fe²⁺
-
After irradiation, take an aliquot of the irradiated solution and the blank solution.
-
To each aliquot, add the 1,10-phenanthroline solution and the buffer solution.[1]
-
Dilute the solutions to a known final volume with distilled water and allow them to stand in the dark for at least 30 minutes for the color to develop fully.[1] The Fe²⁺ ions form an intensely colored complex with 1,10-phenanthroline.[3]
-
Measure the absorbance of the irradiated sample at 510 nm using a spectrophotometer, with the non-irradiated blank solution as the reference.[5]
-
The concentration of Fe²⁺ formed can be determined from the absorbance value using a pre-established calibration curve.
Photochemical Reaction of Ferrioxalate
The overall photochemical reaction for the potassium ferrioxalate actinometer is: 2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂[3]
The absorption of a photon leads to an intramolecular electron transfer from an oxalate (B1200264) ligand to the Fe(III) center.[7][8] This is followed by the dissociation of the oxidized oxalate ligand, ultimately leading to the formation of Fe(II) and carbon dioxide.[4][8] The quantum yields greater than one are a result of secondary reactions where radical intermediates react with another ferrioxalate molecule to produce an additional Fe(II) ion.[4]
Caption: Photochemical pathway of the ferrioxalate actinometer.
References
- 1. benchchem.com [benchchem.com]
- 2. technoprocur.cz [technoprocur.cz]
- 3. benchchem.com [benchchem.com]
- 4. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 5. hepatochem.com [hepatochem.com]
- 6. rsc.org [rsc.org]
- 7. New insight into photochemistry of ferrioxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of Ferric Sodium Oxalate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of ferric sodium oxalate (B1200264) is critical for ensuring personnel safety and environmental protection. As a substance harmful if swallowed or in contact with skin, it requires management as a hazardous chemical waste from the point of generation to its final disposal.[1][2] Adherence to institutional, local, state, and federal regulations is mandatory.[1]
Immediate Safety and Handling Precautions
Before handling ferric sodium oxalate for disposal, it is essential to be familiar with its hazards and the necessary safety measures. Always consult the Safety Data Sheet (SDS) for the specific material in use.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles.[3]
-
Skin Protection: Use nitrile or rubber gloves and wear protective, clean body-covering clothing.[2][3]
-
Respiratory Protection: In case of dust formation, use an approved respirator and ensure adequate ventilation, preferably within a fume hood.[3][4]
Handling and Storage:
-
Store waste in a cool, dry, and well-ventilated area in a tightly closed, compatible container.[3][4][6]
-
Designate a specific "Satellite Accumulation Area" (SAA) for storing hazardous waste at or near the point of generation.[7][8]
Chemical and Physical Properties
A summary of key data for this compound is provided below, which informs its handling and disposal requirements.
| Property | Value | Significance for Disposal |
| Appearance | Green-yellow crystals | Visual identification of the waste material. |
| Hazards | Harmful if swallowed and in contact with skin.[1][2] | Dictates the need for PPE and management as hazardous waste. |
| Solubility | Soluble in water | Spills can easily contaminate aqueous environments if not properly contained. |
| pH | 4.0 - 5.5 (for a 10g/L solution)[1] | The acidic nature of the solution requires compatible containers. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1] | Waste should not be mixed with these materials to avoid violent reactions.[7] |
| Decomposition Products | Emits toxic fumes (carbon oxides, sodium oxide, iron oxides) when heated.[1][9] | Avoid incineration as a disposal method outside of approved facilities. |
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[10][11] The following procedure outlines the standard operational plan for its disposal.
1. Waste Collection and Containment:
-
Select an Appropriate Container: Use a chemically compatible container, preferably plastic, with a secure, tight-fitting screw cap.[7][8] The container must be in good condition, with no cracks or signs of deterioration.[8]
-
Contain the Waste: Place solid this compound directly into the designated waste container. If dealing with solutions, pour them carefully into the container. Do not overfill; leave at least one inch of headspace to allow for expansion.[8]
-
Rinse Contaminated Materials: Any labware (e.g., beakers, flasks) contaminated with this compound should be triple-rinsed with a suitable solvent (like water). The resulting rinseate is also considered hazardous waste and must be collected in the appropriate hazardous waste container.[10]
2. Labeling:
-
Properly Label the Container: As soon as waste is added, label the container clearly. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., "Toxic," "Harmful").
-
The date when waste was first added to the container.[7]
-
-
Your institution's Environmental Health & Safety (EH&S) department will likely provide standardized hazardous waste tags for this purpose.
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage: Store the sealed and labeled waste container in your laboratory's designated SAA.[8] This area must be at or near the point of waste generation.[7]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are actively adding waste.[8][10]
-
Accumulation Limits: Be aware of accumulation limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once a container is full, it must be removed from the SAA within three days.[7][8]
4. Arranging for Disposal:
-
Contact EH&S: Once your waste container is full or you are ready for it to be removed, contact your institution's EH&S or equivalent hazardous waste management office.
-
Schedule a Pickup: Submit a waste collection request form as per your institution's procedures.[10] Do not attempt to transport the hazardous waste yourself. Trained professionals will collect it for transport to an approved waste disposal facility.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound Manufacturers, with SDS [mubychem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. prochemonline.com [prochemonline.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. laboldtech.com [laboldtech.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. harrellindustries.com [harrellindustries.com]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
